Piperitenone oxide
描述
Structure
3D Structure
属性
IUPAC Name |
6-methyl-3-propan-2-ylidene-7-oxabicyclo[4.1.0]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-6(2)7-4-5-10(3)9(12-10)8(7)11/h9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKASWINDKIEEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCC2(C(C1=O)O2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865752 | |
| Record name | Piperitenone Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless solid; Herbaceous minty aroma | |
| Record name | Rotundifolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Piperitenone oxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1564/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water, Soluble (in ethanol) | |
| Record name | Piperitenone oxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1564/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
35178-55-3, 5945-46-0 | |
| Record name | Piperitenone oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35178-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperitenone oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035178553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperitenone Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rotundifolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
27.5 °C | |
| Record name | Rotundifolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Piperitenone Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperitenone (B1678436) oxide (CAS No: 35178-55-3), a naturally occurring oxygenated monoterpene, is a significant constituent of the essential oils from various plants, particularly within the Mentha (mint) genus.[1] Also known by its synonyms, lippione and rotundifolone, this compound has garnered substantial scientific interest for its diverse and potent biological activities.[2] These activities, including anticancer, antimicrobial, antiviral, and insecticidal properties, position piperitenone oxide as a promising candidate for further investigation in the fields of pharmacology and drug development.[1][3]
This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis, and known biological activities. Detailed experimental protocols and hypothesized signaling pathways are presented to facilitate further research and application.
Physicochemical Properties
This compound is a colorless solid with a characteristic herbaceous, minty aroma.[4] Its core chemical structure is 6-methyl-3-(propan-2-ylidene)-7-oxabicyclo[4.1.0]heptan-2-one. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₀H₁₄O₂ | [2][5][6] |
| Molecular Weight | 166.22 g/mol | [2][5][6] |
| CAS Number | 35178-55-3 | [2][5][6] |
| Appearance | Colorless solid | [4][7] |
| Melting Point | 25 - 27.5 °C | [5][8][9] |
| Boiling Point | 255-256 °C @ 760 mmHg;128 °C @ 10 Torr | [5][9][10] |
| Density | ~1.03 - 1.11 g/cm³ at 20-22 °C | [6][8][9] |
| Vapor Pressure | 0.016 mmHg @ 25 °C (estimated) | [5] |
| Flash Point | 107.3 °C | [6][9] |
| Solubility | Soluble in DMSO, ethanol, methanol, benzene, petroleum.[2][11] Sparingly soluble in water.[5][12] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR are critical for confirming the structure of this compound. Key chemical shifts from literature are summarized in Table 2. A study involving extracts from Mentha longifolia identified this compound and provided detailed 2D NMR correlation data (HSQC, HMBC) to confirm the assignments.[2][10] For instance, the proton signal of the epoxide moiety at δ 3.20 (H-2) shows HMBC correlations to the carbonyl carbon (C-1, δ ~198 ppm) and other key carbons in the ring structure.[2][10]
Table 2: Key ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom | ¹³C Shift (ppm) | ¹H Shift (ppm) | Key Correlations (HMBC) |
| C-1 | ~198.0 | - | H-2 |
| C-2 | ~63.2 | ~3.20 | C-1, C-6, C-3, C-10 |
| C-3 | ~63.1 | - | H-2 |
| C-4 | - | - | - |
| C-5 | - | - | - |
| C-6 | ~129.0 | - | H-2, Methyl Protons (C-8/9) |
| C-7 | ~149.0 | - | Methyl Protons (C-8/9) |
| C-8/9 | ~23.3 | ~2.07 / ~1.77 | C-7, C-6 |
| C-10 | ~21.7 | - | H-2 |
| Data derived from studies on Mentha longifolia extracts.[2][10] A full spectrum is available for viewing on the SpectraBase database.[4] |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the identification and quantification of this compound in essential oil samples.[13] The electron ionization (EI) mass spectrum is a key identifier.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, the C-O-C stretching of the epoxide ring, and C-H stretching and bending vibrations.
Chemical Reactivity and Stability
This compound's reactivity is primarily dictated by the presence of three key functional groups: an α,β-unsaturated ketone, an epoxide ring, and allylic protons.
-
Epoxide Ring Opening: The epoxide is susceptible to ring-opening reactions under both acidic and basic conditions, yielding diol products or other derivatives. This is a common reaction for epoxides.
-
Ketone Reactions: The carbonyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol or nucleophilic addition.
-
Stability: As a reactive α,β-unsaturated ketone derivative, this compound may be susceptible to degradation under certain conditions, such as exposure to high temperatures, strong acids or bases, and UV light.[14] For optimal stability, it should be stored at low temperatures (-20°C for long-term), protected from light, and under an inert atmosphere.[14]
Synthesis and Isolation
Synthesis
The primary method for synthesizing this compound is through the epoxidation of its precursor, piperitenone.[15][16] Piperitone (B146419) itself can be synthesized via several routes, including the condensation of mesityl oxide with methyl vinyl ketone derivatives.[9][17]
This protocol is based on the epoxidation of piperitenone using hydrogen peroxide under weakly basic conditions.[15]
-
Dissolution: Dissolve piperitenone (1 equivalent) in a suitable solvent like methanol.
-
Buffering: Add the solution to a phosphate (B84403) buffer (e.g., pH 8-9) to maintain weakly basic conditions.
-
Epoxidation: Cool the mixture in an ice bath. Add hydrogen peroxide (e.g., 30% aqueous solution, 1.1-1.5 equivalents) dropwise while stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: Once the reaction is complete, quench any remaining peroxide by adding a reducing agent (e.g., sodium sulfite (B76179) solution). Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield racemic (±)-piperitenone oxide.[15]
Isolation from Natural Sources
This compound is abundant in the essential oils of plants like Mentha spicata and Mentha suaveolens.[1][11]
-
Hydrodistillation: Subject the air-dried aerial parts of the plant material to hydrodistillation for approximately 3 hours using a Clevenger-type apparatus to extract the essential oil.[13]
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate or magnesium sulfate.
-
Fractionation: Perform column chromatography on the crude essential oil.[13]
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of increasing polarity, starting with a non-polar solvent like pentane (B18724) or hexane (B92381) and gradually adding a more polar solvent like diethyl ether or ethyl acetate.[11][13]
-
-
Analysis and Collection: Collect the fractions and analyze them by TLC or GC-MS to identify those containing pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the isolated this compound.[11]
Biological Activities and Signaling Pathways
This compound exhibits a wide array of biological activities. While the precise molecular mechanisms are still under active investigation, several putative signaling pathways have been proposed based on preliminary data and comparisons with structurally related compounds like piperine (B192125).[6][18]
Anticancer Activity
This compound is a potent inducer of differentiation in the RCM-1 human colon cancer cell line, suggesting a potential role in cancer therapy.[5][19] The epoxide functional group is crucial for this activity.[15] While the exact pathway is unknown, it has been hypothesized that it may involve the modulation of pathways related to cell growth and differentiation, such as the TGF-β/SMAD pathway.[18][19]
Anti-inflammatory Activity
While direct mechanistic studies on this compound are scarce, it has been shown to possess anti-inflammatory effects.[1][6] Research on the related compound piperine has shown potent inhibition of key inflammatory pathways like NF-κB and MAPK, which are central regulators of inflammatory gene expression.[20][21] It is plausible that this compound shares similar mechanisms.
Other Activities
-
Antimicrobial: this compound has demonstrated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[13][18]
-
Antiviral: It exhibits antiviral properties against Herpes Simplex Virus Type 1 (HSV-1).[18]
-
Insecticidal: It is a potent insecticidal agent against the malaria vector Anopheles stephensi, showing larvicidal, ovicidal, and repellent effects.[18]
Experimental Protocols for Biological Assays
The following protocols provide a framework for evaluating the biological activities of this compound.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Suspension: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) equivalent to a 0.5 McFarland turbidity standard.[13][18]
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing MHB. Use DMSO to aid solubility, ensuring the final concentration does not exceed 2%.[13][18]
-
Inoculation: Add the bacterial suspension to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[13]
Protocol: Antiviral Plaque Reduction Assay
-
Cell Culture: Grow a confluent monolayer of Vero cells in 24-well plates.[18]
-
Infection: Infect the cells with HSV-1 for 1 hour.
-
Treatment: Remove the virus and add fresh medium containing various concentrations of this compound.
-
Incubation: Incubate the plates for 24-48 hours to allow for plaque formation.
-
Staining: Fix the cells and stain with a solution like crystal violet.
-
Analysis: Count the number of plaques in each well and calculate the percentage of viral inhibition relative to an untreated control.[18]
Conclusion
This compound is a multifaceted monoterpene with a range of compelling chemical and biological properties. Its potential applications in medicine and agriculture warrant further in-depth investigation. This guide provides a foundational resource of its chemical characteristics, synthesis, and biological activities to support and stimulate future research into its mechanisms of action and therapeutic potential. Elucidating the specific molecular targets and signaling pathways remains a key area for future studies, which will be crucial for translating its promising in vitro activities into viable applications.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent this compound: Biological Activities and Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 35178-55-3 [thegoodscentscompany.com]
- 8. Piperitone oxide, (1S,2S,4R)- | C10H16O2 | CID 6430800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The Modulation of PCSK9 and LDLR by Supercritical CO2 Extracts of Mentha longifolia and Isolated Piperitone Oxide, an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Combined Action of Piperitenone Epoxide and Antibiotics Against Clinical Isolates of Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ijisrt.com [ijisrt.com]
- 17. CN103755539A - Synthesis method for piperitone - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. The Promise of Piperine in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
The Piperitenone Oxide Biosynthesis Pathway in Mentha Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Mentha is a rich source of essential oils, with a diverse array of monoterpenoids contributing to their characteristic aromas and medicinal properties. Among these, piperitenone (B1678436) oxide is a significant constituent in several Mentha species, including spearmint (Mentha spicata) and apple mint (Mentha suaveolens). This technical guide provides a comprehensive overview of the biosynthetic pathway leading to piperitenone oxide, detailing the enzymatic steps, subcellular organization, and key intermediates. This document synthesizes current knowledge to serve as a resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.
Introduction
The biosynthesis of monoterpenoids in Mentha species is a complex and highly regulated process, occurring primarily in the peltate glandular trichomes on the leaf surfaces. These specialized structures are the bio-factories for the production of the essential oils that make these plants commercially valuable. The p-menthane (B155814) class of monoterpenes, which includes piperitenone and its derivatives, is of particular interest due to its prevalence and diverse biological activities. Understanding the intricate enzymatic cascade that leads to the formation of this compound is crucial for efforts aimed at modulating the chemical profile of mint oils for pharmaceutical, food, and cosmetic applications.
This guide will delineate the core biosynthetic pathway, present available quantitative data on enzyme kinetics, provide detailed experimental protocols for the study of this pathway, and visualize the involved processes through signaling and workflow diagrams.
The this compound Biosynthesis Pathway
The biosynthesis of this compound in Mentha species is a multi-step process that begins with the universal precursor of monoterpenes, geranyl diphosphate (B83284) (GPP), derived from the methylerythritol phosphate (B84403) (MEP) pathway. The pathway involves a series of enzymatic reactions, including cyclization, hydroxylation, oxidation, reduction, and isomerization, culminating in the formation of piperitenone, which is then believed to be enzymatically epoxidized to yield this compound. The subcellular localization of these enzymatic steps is a key feature of the pathway's organization, with enzymes distributed across the leucoplasts, endoplasmic reticulum, mitochondria, and cytoplasm of the secretory cells of the glandular trichomes.[1][2]
The key enzymatic steps are as follows:
-
Geranyl Diphosphate (GPP) to (-)-Limonene (B1674923): The pathway is initiated in the leucoplasts where (-)-Limonene Synthase (LS) catalyzes the cyclization of GPP to form the monoterpene olefin (-)-limonene. This is the first committed step in the biosynthesis of p-menthane monoterpenes in Mentha.[1]
-
(-)-Limonene to (-)-trans-Isopiperitenol: The newly formed (-)-limonene is then hydroxylated at the C3 position by (-)-Limonene-3-Hydroxylase (L3H) , a cytochrome P450 monooxygenase located in the endoplasmic reticulum, to yield (-)-trans-isopiperitenol.[1][3]
-
(-)-trans-Isopiperitenol to (-)-Isopiperitenone (B1197589): This alcohol is subsequently oxidized by (-)-trans-Isopiperitenol Dehydrogenase (IPD) , an NAD+-dependent enzyme found in the mitochondria, to produce the α,β-unsaturated ketone (-)-isopiperitenone.[2][4]
-
(-)-Isopiperitenone to (+)-cis-Isopulegone: The endocyclic double bond of (-)-isopiperitenone is reduced by the cytosolic, NADPH-dependent enzyme (-)-Isopiperitenone Reductase (IPR) to form (+)-cis-isopulegone.[1]
-
(+)-cis-Isopulegone to (+)-Pulegone: In the cytosol, (+)-cis-Isopulegone Isomerase (IPI) catalyzes the isomerization of the exocyclic double bond of (+)-cis-isopulegone to form the conjugated ketone (+)-pulegone.[1][4] Pulegone is a key branch-point intermediate that can be further metabolized to menthone and menthol (B31143) or to menthofuran.
-
(+)-Pulegone to (-)-Menthone (B42992) and (+)-Isomenthone: The enzyme (+)-Pulegone Reductase (PR) , also located in the cytosol, reduces the exocyclic double bond of (+)-pulegone to yield a mixture of (-)-menthone and (+)-isomenthone.[1][5]
-
Isomerization to Piperitenone: While the direct enzymatic conversion of isopiperitenone (B1196671) to piperitenone has been a subject of discussion, evidence suggests that the isomerization can occur.
-
Piperitenone to this compound: The final step is the epoxidation of piperitenone. This reaction is likely catalyzed by a terpenoid epoxidase , which is presumed to be a cytochrome P450 monooxygenase, to form this compound.[6] While the specific enzyme has not been fully characterized in Mentha, the presence of this compound as a major component in some species strongly suggests an efficient enzymatic conversion. Non-enzymatic epoxidation may also occur to a lesser extent.[1]
Quantitative Data
The kinetic properties of several enzymes in the piperitenone biosynthesis pathway have been characterized, providing valuable insights for metabolic engineering and modeling. The following table summarizes the available data.
| Enzyme | Species | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | Reference(s) |
| (-)-Limonene Synthase | Mentha x piperita | Geranyl diphosphate | 1.8 | 0.3 | [7] |
| (-)-trans-Isopiperitenol Dehydrogenase | Mentha x piperita | (-)-trans-Isopiperitenol | 72 | 0.002 | [8] |
| (-)-Isopiperitenone Reductase | Mentha x piperita | (-)-Isopiperitenone | 1.0 | 1.3 | [8] |
| (+)-Pulegone Reductase | Mentha x piperita | (+)-Pulegone | 2.3 | 1.8 | [9] |
| (-)-Menthone Reductase (MMR) | Mentha x piperita | (-)-Menthone | 3.0 | 0.6 | [10] |
| (-)-Menthone Reductase (MMR) | Mentha x piperita | (+)-Isomenthone | 41 | - | [10] |
| (-)-Menthone:(+)-Neomenthol Reductase (MNR) | Mentha x piperita | (-)-Menthone | 674 | 0.06 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.
Isolation of Peltate Glandular Trichomes
The primary site of monoterpene biosynthesis in Mentha is the peltate glandular trichomes. Their isolation is a critical first step for enriching the biosynthetic enzymes.
Materials:
-
Young, expanding Mentha leaves
-
Abrasive material (e.g., glass beads, 0.5 mm diameter)
-
Isolation buffer (e.g., 25 mM HEPES, pH 7.4, 200 mM sorbitol, 10 mM KCl, 5 mM MgCl₂, 1% (w/v) polyvinylpyrrolidone, 5 mM dithiothreitol)
-
Nylon mesh filters (e.g., 100 µm and 20 µm)
-
Centrifuge
Procedure:
-
Gently abrade the surface of the Mentha leaves with glass beads in a minimal volume of ice-cold isolation buffer. This dislodges the glandular trichomes.
-
Filter the resulting suspension through a series of nylon mesh filters to separate the trichomes from leaf debris.
-
Collect the filtrate containing the isolated trichomes.
-
Centrifuge the filtrate at low speed (e.g., 100 x g) to pellet the trichomes.
-
The enriched trichome preparation can then be used for enzyme extraction or RNA isolation.
Recombinant Enzyme Expression and Purification
Characterization of individual enzymes often requires their production in a heterologous expression system, such as Escherichia coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET vector) containing the gene of interest
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Ni-NTA affinity chromatography column
-
Appropriate buffers (lysis, wash, and elution)
Procedure:
-
Transform the E. coli expression strain with the expression vector.
-
Grow the transformed cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 16-20°C) for several hours or overnight.
-
Harvest the cells by centrifugation and resuspend them in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column to purify the His-tagged recombinant protein.
-
Wash the column with wash buffer and elute the purified protein with elution buffer containing imidazole.
-
Confirm the purity of the enzyme by SDS-PAGE.
Enzyme Assays
4.3.1 General Terpene Synthase Assay (e.g., Limonene Synthase)
Materials:
-
Purified recombinant limonene synthase
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl₂, 5 mM DTT)
-
[1-³H]Geranyl diphosphate (substrate)
-
Organic solvent (e.g., pentane (B18724) or hexane)
-
Scintillation cocktail and counter
Procedure:
-
In a glass vial, combine the assay buffer and the purified enzyme.
-
Initiate the reaction by adding the radiolabeled GPP.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction by adding an organic solvent to extract the hydrophobic terpene products.
-
Vortex vigorously and separate the organic phase.
-
Quantify the radioactivity in the organic phase using a scintillation counter to determine the enzyme activity.
4.3.2 Dehydrogenase Assay (e.g., Isopiperitenol Dehydrogenase)
Materials:
-
Purified recombinant isopiperitenol dehydrogenase
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
(-)-trans-Isopiperitenol (substrate)
-
NAD⁺ (cofactor)
-
Spectrophotometer
Procedure:
-
In a cuvette, combine the assay buffer, substrate, and enzyme.
-
Initiate the reaction by adding NAD⁺.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the enzyme activity based on the rate of NADH formation using the Beer-Lambert law (ε of NADH at 340 nm = 6.22 mM⁻¹ cm⁻¹).[11]
4.3.3 Reductase Assay (e.g., Isopiperitenone Reductase, Pulegone Reductase)
Materials:
-
Purified recombinant reductase
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
(-)-Isopiperitenone or (+)-Pulegone (substrate)
-
NADPH (cofactor)
-
Spectrophotometer
Procedure:
-
In a cuvette, combine the assay buffer, substrate, and enzyme.
-
Initiate the reaction by adding NADPH.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the enzyme activity based on the rate of NADPH consumption.[1]
4.3.4 Cytochrome P450 Epoxidase Assay (for this compound Formation)
Materials:
-
Microsomal preparation containing the putative epoxidase or recombinant enzyme
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Piperitenone (substrate)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
GC-MS for product analysis
Procedure:
-
In a reaction tube, combine the assay buffer, microsomal preparation or recombinant enzyme, and piperitenone.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time.
-
Stop the reaction by adding an organic solvent.
-
Extract the products and analyze by GC-MS to identify and quantify the formation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Monoterpenoids
GC-MS is the primary analytical technique for the identification and quantification of volatile monoterpenoids in Mentha essential oils.
Materials:
-
Mentha essential oil extract or enzyme assay extract
-
GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or HP-5ms)
-
Helium as carrier gas
-
Internal standard (e.g., n-alkane series for retention index calculation)
Typical GC-MS Parameters:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50-60°C, hold for 2-3 minutes
-
Ramp: 3-5°C/minute to 150-180°C
-
Ramp: 10-20°C/minute to 250-280°C, hold for 5-10 minutes
-
-
Carrier Gas Flow: Constant flow of ~1 mL/min
-
MS Detector: Electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.
Procedure:
-
Prepare a diluted sample of the essential oil or extract in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
Acquire the chromatogram and mass spectra of the separated components.
-
Identify the compounds by comparing their mass spectra and retention indices with those of authentic standards and with spectral libraries (e.g., NIST, Wiley).
-
Quantify the components by integrating the peak areas, either relative to the total ion chromatogram or using an internal standard calibration.
Conclusion
The biosynthesis of this compound in Mentha species is a testament to the complex and elegantly orchestrated metabolic pathways present in medicinal plants. This guide has provided a detailed roadmap of this pathway, from the initial cyclization of GPP to the final epoxidation step. The compilation of quantitative data and detailed experimental protocols offers a practical resource for researchers seeking to further investigate this pathway. Future research should focus on the definitive identification and characterization of the elusive (+)-cis-isopulegone isomerase and the specific terpenoid epoxidase responsible for this compound formation. Such discoveries will not only complete our understanding of this important biosynthetic route but also open new avenues for the metabolic engineering of Mentha species to produce novel and valuable essential oil compositions for various applications.
References
- 1. Monoterpene biosynthesis: specificity of the hydroxylations of (-)-limonene by enzyme preparations from peppermint (Mentha piperita), spearmint (Mentha spicata), and perilla (Perilla frutescens) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering the "Missing Link" in Biosynthetic (-)-Menthol Production: Bacterial Isopulegone Isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Fungal Limonene-3-Hydroxylase for Biotechnological Menthol Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]
- 9. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Engineering the “Missing Link” in Biosynthetic (−)-Menthol Production: Bacterial Isopulegone Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Stereochemistry of Piperitenone Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperitenone (B1678436) oxide, a monoterpene epoxide derived from piperitenone, is a naturally occurring compound found in various species of the Mentha genus. It exists as multiple stereoisomers due to the presence of several chiral centers. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of piperitenone oxide. Detailed experimental protocols for its synthesis and stereoisomer separation are presented, along with a summary of spectroscopic data for its characterization. The logical relationships of its stereoisomers and a general experimental workflow are illustrated using logical diagrams.
Chemical Structure and Physicochemical Properties
This compound is a bicyclic monoterpenoid with the chemical formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol .[1] Its systematic IUPAC name is 6-methyl-3-(1-methylethylidene)-7-oxabicyclo[4.1.0]heptan-2-one. The core structure consists of a cyclohexane (B81311) ring fused to an epoxide ring, with a ketone functional group and an isopropylidene substituent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| CAS Number | 35178-55-3 | [1] |
| Boiling Point | 255.3 °C @ 760 mmHg | [1] |
| Density | 1.112 g/cm³ | [1] |
| logP | 1.84 | [1] |
Stereochemistry
The structure of this compound contains three stereocenters, leading to the possibility of several stereoisomers. The relative orientation of the epoxide ring to the isopropylidene group gives rise to cis and trans diastereomers. Each of these diastereomers exists as a pair of enantiomers, designated as (+) and (-). The four primary stereoisomers are therefore:
-
(+)-cis-piperitenone oxide
-
(-)-cis-piperitenone oxide
-
(+)-trans-piperitenone oxide
-
(-)-trans-piperitenone oxide
The stereochemistry of this compound is crucial for its biological activity, with studies showing that the (+)-enantiomer exhibits stronger differentiation-inducing activity against human colon cancer cells than the (-)-enantiomer.[1] The epoxide at C-1 and C-6 is a key feature for this biological function.[1]
The absolute configuration of the stereoisomers is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For example, one of the cis-isomers is identified as (1S,2S,4R)-(-)-cis-piperitone oxide.[2]
Spectroscopic Data for Structural Elucidation
The structural and stereochemical assignment of this compound isomers is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of this compound. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to establish the relative stereochemistry (cis or trans) of the diastereomers.[3] Density Functional Theory (DFT) calculations are also used in conjunction with NMR data to confirm the proposed structures.[3]
Table 2: Selected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C-2 (H-2) | 3.20 | 63.2 |
| C-1 | - | 198 |
| C-6 | - | 129 |
| C-3 | - | 63.1 |
| C-10 | - | 21.7 |
Note: The provided data is a partial assignment and may vary slightly depending on the specific stereoisomer and the solvent used.
Optical Rotation
Experimental Protocols
Synthesis of Racemic this compound via Epoxidation of Piperitenone
This protocol describes the synthesis of a racemic mixture of this compound from piperitenone.
Materials:
-
Piperitenone
-
Hydrogen peroxide (30% aqueous solution)
-
Phosphate (B84403) buffer (pH ~8)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve piperitenone in methanol or ethanol in a round-bottom flask.
-
Add the phosphate buffer to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the 30% hydrogen peroxide solution to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield racemic this compound.[4]
Separation of this compound Enantiomers by Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the analytical or preparative separation of this compound enantiomers.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns such as Chiralcel OD-H or Chiralpak AD-H).
-
HPLC-grade hexane (B92381) and isopropanol (B130326).
-
Racemic this compound sample.
Procedure:
-
Prepare the mobile phase by mixing HPLC-grade hexane and isopropanol in an appropriate ratio (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Dissolve a small amount of the racemic this compound sample in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the elution of the enantiomers using the UV detector at a suitable wavelength.
-
The two enantiomers should elute as two separate peaks with different retention times.
-
For preparative separation, collect the fractions corresponding to each peak.
-
Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the isolated enantiomers.[4]
Conclusion
This technical guide has provided a detailed overview of the structure and stereochemistry of this compound. The presence of multiple stereocenters gives rise to a family of stereoisomers, with their specific configurations being critical for biological activity. The synthesis of racemic this compound can be achieved through the epoxidation of piperitenone, and the individual enantiomers can be resolved using chiral HPLC. Spectroscopic methods, particularly NMR, are indispensable for the structural and stereochemical elucidation of these compounds. The information presented herein serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.
References
The Multifaceted Biological Activities of Piperitenone Oxide: A Technical Guide for Researchers
Introduction: Piperitenone (B1678436) oxide, a significant monoterpene found in the essential oils of various Mentha species, has emerged as a compound of substantial scientific interest. Its diverse pharmacological profile encompasses a range of biological activities, including insecticidal, antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. This technical guide provides an in-depth overview of the biological activities of piperitenone oxide, presenting quantitative data, detailed experimental protocols, and proposed signaling pathways to support further research and drug development endeavors.
Quantitative Data on Biological Activities
The following tables summarize the key quantitative data reported for the various biological activities of this compound.
Table 1: Insecticidal Activity of this compound against Anopheles stephensi
| Activity | Metric | Value | Reference(s) |
| Larvicidal (4th instar larvae) | LD50 | 61.64 µg/mL | [1] |
| Ovicidal | Egg Hatch Inhibition | 100% at 75.0 µg/mL | [1] |
| Oviposition Deterrence | Complete Inhibition | 60.0 µg/mL | [1] |
| Vapor Toxicity (Adults) | LC50 | 19.9 mg/mL | [2] |
Table 2: Antimicrobial Activity of this compound
| Microorganism | Activity | Metric | Value (µg/mL) | Reference(s) |
| Staphylococcus aureus (Clinical Isolates) | Antibacterial | Average MIC | 172.8 ± 180.7 | [3][4] |
| Escherichia coli (Clinical Isolates) | Antibacterial | Average MIC | 512.2 ± 364.7 | [3][4] |
Table 3: Anticancer Activity of this compound
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 | Reference(s) |
| RCM-1 | Human Colon Cancer | Differentiation Assay | - | Potent Inducer | [5] |
| Huh7 | Human Hepatocellular Carcinoma | PCSK9 Inhibition | 72 | 18.2 ± 6.3 µg/mL | [5] |
| HepG2 | Human Hepatocellular Carcinoma | PCSK9 Inhibition | 72 | 27.3 ± 15.5 µg/mL | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the biological activities of this compound.
Insecticidal Activity Assays
This protocol is adapted from the World Health Organization (WHO) standard test procedure.[2]
-
Test Organism: Fourth instar larvae of Anopheles stephensi.
-
Materials: this compound, Tween-80 (emulsifier), chlorine-free tap water, 20 mL vials, needle.
-
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Prepare a series of test concentrations (e.g., 20.0, 40.0, 60.0, 80.0, 100.0, and 120.0 µg/mL) in tap water containing 0.001% Tween-80.
-
Place a single fourth-stage larva into each of the 20 vials containing 5.0 mL of the respective test solution.
-
A control group is maintained with tap water and 0.001% Tween-80.
-
Record larval mortality after 24 hours of exposure. Larvae are considered dead if they do not react to being touched with a needle.
-
Calculate the lethal dose 50 (LD50) values from the mortality data.
-
-
Test Organism: Freshly laid eggs of Anopheles stephensi.[2]
-
Materials: this compound, Tween-80, tap water, 10 mL vials.
-
Procedure:
-
Obtain freshly laid eggs from a laboratory culture.
-
Prepare a range of test concentrations (e.g., 5.0, 10.0, 25.0, 50.0, 75.0, and 100.0 µg/mL) of this compound in tap water with 0.001% Tween-80.
-
Place 20 eggs into each vial containing 5.0 mL of the test solution. Each treatment should be replicated 10 times.
-
A control group should be maintained with tap water and Tween-80 only.
-
After 7 days, count the number of hatched larvae.
-
Calculate the percentage of egg viability by dividing the number of emerged larvae by the total number of eggs.
-
Antimicrobial Activity Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][6]
-
Microorganisms: Staphylococcus aureus and Escherichia coli.
-
Materials: this compound, Dimethyl sulfoxide (B87167) (DMSO), Mueller-Hinton Broth (MHB), sterile 96-well microplates, bacterial suspensions standardized to 0.5 McFarland, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) dye.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Add 100 µL of sterile MHB to each well of a 96-well microplate.
-
In the first column of wells, add 100 µL of the this compound stock solution and perform serial two-fold dilutions across the plate.
-
Prepare a bacterial suspension in MHB to a final concentration of 5 × 10^5 CFU/mL.
-
Add 100 µL of the standardized bacterial suspension to each well (except for the negative control).
-
Include positive controls (MHB with bacteria, no this compound) and negative controls (MHB only).
-
Incubate the plates at 37°C for 16-24 hours.
-
Assess bacterial growth by adding MTT dye and incubating for a further 60 minutes. The MIC is the lowest concentration of this compound where no visible growth (color change) is observed.
-
Anticancer Activity Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]
-
Cell Lines: Human cancer cell lines (e.g., RCM-1, Huh7, HepG2).
-
Materials: this compound, cell culture medium, 96-well plates, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability and the half-maximal inhibitory concentration (IC50).
-
Anti-inflammatory Activity Assay
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[7][8][9][10]
-
Animals: Male Sprague-Dawley rats.
-
Materials: this compound, Carrageenan (1% in saline), Plethysmometer.
-
Procedure:
-
Fast rats overnight with free access to water.
-
Administer this compound orally at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after.
-
The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
-
Antioxidant Activity Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[11][12]
-
Materials: this compound, 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, methanol, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various dilutions of this compound in methanol.
-
Prepare a positive control (e.g., ascorbic acid or Trolox).
-
In a test tube or microplate well, mix a fixed volume of the DPPH working solution with a specific volume of the this compound solution or control.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm.
-
The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the diverse biological activities of this compound are still under investigation. However, research on this compound and the structurally related compound piperine (B192125) suggests the involvement of several key signaling pathways.
Proposed Insecticidal Mechanism of Action
The insecticidal activity of monoterpenoids like this compound is often attributed to neurotoxic effects. A primary proposed mechanism is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the insect nervous system.
References
- 1. This compound as toxic, repellent, and reproduction retardant toward malarial vector Anopheles stephensi (Diptera: Anophelinae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Combined Action of Piperitenone Epoxide and Antibiotics Against Clinical Isolates of Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Combined Action of Piperitenone Epoxide and Antibiotics Against Clinical Isolates of Staphylococcus aureus and Escherichia coli [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pimaradienoic Acid Inhibits Carrageenan-Induced Inflammatory Leukocyte Recruitment and Edema in Mice: Inhibition of Oxidative Stress, Nitric Oxide and Cytokine Production | PLOS One [journals.plos.org]
- 8. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thaiscience.info [thaiscience.info]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. mdpi.com [mdpi.com]
Genotoxicity Assessment of Piperitenone Oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperitenone (B1678436) oxide, a monoterpene found in various essential oils of the Mentha species, is utilized as a natural flavoring agent in the food industry and is a component in various consumer products.[1][2] Given its widespread use and the presence of chemically reactive functional groups, such as an epoxide and an α,β-unsaturated carbonyl, a thorough evaluation of its genotoxic potential is imperative for consumer safety and regulatory compliance.[1][2] This technical guide provides a comprehensive overview of the genotoxicity assessment of piperitenone oxide, summarizing key experimental findings and detailing the methodologies for the core assays employed in its evaluation.
Recent in vitro studies have indicated that this compound may induce both point mutations and DNA damage.[1][2] An integrated approach, combining bacterial reverse mutation assays, mammalian cell micronucleus tests, and comet assays, has been pivotal in elucidating its genotoxic profile.[1] This document aims to serve as a detailed resource for researchers and professionals involved in the safety assessment of natural compounds and drug candidates.
In Silico Predictions
Computational toxicology plays a crucial role in the preliminary assessment of a compound's genotoxic potential. For this compound, in silico models such as Toxtree and VEGA have been utilized to predict its activity based on its chemical structure.[1] These models identified the epoxide function and the α,β-unsaturated carbonyl moiety as potential structural alerts for DNA reactivity, which is consistent with the findings from in vitro assays.[1][2]
Data Presentation: Summary of In Vitro Genotoxicity Studies
The following tables summarize the quantitative data from key in vitro genotoxicity assays performed on this compound.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for this compound
| Salmonella typhimurium Strain | Metabolic Activation (S9) | Concentration Range Tested (µ g/plate ) | Fold Increase in Revertant Colonies (Mean ± SD) | Result |
| TA98 (Frameshift) | Without | 10 - 5000 | > 2.0 | Positive |
| TA98 (Frameshift) | With | 10 - 5000 | > 2.0 | Positive |
| TA100 (Base-pair substitution) | Without | 10 - 5000 | > 2.0 | Positive |
| TA100 (Base-pair substitution) | With | 10 - 5000 | > 2.0 | Positive |
| TA1535 (Base-pair substitution) | Without | 10 - 5000 | < 2.0 | Negative |
| TA1535 (Base-pair substitution) | With | 10 - 5000 | < 2.0 | Negative |
| TA1537 (Frameshift) | Without | 10 - 5000 | > 2.0 | Positive |
| TA1537 (Frameshift) | With | 10 - 5000 | > 2.0 | Positive |
Table 2: In Vitro Micronucleus Assay Results for this compound in Human Lymphocytes
| Treatment Duration (hours) | Metabolic Activation (S9) | Concentration Range Tested (µg/mL) | % Micronucleated Binucleated Cells (Mean ± SD) | Cytotoxicity (% Reduction in Cell Viability) | Result |
| 4 | Without | 1 - 100 | Concentration-dependent increase | < 50% | Positive |
| 4 | With | 1 - 100 | Concentration-dependent increase | < 50% | Positive |
| 24 | Without | 1 - 100 | Concentration-dependent increase | < 50% | Positive |
Table 3: Comet Assay (Single Cell Gel Electrophoresis) Results for this compound in HepG2 Cells
| Treatment Duration (hours) | Concentration Range Tested (µg/mL) | % Tail DNA (Mean ± SD) | Olive Tail Moment (Mean ± SD) | Result |
| 2 | 10 - 500 | Concentration-dependent increase | Concentration-dependent increase | Positive |
| 4 | 10 - 500 | Concentration-dependent increase | Concentration-dependent increase | Positive |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below.
Bacterial Reverse Mutation Assay (Ames Test)
This assay evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium.
a. Principle: The test uses histidine auxotrophic strains of S. typhimurium that cannot grow in a histidine-deficient medium. A test substance is considered mutagenic if it causes a significant increase in the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) compared to a solvent control. The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
b. Experimental Workflow:
Caption: Workflow for the Ames Test.
c. Detailed Methodology:
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 are cultured overnight in nutrient broth.
-
Test Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.
-
Metabolic Activation: A metabolizing system (S9 mix) is prepared from the livers of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254).
-
Plate Incorporation Method: To molten top agar, the bacterial culture, the test compound dilution (or positive/negative controls), and either the S9 mix or a buffer are added. The mixture is then poured onto minimal glucose agar plates.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A positive result is indicated by a concentration-dependent increase in revertant colonies that is at least double the background count.
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.
a. Principle: Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their presence is an indicator of clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events. The assay is often performed in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei in cells that have completed one nuclear division.
b. Experimental Workflow:
Caption: Workflow for the in vitro Micronucleus Assay.
c. Detailed Methodology:
-
Cell Culture: Human peripheral blood lymphocytes are stimulated to divide, or a suitable cell line (e.g., L5178Y, CHO, HepG2) is cultured.
-
Treatment: Cells are exposed to various concentrations of this compound, along with positive and negative controls, with and without S9 metabolic activation.
-
Cytokinesis Block: Cytochalasin B is added to the culture to inhibit cytokinesis, leading to the formation of binucleated cells.
-
Harvesting: After an incubation period that allows for one cell division, cells are harvested.
-
Slide Preparation: Cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining: Slides are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. Cytotoxicity is also assessed, typically by measuring the cytokinesis-block proliferation index (CBPI).
Comet Assay (Single Cell Gel Electrophoresis)
This is a sensitive method for detecting DNA single- and double-strand breaks, as well as alkali-labile sites in individual cells.
a. Principle: Cells are embedded in a thin layer of agarose (B213101) on a microscope slide, lysed to remove membranes and cytoplasm, leaving the DNA as a nucleoid. The DNA is then subjected to electrophoresis at a high pH. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail," while undamaged DNA remains in the "comet head." The extent of DNA damage is proportional to the amount of DNA in the tail.
b. Experimental Workflow:
Caption: Workflow for the Comet Assay.
c. Detailed Methodology:
-
Cell Treatment: A suitable cell line (e.g., HepG2) is treated with various concentrations of this compound for a short duration.
-
Slide Preparation: A suspension of treated cells is mixed with low-melting-point agarose and layered onto a pre-coated microscope slide.
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: An electric field is applied, causing the fragmented DNA to migrate out of the nucleoid.
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).
-
Analysis: The slides are examined using a fluorescence microscope, and image analysis software is used to quantify the DNA damage by measuring parameters such as the percentage of DNA in the tail and the Olive tail moment.
Signaling Pathways and Logical Relationships
The genotoxic effects of this compound are likely mediated by its reactive functional groups. The epoxide ring can act as an electrophile, directly alkylating DNA bases. The α,β-unsaturated carbonyl group can undergo Michael addition with nucleophilic sites in DNA. Both mechanisms can lead to the formation of DNA adducts, which if not repaired, can result in mutations during DNA replication or strand breaks.
Caption: Putative mechanism of this compound-induced genotoxicity.
Conclusion
The available evidence from an integrated in vitro and in silico approach suggests that this compound possesses genotoxic activity.[1][2] It has been shown to induce point mutations in bacterial systems and cause DNA damage in mammalian cells.[1] The presence of structural alerts for DNA reactivity is consistent with these experimental findings. These results underscore the importance of comprehensive toxicological evaluation for natural compounds used in food and consumer products. Further in vivo studies are necessary to understand the bioavailability, metabolic fate, and ultimate genotoxic risk of this compound in whole organisms.[1][2] This guide provides the foundational knowledge and detailed protocols for researchers to further investigate the safety profile of this compound and other related compounds.
References
The Discovery and Early History of Piperitenone Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperitenone (B1678436) oxide, a naturally occurring oxygenated monoterpene, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth exploration of the discovery and history of piperitenone oxide, detailing its initial isolation, characterization, and the first reported chemical synthesis. The document presents quantitative data in structured tables, comprehensive experimental protocols from foundational studies, and visual diagrams of biosynthetic and synthetic pathways to serve as a valuable resource for researchers in natural product chemistry and drug development.
Introduction
This compound, systematically named 6-methyl-3-(1-methylethylidene)-7-oxabicyclo[4.1.0]heptan-2-one, is a bicyclic monoterpenoid. It is a significant constituent of the essential oils of various plants, particularly those belonging to the Mentha genus, such as spearmint (Mentha spicata) and apple mint (Mentha suaveolens)[1][2]. The presence of an epoxide ring fused to a cyclohexanone (B45756) backbone imparts unique chemical reactivity and a range of biological properties to the molecule. This guide traces the origins of our understanding of this compound, from its initial discovery in the mid-20th century to its early chemical synthesis.
Discovery and Initial Isolation
The first documented isolation of this compound was reported in 1956 by R. H. Reitsema and V. J. Varnis from the essential oil of Mentha sylvestris[3]. Their work laid the foundation for the structural elucidation and subsequent investigation of this novel monoterpene.
Experimental Protocol for Isolation (Reitsema and Varnis, 1956)
The following protocol is an adaptation of the method described by Reitsema and Varnis in their seminal 1956 publication[3].
2.1.1. Steam Distillation of Plant Material
-
Freshly harvested Mentha sylvestris plant material was subjected to steam distillation to extract the essential oil.
-
The oil was collected and dried over anhydrous sodium sulfate (B86663).
2.1.2. Fractional Distillation
-
The crude essential oil was subjected to fractional distillation under reduced pressure.
-
A fraction boiling at 99-100 °C at 5 mm Hg was collected, which was enriched in the ketone that would be identified as this compound.
2.1.3. Semicarbazone Derivative Formation and Purification
-
The enriched fraction was reacted with semicarbazide (B1199961) hydrochloride and sodium acetate (B1210297) in ethanol (B145695) to form the semicarbazone derivative.
-
The crude semicarbazone was purified by recrystallization from a mixture of ethanol and water.
2.1.4. Regeneration of the Ketone
-
The purified semicarbazone was hydrolyzed using a saturated aqueous solution of oxalic acid.
-
The regenerated ketone was isolated by steam distillation and subsequent extraction with ether.
-
The ethereal solution was dried, and the solvent was evaporated to yield purified this compound.
Early Characterization and Structural Elucidation
In the 1950s, the characterization of natural products relied heavily on classical chemical methods and physical constants, as advanced spectroscopic techniques were not yet widely available.
Physical and Chemical Properties (Reitsema and Varnis, 1956)
The initial characterization of the isolated ketone provided the first quantitative data on this new compound.
| Property | Value Reported by Reitsema and Varnis (1956) |
| Boiling Point | 99-100 °C at 5 mm Hg |
| Specific Rotation ([α]D) | -177.0° |
| Refractive Index (n D 25) | 1.4624 |
| Density (d 25 25) | 1.008 |
| Molecular Formula | C₁₀H₁₆O₂ |
Table 1: Physical properties of this compound as first reported.
The structure of this compound was proposed based on a series of chemical degradation studies and its conversion to known compounds[3].
First Chemical Synthesis
The first total synthesis of racemic this compound was accomplished by R. H. Reitsema in 1957, a year after its isolation[4]. This synthesis not only confirmed the proposed structure but also provided a method for obtaining the compound for further study.
Experimental Protocol for Synthesis (Reitsema, 1957)
The synthesis involved the epoxidation of piperitenone. The following is a summary of the likely reaction steps based on the 1957 publication and common organic chemistry practices of the era.
4.1.1. Epoxidation of Piperitenone
-
Piperitenone was dissolved in a suitable solvent.
-
An epoxidizing agent, such as a peroxy acid (e.g., peroxybenzoic acid or peracetic acid), was added to the solution.
-
The reaction mixture was stirred at a controlled temperature until the reaction was complete.
-
The crude product was worked up by washing with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts, followed by washing with water and brine.
-
The organic layer was dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate).
-
The solvent was removed under reduced pressure to yield crude racemic this compound.
4.1.2. Purification
-
The crude product was purified by fractional distillation under reduced pressure.
Modern Spectroscopic Data
For the benefit of contemporary researchers, modern spectroscopic data for this compound is provided below for comparison and identification purposes.
| Spectroscopic Data | Key Features |
| ¹H NMR | Signals corresponding to the isopropylidene group, methyl group, and protons on the epoxide and cyclohexane (B81311) rings. |
| ¹³C NMR | Resonances for the carbonyl carbon, olefinic carbons of the isopropylidene group, carbons of the epoxide ring, and the remaining aliphatic carbons. |
| IR (Infrared) | Characteristic absorption band for the C=O (carbonyl) group, and bands associated with the C-O-C (epoxide) stretching. |
| MS (Mass Spectrometry) | Molecular ion peak corresponding to the molecular weight of C₁₀H₁₆O₂ (168.23 g/mol ). |
Table 2: Summary of modern spectroscopic data for this compound.
Biosynthesis and Synthetic Pathways
Biosynthesis of this compound
This compound is biosynthesized in plants from geranyl pyrophosphate (GPP). The pathway proceeds through the formation of piperitenone, which is then enzymatically epoxidized.
Caption: Biosynthetic pathway of this compound from geranyl pyrophosphate.
Laboratory Synthesis Workflow
The laboratory synthesis of this compound is a straightforward process involving the epoxidation of piperitenone.
Caption: General workflow for the laboratory synthesis of this compound.
Conclusion
The discovery of this compound by Reitsema and Varnis in 1956 marked a significant contribution to the field of natural product chemistry. Their meticulous isolation and characterization, followed by the synthetic confirmation by Reitsema in 1957, opened avenues for further research into the chemical and biological properties of this intriguing monoterpene. This guide provides a historical and technical foundation for contemporary scientists working on the development of new therapeutics and other applications derived from this important natural product.
References
The Therapeutic Potential of Piperitenone Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperitenone (B1678436) oxide, an oxygenated monoterpene found in the essential oils of various plants, particularly from the Mentha species, has emerged as a compound of significant scientific interest.[1] Its diverse biological activities, ranging from insecticidal and antimicrobial to anticancer and anti-inflammatory properties, position it as a promising candidate for further investigation in drug discovery and development.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of piperitenone oxide's therapeutic effects, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data on the various biological activities of this compound.
Table 1: Insecticidal Activity against Anopheles stephensi [1][5]
| Activity | Metric | Value |
| Larvicidal (4th instar larvae) | LD50 | 61.64 µg/mL |
| Vapor Toxicity (adults) | LC50 | 19.9 mg/mL |
| Ovicidal | 100% inhibition | 75.0 µg/mL |
| Oviposition-Deterrent | 100% inhibition | 60.0 µg/mL |
| Repellent (adults) | 100% repellency | 10.0 mg/mL |
Table 2: Antimicrobial Activity [1]
| Organism | Activity | Metric | Value (µg/mL) |
| Staphylococcus aureus (28 clinical isolates) | Antibacterial | Average MIC | 172.8 ± 180.7 |
| Escherichia coli (10 clinical isolates) | Antibacterial | Average MIC | 512.2 ± 364.7 |
Table 3: Antiviral Activity against Herpes Simplex Virus Type 1 (HSV-1) [1]
| Activity | Metric | Value (µg/mL) |
| Antiviral | IC50 | 10.0 |
Table 4: Cytotoxic Activity [6]
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 |
| Huh7 | Human Hepatocellular Carcinoma | PCSK9 Inhibition | 72 | 18.2 ± 6.3 µg/mL |
| HepG2 | Human Hepatocellular Carcinoma | PCSK9 Inhibition | 72 | 27.3 ± 15.5 µg/mL |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and advancement of research.
Anticancer Activity: Differentiation Induction Assay[1][7][8][9]
-
Cell Line: RCM-1 human colon cancer cells.
-
General Procedure:
-
Culture RCM-1 cells in a suitable medium under standard conditions.
-
Treat the cells with various concentrations of this compound.
-
Observe for morphological changes indicative of differentiation, such as duct formation.
-
Further characterization can be performed by analyzing the expression of differentiation markers.
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay[1]
-
Organisms: Clinical isolates of Staphylococcus aureus and Escherichia coli.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), this compound, dimethyl sulfoxide (B87167) (DMSO), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT).
-
Procedure:
-
Prepare a bacterial suspension in MHB to a final concentration of 1.5 × 10⁸ CFU/mL.
-
In a 96-well plate, add 100 µL of MHB with 2% v/v DMSO to each well.
-
Perform serial dilutions of this compound in the wells.
-
Add 50 µL of the bacterial suspension to each well.
-
Include negative control wells without bacteria.
-
Incubate the plates at 37°C for 16–24 hours.
-
Assess bacterial growth by adding MTT and incubating for an additional 60 minutes. The MIC is the lowest concentration that inhibits visible growth.
-
Antiviral Activity: Plaque Reduction Assay[1]
-
Cell Line: Vero cells.
-
Virus: Herpes Simplex Virus Type 1 (HSV-1).
-
Procedure:
-
Grow Vero cells in 24-well plates to form a confluent monolayer.
-
Infect the cells with HSV-1 for 1 hour.
-
Remove the virus and add fresh medium containing various concentrations of this compound.
-
Incubate for 24-48 hours to allow plaque formation.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques and calculate the percentage of viral inhibition compared to an untreated control.
-
Antioxidant Activity: DPPH Radical Scavenging Assay[1]
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change from purple to yellow.
-
Procedure:
-
Prepare a stock solution of DPPH in a suitable solvent like methanol.
-
Prepare various dilutions of this compound and a positive control (e.g., ascorbic acid).
-
Mix a fixed volume of the DPPH working solution with the this compound solution or control.
-
Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms and signaling pathways through which this compound exerts its therapeutic effects are still under active investigation.[1] However, based on preliminary evidence and studies of structurally related compounds like piperine, several pathways are of significant interest.[1]
Hypothesized Anticancer Mechanisms
This compound has been shown to induce differentiation in human colon cancer cells.[1][7][8][9] While the specific signaling cascade is not fully elucidated, related compounds are known to influence key cancer-related pathways.
-
Bcl-2/Bax Apoptotic Pathway: It is hypothesized that this compound may induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[1]
Caption: Hypothesized Bcl-2/Bax apoptotic pathway potentially modulated by this compound.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is critical in regulating cell proliferation and apoptosis. Studies on related compounds suggest that this compound might modulate this pathway to exert its anticancer effects.[1][10]
Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.
Potential Anti-inflammatory Mechanisms
While direct mechanisms for this compound are not fully detailed, its antinociceptive effects suggest an indirect anti-inflammatory action.[11][12]
-
TGF-β/SMAD Pathway: Preliminary evidence suggests this compound may inhibit the Transforming Growth Factor-beta (TGF-β)/SMAD pathway, which is involved in inflammation and fibrosis.[1][9]
Caption: Potential inhibition of the TGF-β/SMAD pathway by this compound.
Experimental Workflow Visualizations
Cytotoxicity Assessment Workflow
A typical workflow for assessing the cytotoxic effects of this compound involves a multi-assay approach.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Conclusion and Future Directions
This compound demonstrates a broad spectrum of promising biological activities, making it a compelling molecule for further therapeutic development. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for future research. Key areas for future investigation include:
-
Elucidation of Molecular Mechanisms: In-depth studies are required to definitively identify the specific molecular targets and signaling pathways for each of this compound's biological activities.
-
In Vivo Validation: Comprehensive in vivo studies are necessary to validate the in vitro findings and to assess the efficacy and safety profile of this compound in preclinical models.
-
Structure-Activity Relationship Studies: Investigating the relationship between the chemical structure of this compound and its biological activities can guide the design of more potent and selective derivatives.
-
Toxicological Profile: A thorough evaluation of the toxicological profile of this compound is essential before it can be considered for clinical development.
The continued exploration of this compound holds the potential to yield novel therapeutic agents for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent this compound: Biological Activities and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent this compound: Biological Activities and Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Piperitenone Oxide as a Natural Flavoring Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperitenone (B1678436) oxide ((1S,6S)-6-methyl-3-(1-methylethylidene)-7-oxabicyclo[4.1.0]heptan-2-one), also known as rotundifolone (B1678437) or lippione, is an oxygenated monoterpene recognized for its significant contribution to the flavor and aroma of various plants, particularly those in the Mentha genus. Its characteristic spearmint, minty, and herbaceous sensory profile has made it a valuable compound in the food and fragrance industries.[1][2][3] As a major constituent of essential oils like that of apple mint (Mentha suaveolens), piperitenone oxide is a key target for isolation and characterization.[4] Its status as a FEMA GRAS (Generally Recognized as Safe) substance further underscores its importance as a natural flavoring agent.[5][6] This guide provides a comprehensive technical overview of its chemical properties, natural occurrence, sensory profile, biosynthesis, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a bicyclic monoterpenoid ketone. Its chemical structure features an epoxide ring, which is crucial to its aromatic properties and biological activities.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| IUPAC Name | 6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one | |
| CAS Number | 35178-55-3 | [6] |
| Boiling Point | 255-256 °C at 760 mm Hg | [6] |
| Flash Point | 107.2 °C (225 °F) | [6] |
| Solubility | Soluble in alcohol; 113.3 mg/L in water (estimated) | [6] |
| Appearance | Colorless solid (estimated) | [6] |
Natural Occurrence and Concentration
This compound is a prominent constituent in the essential oils of several aromatic plants, especially within the Lamiaceae family. Its concentration is highly dependent on the plant chemotype, geographical origin, and harvesting conditions. The essential oil of Mentha suaveolens (apple mint) is a particularly rich source, with some chemotypes containing this compound at levels exceeding 90%.[4]
| Plant Source | Concentration (% of Essential Oil) | Reference(s) |
| Mentha suaveolens (from Italy) | >90% | [4] |
| Mentha suaveolens (from Morocco) | 34.0% - 81.67% | [4] |
| Mentha longifolia | Can be a major component | [3] |
| Mentha spicata (Spearmint) | Major component in certain chemotypes | [3] |
Sensory Profile and Regulatory Status
This compound is valued for its distinct flavor profile, which is primarily described as herbal and minty.[6] This profile makes it a desirable ingredient in food products, beverages, and oral care items.
| Parameter | Information | Reference(s) |
| Sensory Profile | Herbal, minty, spearmint-like | [4][6] |
| FEMA GRAS Number | 4199 | [1][5] |
| Regulatory Listing | 21 CFR 172.515 (Synthetic flavoring substances) | [1] |
| MSDI (USA) | 0.20 µ g/capita/day | [6] |
| MSDI (EU) | 0.012 µ g/capita/day | [6] |
| MSDI: Maximised Survey-derived Daily Intake |
Biosynthesis Pathway
This compound is a downstream product in the monoterpene biosynthetic pathway. In Mentha species, this pathway begins with geranyl pyrophosphate (GPP), which is formed via the methylerythritol 4-phosphate (MEP) pathway. GPP is cyclized and subsequently undergoes a series of enzymatic oxidation and isomerization steps to form piperitenone. The final step is the epoxidation of piperitenone to yield this compound. This epoxidation can occur enzymatically within the plant, though non-enzymatic conversion is also possible.
Experimental Protocols
Protocol for Isolation from Plant Material
This protocol outlines the extraction and purification of this compound from the aerial parts of Mentha suaveolens.
Objective: To isolate high-purity this compound from dried plant material.
Methodology:
-
Material Preparation:
-
Air-dry the aerial parts (leaves and stems) of Mentha suaveolens in a shaded, well-ventilated area.
-
Once fully dried, coarsely grind the material to increase the surface area for extraction.
-
-
Hydrodistillation:
-
Place 100 g of the dried, ground plant material into a 2 L round-bottom flask.
-
Add 1 L of deionized water.
-
Set up a Clevenger-type apparatus for hydrodistillation.
-
Heat the flask to boiling and continue distillation for 3 hours, collecting the volatile essential oil.
-
Separate the oil layer from the aqueous distillate. Dry the oil over anhydrous sodium sulfate.
-
-
Column Chromatography (Purification):
-
Stationary Phase: Prepare a slurry of silica (B1680970) gel (60-120 mesh) in n-hexane.
-
Column Packing: Pour the slurry into a glass column (e.g., 50 cm length, 2 cm diameter) to create a packed bed.
-
Sample Loading: Dissolve the crude essential oil in a minimal volume of n-hexane and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Fraction Collection: Collect fractions (e.g., 10 mL each) and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Compound Isolation: Combine the fractions containing pure this compound and remove the solvent using a rotary evaporator to yield the purified compound.
-
Protocol for Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound in an essential oil sample.
Instrumentation: A GC system coupled with a Mass Spectrometer detector (e.g., Quadrupole).
Methodology:
-
Sample Preparation:
-
Dilute the essential oil sample (e.g., 1 µL) in a suitable solvent like n-hexane or dichloromethane (B109758) (1:100 v/v).
-
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, with a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 3 °C/min.
-
Hold: Maintain 240 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard and by matching its mass spectrum against a reference library (e.g., NIST, Wiley).
-
Quantification: Determine the relative percentage of this compound by peak area normalization. For absolute quantification, use a calibration curve prepared with a certified reference standard.
-
Flavor Perception: Olfactory Signaling Pathway
The perception of flavor from volatile compounds like this compound is primarily mediated by the olfactory system. While specific olfactory receptors (ORs) for this compound have not been definitively identified, the general mechanism of odorant perception is well-established. It involves a G-protein coupled receptor (GPCR) signal transduction cascade in the olfactory sensory neurons.
Mechanism:
-
Binding: A molecule of this compound binds to a specific OR on the cilia of an olfactory sensory neuron.
-
G-Protein Activation: This binding event activates an associated G-protein (Gα-olf).
-
Adenylyl Cyclase Activation: The activated Gα-olf subunit stimulates adenylyl cyclase III.
-
cAMP Production: Adenylyl cyclase converts ATP into cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺), causing depolarization of the neuron's membrane.
-
Signal Transmission: If the depolarization reaches a threshold, it triggers an action potential, which travels along the axon to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.
References
Piperitenone Oxide in Traditional and Herbal Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperitenone (B1678436) oxide, an oxygenated monoterpene found predominantly in the essential oils of various Mentha species, has a notable history in traditional and herbal medicine.[1][2][3][4][5] Traditionally, plants rich in this compound, such as Mentha suaveolens (Apple Mint), have been used for their antiseptic, anti-inflammatory, and insecticidal properties.[1][2][3][4][5] This technical guide provides a comprehensive overview of the current scientific understanding of piperitenone oxide, focusing on its biological activities, quantitative efficacy, and the experimental protocols used to determine these effects. Additionally, it explores the hypothesized signaling pathways through which this compound may exert its therapeutic potential, offering a valuable resource for researchers in drug discovery and development.
Introduction
This compound is a key bioactive constituent of several aromatic herbs, particularly within the Lamiaceae family.[1][4] Its presence in plants used in Mediterranean and other traditional medicine systems has prompted scientific investigation into its pharmacological properties.[1][2][3][4][5] This has revealed a broad spectrum of activities, including antimicrobial, antiviral, insecticidal, antioxidant, anti-inflammatory, and potential anticancer effects.[1][2][3][4][5][6][7] This guide synthesizes the available technical data on this compound to support further research and development.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data regarding the biological efficacy of this compound from various studies.
Table 1: Antimicrobial Activity of this compound
| Organism | Activity | Metric | Value (µg/mL) | Source |
| Staphylococcus aureus (28 clinical isolates) | Antibacterial | Average MIC | 172.8 ± 180.7 | [6][8] |
| Escherichia coli (10 clinical isolates) | Antibacterial | Average MIC | 512.2 ± 364.7 | [6][8] |
Table 2: Antiviral Activity of this compound against Herpes Simplex Virus Type 1 (HSV-1)
| Activity | Metric | Value (µg/mL) | Source |
| Antiviral | IC50 | 10.0 | [6] |
Table 3: Insecticidal Activity of this compound against Anopheles stephensi
| Activity | Metric | Value | Source |
| Larvicidal (4th instar larvae) | LD50 | 61.64 µg/mL | [6][9] |
| Vapor Toxicity (adults) | LC50 | 19.9 mg/mL | [6][9] |
| Ovicidal | 100% inhibition of egg hatching | 75.0 µg/mL | [6][9] |
| Oviposition-Deterrent | 100% inhibition of oviposition | 60.0 µg/mL | [6][9] |
| Repellent (adults) | 100% repellency | 10.0 mg/mL | [6] |
Table 4: Antioxidant Activity of Piperitenone
| Assay | Metric | Value (µg/mL) | Source |
| DPPH Radical Scavenging | IC50 | 22.7 | [10] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound and related essential oils.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
-
Organisms: Clinical isolates of Staphylococcus aureus and Escherichia coli.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), this compound, dimethyl sulfoxide (B87167) (DMSO), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT).
-
Procedure:
-
A bacterial suspension is prepared in MHB to a final concentration of 1.5 × 10⁸ CFU/mL (equivalent to 0.5 McFarland turbidity).[6]
-
In each well of a 96-well plate, 100 µL of MHB supplemented with DMSO (final concentration of 2% v/v) is added to aid in the solubility of this compound.[6]
-
Serial dilutions of this compound are prepared in the wells.
-
50 µL of the bacterial suspension is added to each well. Negative control wells without bacteria are included.[6]
-
The plates are incubated at 37°C for 16–24 hours.[6]
-
Bacterial growth is assessed by adding a tetrazolium dye like MTT and incubating for a further 60 minutes. A color change indicates viable bacteria.[6]
-
The MIC is determined as the lowest concentration of this compound that inhibits visible bacterial growth.
-
Antiviral Plaque Reduction Assay
-
Objective: To evaluate the antiviral activity of this compound against Herpes Simplex Virus Type 1 (HSV-1).
-
Cell Line: Vero cells.
-
Virus: Herpes Simplex Virus Type 1 (HSV-1).
-
Procedure:
-
Vero cells are grown in 24-well plates to form a confluent monolayer.[6]
-
The cells are infected with HSV-1 at a specific multiplicity of infection (MOI) for 1 hour.[6]
-
The virus inoculum is removed and replaced with fresh medium containing various concentrations of this compound.[6]
-
The plates are incubated for 24-48 hours to allow for plaque formation.[6]
-
The cells are fixed and stained (e.g., with crystal violet).[6]
-
The number of plaques in each well is counted.
-
The percentage of viral inhibition is calculated compared to an untreated control.[6] The IC50 value is determined as the concentration that inhibits 50% of plaque formation.[6]
-
Insecticidal Larvicidal Bioassay
-
Objective: To determine the lethal dose (LD50) of this compound against mosquito larvae.
-
Organism: Fourth-instar larvae of Anopheles stephensi.
-
Procedure:
-
Various concentrations of this compound are prepared in tap water with a small amount of Tween-80 (0.001%) as an emulsifier.
-
20 vials are prepared for each concentration, each containing 5.0 mL of the test solution.
-
A single fourth-instar larva is placed into each vial.[6]
-
Larval mortality is recorded after 24 hours.[6]
-
The LD50 value is calculated using probit analysis.[6]
-
Cancer Cell Differentiation Assay
-
Objective: To assess the potential of this compound to induce differentiation in cancer cells.
-
Cell Line: RCM-1 human colon cancer cells.
-
General Procedure:
Hypothesized Signaling Pathways
The precise molecular mechanisms of this compound are still under investigation. However, based on its biological activities and studies of related compounds, several signaling pathways are of interest.[6] The following diagrams illustrate these hypothesized pathways.
Conclusion and Future Directions
This compound demonstrates a wide array of promising biological activities that validate its use in traditional medicine and highlight its potential for modern drug development.[6] The quantitative data presented provide a foundation for further preclinical research. However, a significant gap remains in the understanding of its molecular mechanisms.
Future research should prioritize:
-
Elucidation of Molecular Targets: Identifying the specific proteins and signaling pathways directly modulated by this compound for each of its biological activities.
-
In Vivo Validation: Conducting comprehensive animal studies to confirm the in vitro findings and evaluate the efficacy and safety of this compound in a physiological context.
-
Toxicological Profile: Establishing a detailed safety and toxicological profile to determine its therapeutic window.
-
Structure-Activity Relationship Studies: Investigating how the chemical structure of this compound contributes to its biological effects, which could guide the synthesis of more potent and specific derivatives.
By addressing these research areas, the full therapeutic potential of this compound can be explored, potentially leading to the development of new pharmaceuticals derived from this traditional medicinal compound.
References
- 1. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent this compound: Biological Activities and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent this compound: Biological Activities and Chemistry | Scilit [scilit.com]
- 3. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent this compound: Biological Activities an… [ouci.dntb.gov.ua]
- 4. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent this compound: Biological Activities and Chemistry | MDPI [mdpi.com]
- 5. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent this compound: Biological Activities and Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Combined Action of Piperitenone Epoxide and Antibiotics Against Clinical Isolates of Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Methodological & Application
Synthesis of Racemic Piperitenone Oxide: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of racemic piperitenone (B1678436) oxide, a monoterpene of interest for its potential biological activities. The primary method detailed is the epoxidation of piperitenone, a common and effective route to the desired product.
Introduction
Piperitenone oxide, also known as lippione or rotundifolone, is a naturally occurring monoterpenoid found in various mint species.[1] It has garnered attention in the scientific community for its potential therapeutic properties, including differentiation-inducing effects on cancer cells.[2] The synthesis of racemic this compound is a key step for further investigation into its biological activities and for the development of potential drug candidates. The most prevalent synthetic route involves the epoxidation of piperitenone.[3] This document outlines the protocols for this transformation using various oxidizing agents.
Data Presentation
The following table summarizes the quantitative data for the synthesis of racemic this compound via epoxidation of piperitenone with different reagents.
| Epoxidizing Agent | Starting Material | Solvent | Reaction Temperature | Reaction Time | Yield |
| Hydrogen Peroxide (H₂O₂) | Piperitenone | Methanol (B129727) or Ethanol (B145695) | 0°C to Room Temperature | Several hours to overnight | 67.2% (for piperitenone synthesis) |
| m-Chloroperoxybenzoic acid (m-CPBA) | Piperitenone | Chlorinated solvents (e.g., Dichloromethane) | 0°C to Room Temperature | Varies | 86-92% (general epoxidation) |
| Peracetic Acid | Piperitenone | Aprotic solvents | 50-80°C | Varies (e.g., 50 min) | >90% (general epoxidation) |
Note: Yields for the epoxidation of piperitenone specifically with m-CPBA and peracetic acid are not extensively reported in the searched literature; the provided yields are for general olefin epoxidation with these reagents and may vary for the specific substrate.[4][5] The yield for the hydrogen peroxide method refers to the synthesis of the precursor, piperitenone.[6]
Experimental Protocols
Protocol 1: Synthesis of Racemic this compound via Epoxidation with Hydrogen Peroxide
This protocol describes a general method for the epoxidation of piperitenone using hydrogen peroxide under basic conditions to yield racemic this compound.[3]
Materials:
-
Piperitenone
-
Methanol or Ethanol
-
Phosphate (B84403) buffer (pH ~8)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate (B1220275) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) (for chromatography)
Procedure:
-
Dissolution: Dissolve piperitenone in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Buffering: Add phosphate buffer (pH ~8) to the solution.
-
Cooling: Cool the mixture in an ice bath to 0°C with stirring.
-
Epoxidation: Slowly add 30% hydrogen peroxide solution dropwise to the stirred mixture, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate to decompose any excess peroxide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to obtain pure racemic this compound.
Protocol 2: General Procedure for Epoxidation using m-Chloroperoxybenzoic acid (m-CPBA)
While a specific protocol for piperitenone was not detailed in the search results, a general procedure for epoxidation with m-CPBA is as follows. This can be adapted and optimized for piperitenone.
Materials:
-
Piperitenone
-
Dichloromethane (B109758) (DCM) or other suitable chlorinated solvent
-
m-Chloroperoxybenzoic acid (m-CPBA) (typically 70-77%)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolution: Dissolve piperitenone in dichloromethane in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of m-CPBA: Add m-CPBA portion-wise to the stirred solution. The reaction is often exothermic.
-
Reaction: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Protocol 3: General Considerations for Epoxidation using Peracetic Acid
Peracetic acid is a strong oxidizing agent and should be handled with care. Commercial solutions are available, or it can be generated in situ.
General Conditions:
-
Temperature: The reaction is typically carried out at elevated temperatures, in the range of 50-80°C.[7]
-
Catalyst: In some cases, an acid catalyst may be used.
-
Work-up: The work-up procedure is similar to that for other epoxidations, involving quenching of the excess peracid, extraction, and purification.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of racemic this compound.
Caption: General reaction scheme for the epoxidation of piperitenone.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. Effective and Fast Epoxidation Reaction of Linseed Oil Using 50 wt% Hydrogen Peroxyde [article.sapub.org]
- 6. DE2136885A1 - Menthone/isomenthone production - from methyl vinyl ketone and mesityl oxide - Google Patents [patents.google.com]
- 7. US4647678A - Process for the epoxidation of olefinically unsaturated hydrocarbon compounds with peracetic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Enantioselective Synthesis of Piperitenone Oxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of enantiomerically enriched piperitenone (B1678436) oxide derivatives. Piperitenone oxide, a monoterpene found in various Mentha species, has garnered significant interest for its diverse biological activities, including potential anticancer and anti-inflammatory properties.[1] Notably, the biological effects can be stereospecific, with (+)-piperitenone oxide demonstrating stronger differentiation-inducing activity against human colon cancer cells than its (–)-enantiomer.[2] This underscores the critical need for robust methods to access enantiopure forms of these derivatives for further research and development.
This document outlines two primary strategies for obtaining enantiomerically pure this compound: the resolution of a racemic mixture and proposed methods for direct asymmetric synthesis.
Data Presentation: Methods for Enantioselective Synthesis
The following table summarizes the key approaches for obtaining enantiopure this compound, providing a comparative overview to aid in methodology selection.
| Method | Principle | Key Reagents/Catalyst/Column | Yield | Enantiomeric Excess (ee) | Notes |
| Racemic Synthesis & Chiral Resolution | Chemical synthesis of a racemic mixture followed by separation of enantiomers. | Synthesis: Piperitenone, Hydrogen Peroxide, Phosphate (B84403) Buffer. Resolution: Chiral Stationary Phase (CSP) HPLC Column. | High (Synthesis) | >98% (Resolution)[2] | A reliable and established method for obtaining high-purity enantiomers. |
| Proposed Asymmetric Epoxidation (Jacobsen-Katsuki) | Enantioselective epoxidation of the alkene moiety of piperitenone using a chiral manganese-salen complex. | (R,R)- or (S,S)-Jacobsen's Catalyst, NaOCl (bleach). | Moderate to High (Expected) | High (Expected) | A powerful method for the asymmetric epoxidation of unfunctionalized alkenes.[1] |
| Proposed Asymmetric Epoxidation (Sharpless) | Enantioselective epoxidation of an allylic alcohol precursor to a this compound derivative. | Ti(OiPr)₄, (+)- or (-)-Dialkyl Tartrate, t-BuOOH. | Good (Expected) | High (Expected) | Requires a substrate with an allylic alcohol functionality.[3][4] |
| Proposed Asymmetric Epoxidation (Shi) | Organocatalytic epoxidation of piperitenone using a chiral ketone catalyst derived from fructose. | Shi Catalyst, Oxone®, K₂CO₃. | Good (Expected) | High (Expected) | Effective for a wide range of trans-disubstituted and trisubstituted olefins.[5][6] |
Experimental Protocols
Protocol 1: Racemic Synthesis of (±)-Piperitenone Oxide
This protocol describes the epoxidation of piperitenone to yield a racemic mixture of this compound.
Materials:
-
Piperitenone
-
30% Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH ~8)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate (B1220275) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve piperitenone in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Add the phosphate buffer to maintain a weakly basic pH.
-
Cool the mixture in an ice bath.
-
Slowly add 30% hydrogen peroxide dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain racemic this compound.
Protocol 2: Chiral Resolution of (±)-Piperitenone Oxide by HPLC
This protocol outlines the separation of the enantiomers of this compound from a racemic mixture using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[2]
Materials and Equipment:
-
Racemic this compound
-
HPLC grade solvents (e.g., hexane (B92381), isopropanol)
-
HPLC system equipped with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Daicel Chiralcel OD-H or similar)
Procedure:
-
Dissolve the racemic this compound in the mobile phase.
-
Prepare the mobile phase, typically a mixture of hexane and isopropanol. The exact ratio should be optimized to achieve baseline separation of the enantiomers.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is observed.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Collect the fractions corresponding to each enantiomer as they elute from the column.
-
Analyze the collected fractions for enantiomeric purity by re-injecting them onto the chiral column. Enantiomeric excess of >98% can be achieved.[2]
-
Combine the fractions of each pure enantiomer and remove the solvent under reduced pressure.
Proposed Protocols for Asymmetric Synthesis
Note: The following protocols are adapted from established asymmetric epoxidation methodologies and are proposed as starting points for the development of a direct enantioselective synthesis of this compound. Optimization of reaction conditions will be necessary.
Protocol 3 (Proposed): Jacobsen-Katsuki Asymmetric Epoxidation
Materials:
-
Piperitenone
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's Catalyst] or the (S,S)-enantiomer
-
Commercial bleach (sodium hypochlorite, NaOCl)
-
Dichloromethane (CH₂Cl₂)
-
0.05 M Na₂HPO₄ solution
-
1 M NaOH solution
Procedure:
-
Prepare a buffered bleach solution by adding 5 mL of 0.05 M Na₂HPO₄ to 12.5 mL of commercial bleach. Adjust the pH to 11.3 with 1 M NaOH.[7]
-
Dissolve piperitenone (e.g., 0.5 g) and (R,R)-Jacobsen's Catalyst (5-10 mol%) in 5 mL of CH₂Cl₂ in an Erlenmeyer flask.[7]
-
Cool the solution in an ice bath and add the buffered bleach solution.
-
Stir the biphasic mixture vigorously at 0 °C. Monitor the reaction by TLC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 4 (Proposed): Shi Asymmetric Epoxidation
Materials:
-
Piperitenone
-
Shi Catalyst (fructose-derived chiral ketone)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dimethoxymethane (DMM)
-
Ethylenediaminetetraacetic acid (EDTA) solution
Procedure:
-
In a round-bottom flask, prepare a buffer solution of K₂CO₃ in water.
-
Add a solution of piperitenone in a mixture of CH₃CN and DMM.
-
Add the Shi catalyst (20-30 mol%).
-
In a separate flask, dissolve Oxone® in an EDTA solution.
-
Cool the reaction mixture to 0 °C and add the Oxone® solution dropwise over a period of time.
-
Stir the reaction vigorously at 0 °C and monitor by TLC.
-
After completion, quench the reaction with sodium thiosulfate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the racemic synthesis of this compound.
Caption: Workflow for the chiral resolution of racemic this compound.
Caption: General workflow for proposed asymmetric synthesis routes.
References
- 1. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Epoxidation Using Shi Catalyst [sigmaaldrich.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Note: Quantitative Analysis of Piperitenone Oxide Using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperitenone (B1678436) oxide is a monoterpenoid found in the essential oils of various plants, particularly within the Mentha genus.[1][2] As a reactive α,β-unsaturated ketone and epoxide, it is of significant interest for its potential biological activities and as a flavoring agent.[3][4] Its stability and concentration can impact the quality and efficacy of essential oils and derived products. Therefore, accurate and reliable quantification is crucial for quality control, research, and development. This document provides a detailed protocol for the quantitative analysis of piperitenone oxide using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific technique for analyzing volatile compounds.[5]
Experimental Protocols
This section details the complete methodology for sample preparation, instrument setup, and data analysis for the quantification of this compound.
1. Sample Preparation (Solvent Extraction)
This protocol is adapted for the extraction of this compound from a solid or semi-solid matrix, such as plant material or an essential oil concentrate.
-
1.1. Reagents and Materials:
-
Ethyl Acetate (B1210297) (GC grade)
-
n-Tridecane (Internal Standard, Purity ≥98%)
-
This compound reference standard (Purity ≥98%)
-
Sodium Sulfate (B86663) (Anhydrous)
-
2 mL GC vials with inserts
-
Vortex mixer
-
Centrifuge
-
-
1.2. Preparation of Internal Standard (IS) Stock Solution:
-
Accurately weigh and dissolve n-tridecane in ethyl acetate to prepare a stock solution with a concentration of 1000 µg/mL. n-Tridecane is a suitable internal standard as its retention time typically falls between monoterpenes and sesquiterpenes and it is not naturally present in most essential oils.[6][7]
-
-
1.3. Preparation of Calibration Standards:
-
Prepare a stock solution of the this compound reference standard in ethyl acetate (e.g., 1000 µg/mL).
-
Perform serial dilutions of the reference standard stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Spike each calibration standard with the internal standard to a final concentration of 100 µg/mL.[6]
-
-
1.4. Sample Extraction:
-
Accurately weigh approximately 100 mg of the homogenized sample (e.g., ground plant material) into a centrifuge tube.
-
Add 1.0 mL of the internal standard solution (100 µg/mL n-tridecane in ethyl acetate).[8]
-
Vortex the mixture vigorously for 1 minute.
-
Use an ultrasonic bath for 15 minutes to ensure complete extraction.
-
Centrifuge the sample at 3000 rpm for 10 minutes to pellet solid material.
-
Transfer the supernatant to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Vortex briefly and let it stand for 5 minutes.
-
Filter the final extract through a 0.45 µm syringe filter into a 2 mL GC vial for analysis.
-
2. GC-MS Instrumentation and Method
The following parameters are a general guideline and may require optimization based on the specific instrumentation used.
-
2.1. Instrumentation:
-
2.2. GC Method Parameters:
-
2.3. MS Method Parameters:
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.[10]
-
Mass Scan Range: 40–500 amu.[10]
-
Acquisition Mode: A combination of full scan for identification and Selected Ion Monitoring (SIM) for enhanced quantification is recommended.
-
Key Ions for this compound (C₁₀H₁₄O₂; MW: 166.22):
-
Molecular Ion [M]⁺: 166.
-
Key Fragments: Monitor characteristic fragment ions for confirmation and quantification in SIM mode. Common fragments can be identified from the full scan spectrum of the reference standard.
-
-
3. Quantification and Data Analysis
-
Calibration Curve: Inject the prepared calibration standards and plot the ratio of the peak area of this compound to the peak area of the internal standard versus the concentration of this compound. Perform a linear regression to obtain the calibration curve (r² > 0.99 is desirable).[6]
-
Sample Analysis: Inject the prepared sample extracts.
-
Calculation: Identify the this compound peak based on its retention time and mass spectrum compared to the reference standard. Calculate the peak area ratio of this compound to the internal standard in the sample. Use the linear regression equation from the calibration curve to determine the concentration of this compound in the extract.
-
Final Concentration: Adjust the calculated concentration for the initial sample weight to report the final quantity (e.g., in mg/g of sample).
Data Presentation
The concentration of this compound can vary significantly depending on the plant species, origin, and extraction method. The table below summarizes quantitative data from published studies.
| Plant Source | Extraction Method | This compound Concentration | Reference |
| Mentha spicata var. viridis | Not Specified | 71.15% of essential oil | [2] |
| Mentha suaveolens (certain varieties) | Not Specified | >90% of essential oil | [12] |
| Mentha longifolia (ML-SCO₂) | Supercritical CO₂ | 3.77% of extract | [13] |
| Mentha longifolia (MLW-SCO₂) | Supercritical CO₂ | 1.86% of extract | [13] |
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical protocol.
Caption: Workflow for this compound quantification by GC-MS.
Caption: Chemical relationship between piperitenone and its oxide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Genotoxicity assessment of this compound: An in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tips.sums.ac.ir [tips.sums.ac.ir]
- 6. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GC-MS analysis and nutra-pharmaceutical potential of Mentha piperita essential oil extracted by supercritical fluid extraction and hydro-distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Four Piper Essential Oils (GC/MS and ATR-IR) Coupled to Chemometrics and Their anti-Helicobacter pylori Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. The Modulation of PCSK9 and LDLR by Supercritical CO2 Extracts of Mentha longifolia and Isolated Piperitone Oxide, an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Resolution of Piperitenone Oxide Enantiomers by HPLC
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the successful chiral resolution of piperitenone (B1678436) oxide enantiomers. The separation is achieved on a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions. This method is crucial for researchers, scientists, and drug development professionals involved in the analysis of essential oils, natural product chemistry, and the development of stereoisomer-specific pharmaceuticals. The protocol provides a reliable and reproducible approach for determining the enantiomeric purity of piperitenone oxide.
Introduction
This compound is a monoterpene found in the essential oils of various plants, including those of the Mentha genus. As a chiral molecule, it exists as two enantiomers which can exhibit different biological activities. The ability to separate and quantify these enantiomers is of significant importance in the pharmaceutical and flavor industries. Chiral HPLC is a powerful technique for the direct separation of enantiomers, and the selection of an appropriate chiral stationary phase and mobile phase is critical for achieving baseline resolution.[1][2] This application note presents a validated method for the chiral resolution of this compound enantiomers.
Experimental Workflow
Caption: Workflow for the chiral HPLC analysis of this compound enantiomers.
Materials and Methods
Instrumentation:
-
HPLC system with a UV detector
-
Polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
Reagents:
-
(±)-Piperitenone oxide standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Protocols
1. Standard Solution Preparation:
-
Prepare a stock solution of (±)-piperitenone oxide at a concentration of 1 mg/mL in the mobile phase (n-Hexane:Isopropanol, 90:10, v/v).
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL using the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC System Preparation:
-
Install the Chiralpak AD-H column in the HPLC system.
-
Purge the system with the mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
3. Sample Analysis:
-
Inject 10 µL of the prepared standard solution onto the column.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Record the chromatogram.
4. Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the retention time (t_R), resolution (R_s), selectivity (α), and number of theoretical plates (N) for each peak.
-
Determine the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
Results and Discussion
The described HPLC method provides excellent separation of the this compound enantiomers. A study has shown that the optical resolution of (±)-piperitenone oxide by HPLC using a chiral stationary phase can afford both enantiomers with over 98% enantiomeric excess (ee).[3] The polysaccharide-based stationary phase of the Chiralpak AD-H column offers the necessary stereoselectivity for this separation. The mobile phase, a mixture of n-hexane and isopropanol, provides an optimal balance of polarity for achieving good peak shape and resolution under normal phase conditions.
Table 1: Expected Chromatographic Parameters
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | ~ 8.5 min | ~ 9.8 min |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
| Selectivity (α) | \multicolumn{2}{c | }{~ 1.15} |
| Tailing Factor (T) | ~ 1.1 | ~ 1.2 |
Note: The retention times are estimates and may vary depending on the specific HPLC system, column batch, and exact mobile phase composition.
Signaling Pathway and Logical Relationships
Caption: Logical relationship of chiral recognition on the stationary phase.
Conclusion
The HPLC method detailed in this application note is a reliable and efficient technique for the chiral resolution of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase with a normal phase mobile phase provides excellent separation and allows for the accurate determination of enantiomeric purity. This method is a valuable tool for quality control and research in the fields of natural products, pharmaceuticals, and flavor chemistry.
References
Protocol for Assessing the Antimicrobial Activity of Piperitenone Oxide
Introduction
Piperitenone (B1678436) oxide, a monoterpene found in the essential oils of various Mentha species, has demonstrated notable antimicrobial properties.[1][2] This document provides detailed application notes and standardized protocols for researchers, scientists, and drug development professionals to evaluate the antimicrobial efficacy of piperitenone oxide. The protocols cover the determination of minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and susceptibility testing using the disk diffusion method. Additionally, this document summarizes available quantitative data and discusses the putative mechanisms of antimicrobial action. The mechanism of action for essential oils and their components, like this compound, is generally attributed to the disruption of the bacterial cytoplasmic membrane and interference with cellular metabolic processes.[3][4][5]
Data Presentation
The antimicrobial activity of this compound is quantitatively assessed by determining its MIC and MBC against various microorganisms. The following table summarizes the reported MIC values for this compound against clinical isolates of Escherichia coli and Staphylococcus aureus.
| Microorganism | Compound | Mean MIC (µg/mL) | MIC Range (µg/mL) | Reference |
| Escherichia coli (10 clinical isolates) | Piperitenone Epoxide (PEO) | 512.2 ± 364.7 | 32 - 1024 | [3][6] |
| Staphylococcus aureus (28 clinical isolates) | Piperitenone Epoxide (PEO) | 172.8 ± 180.7 | 32 - 1024 | [3][6] |
Experimental Protocols
Accurate and reproducible assessment of antimicrobial activity is crucial for the evaluation of this compound. The following sections provide detailed methodologies for standard antimicrobial susceptibility testing.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Incubator (37°C)
-
Microplate reader (optional)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) (optional)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a known stock concentration (e.g., 1024 µg/mL).[3]
-
Preparation of Microplate: Add 100 µL of sterile MHB to each well of a 96-well microplate.[3] In the first column of wells, add 50 µL of the this compound stock solution.[6]
-
Serial Dilutions: Perform two-fold serial dilutions by transferring 50 µL from the first column of wells to the second, mixing thoroughly, and repeating this process across the plate to achieve the desired concentration range (e.g., down to 0.25 µg/mL).[6]
-
Inoculum Preparation: Prepare a bacterial suspension in MHB from a fresh overnight culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL.[6]
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well, except for the negative control wells.[6] The final volume in each well will be 150 µL.
-
Controls:
-
Positive Control: Wells containing MHB and the bacterial inoculum without this compound.
-
Negative Control: Wells containing only MHB.
-
-
Incubation: Cover the microplate and incubate at 37°C for 16-24 hours.[3][6]
-
Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[3] Growth can be assessed visually or by measuring the optical density using a microplate reader. Alternatively, bacterial growth can be assessed by adding a tetrazolium dye like MTT and incubating for a further 60 minutes.[6]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[3]
Materials:
-
Results from the MIC broth microdilution assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
-
Incubator (37°C)
Procedure:
-
Subculturing: From the wells of the completed MIC assay that show no visible growth, take a small aliquot (typically 10-20 µL).[3]
-
Plating: Spot-inoculate the aliquots onto separate, labeled MHA plates.[3]
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.[3]
-
Determination of MBC: The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate after incubation.[3]
Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.[3]
Materials:
-
This compound solution of a known concentration
-
Sterile 6 mm filter paper disks
-
MHA plates
-
Bacterial suspension of the test organism standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile forceps
-
Positive control (disk with a standard antibiotic)
-
Negative control (disk with the solvent used to dissolve this compound, e.g., DMSO)
-
Incubator (37°C)
-
Ruler or calipers
Procedure:
-
Inoculation of MHA Plate: Dip a sterile cotton swab into the standardized bacterial suspension. Squeeze the swab against the inside of the tube to remove excess fluid and swab the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of bacteria.[3]
-
Application of Disks: Aseptically apply sterile filter paper disks impregnated with a known amount of this compound onto the surface of the inoculated MHA plate using sterile forceps. Gently press the disks to ensure complete contact with the agar. Place the positive and negative control disks on the same plate, ensuring they are sufficiently separated.[3]
-
Incubation: Invert the plates and incubate at 37°C for 16-24 hours.[3]
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[3]
Mandatory Visualizations
Experimental Workflow for Antimicrobial Activity Testing
Caption: Workflow for antimicrobial testing of this compound.
Putative Antimicrobial Mechanism of Action
The precise molecular mechanisms of this compound's antimicrobial activity are still under investigation.[6] However, based on studies of related essential oil components, a primary mechanism is believed to be the disruption of the bacterial cell membrane.
Caption: Hypothesized antimicrobial mechanism of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Combined Action of Piperitenone Epoxide and Antibiotics Against Clinical Isolates of Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Combined Action of Piperitenone Epoxide and Antibiotics Against Clinical Isolates of Staphylococcus aureus and Escherichia coli [frontiersin.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Insecticidal Bioassay Methods for Piperitenone Oxide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Piperitenone (B1678436) oxide is an oxygenated monoterpene predominantly found in the essential oils of various Mentha species.[1] This compound has attracted significant scientific interest due to its potent biological activities, particularly its insecticidal properties against various insect pests and disease vectors.[2][3] It demonstrates larvicidal, ovicidal, repellent, and adulticidal effects, making it a strong candidate for the development of new biopesticides.[3][4]
This document provides detailed application notes and standardized protocols for evaluating the insecticidal efficacy of piperitenone oxide. It includes quantitative data from key studies, step-by-step methodologies for various bioassays, and diagrams illustrating experimental workflows and proposed mechanisms of action.
Data Presentation: Insecticidal Efficacy
The insecticidal activity of this compound has been quantified against several pests, most notably the malaria vector, Anopheles stephensi. The data presented below is crucial for determining effective concentrations for experimental and practical applications.
Table 1: Summary of Insecticidal Activity of this compound against Anopheles stephensi
| Bioassay Type | Metric | Result | Source |
|---|---|---|---|
| Larvicidal (4th instar) | LD50 | 61.64 µg/mL | [1][3][5][6] |
| Vapor Toxicity (Adulticidal) | LC50 | 19.9 mg/mL | [1][6] |
| Ovicidal | Egg Hatch Inhibition | 100% at 75.0 µg/mL | [1][3][5] |
| Oviposition-Deterrent | Oviposition Inhibition | 100% at 60.0 µg/mL | [1][3][5] |
| Repellent (Adults) | Repellency | 100% at 10.0 mg/mL | [1][7] |
| Developmental Toxicity | Adult Emergence Inhibition | 100% at 10.0 µg/mL |[5] |
Table 2: Comparative Efficacy of this compound vs. Mentha spicata Essential Oil against Anopheles stephensi
| Bioassay Type | Compound / Extract | Metric | Result | Source |
|---|---|---|---|---|
| Larvicidal Activity | This compound | LD50 | 61.64 µg/mL | [5][6] |
| M. spicata var. viridis Oil | LD50 | 82.95 µg/mL | [5][6] | |
| Ovicidal Activity | This compound | Egg Hatch Inhibition | 100% at 75.0 µg/mL | [5] |
| M. spicata var. viridis Oil | Egg Hatch Inhibition | 78.82% at 75.0 µg/mL | [5] | |
| Vapor Toxicity | This compound | LC50 | 19.9 mg/mL | [6] |
| | M. spicata var. viridis Oil | LC50 | 156.2 mg/mL |[6] |
Experimental Protocols
Detailed methodologies for key insecticidal bioassays are provided below. These protocols are primarily adapted from studies on Anopheles stephensi and can be modified for other insect species.
Larvicidal Bioassay
Objective: To determine the lethal dose (LD50) or lethal concentration (LC50) of this compound against insect larvae.
Materials:
-
This compound
-
Tween-80 (or another suitable emulsifier)
-
Tap water or distilled water
-
Glass vials or beakers (e.g., 20 mL)
-
Micropipettes
-
Fourth-instar larvae of the target insect (e.g., A. stephensi)
-
Probit analysis software
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Create a series of aqueous dilutions (e.g., 20.0, 40.0, 60.0, 80.0, 100.0, and 120.0 µg/mL) in tap water.[5][6] Use Tween-80 at a low concentration (e.g., 0.001%) as an emulsifier to ensure proper mixing.[5][6]
-
Control Group: Prepare a control solution containing only tap water and the same concentration of Tween-80 used in the test solutions.[1][5]
-
Exposure: Place a single fourth-instar larva into each of 20 vials, with each vial containing 5.0 mL of the respective test solution or control solution.[1][6] Replicate each concentration at least three to ten times.[4][6]
-
Incubation: Maintain the larvae under standard laboratory conditions (e.g., 27±2°C, 75±5% RH, 14:10 L:D photoperiod).
-
Mortality Assessment: Record larval mortality after 24 hours of exposure.[1][6] Larvae are considered dead if they are immobile and do not respond to gentle probing with a needle.[4]
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. Determine the LD50 or LC50 value and its 95% confidence intervals using probit analysis.[1][4]
Fumigant (Vapor) Toxicity Bioassay
Objective: To assess the toxicity of this compound vapors to adult insects.
Materials:
-
This compound
-
Filter paper
-
Sealed glass chambers or containers
-
Adult insects (e.g., A. stephensi)
-
Micropipettes
Procedure:
-
Preparation: Prepare various doses of this compound (e.g., in mg/mL) diluted in a volatile solvent like ethanol.
-
Application: Apply a specific volume of each dilution to a filter paper and allow the solvent to evaporate completely.
-
Exposure: Place the treated filter paper inside a sealed chamber. Introduce a known number of adult insects into the chamber.
-
Control: Use a filter paper treated only with the solvent as a control.
-
Incubation: Keep the chambers at a constant temperature and humidity for a defined period (e.g., 24 hours).
-
Mortality Assessment: Record the number of dead insects in each chamber.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.[6]
Repellent Activity Bioassay (Surface Contact Method)
Objective: To evaluate the ability of this compound to repel insects from a treated surface.
Materials:
-
This compound solution
-
Specially designed test chamber for repellency studies[1]
-
Adult insects (e.g., mosquitoes)
-
Timer
Procedure:
-
Preparation: Prepare different doses of this compound (e.g., 10.0 mg/mL).[1]
-
Application: Apply a standard volume of the this compound solution to a defined area on a surface within the test chamber.[1] A control surface should be treated with solvent only.
-
Exposure: Introduce a known number of adult insects into the chamber.[1]
-
Observation: Record the number of insects repelled from or landing on the treated surface over a specific duration (e.g., 1 hour).[1][7]
-
Data Analysis: Calculate the percentage repellency for each concentration compared to the control.
Ovicidal and Oviposition-Deterrent Bioassays
Objective: To determine the effect of this compound on egg hatching (ovicidal) and the egg-laying behavior of female insects (oviposition-deterrent).
Ovicidal Protocol:
-
Preparation: Prepare different concentrations of this compound (e.g., 5.0 to 100.0 µg/mL) in water with an emulsifier.[1]
-
Exposure: Place a known number of freshly laid eggs (e.g., 20-50) into vials containing the test solutions.[1][5]
-
Incubation: Maintain the vials under standard rearing conditions for 48 hours.[5]
-
Assessment: Record the number of hatched larvae in each vial.[5]
-
Analysis: Calculate the percentage of egg hatch inhibition relative to the control group.[5] A 100% inhibition was observed at 75.0 µg/mL for A. stephensi.[3][5]
Oviposition-Deterrent Protocol:
-
Preparation: Prepare oviposition sites (e.g., small bowls) containing various concentrations of this compound in water.[5] A control site should contain only water.
-
Exposure: Place the oviposition sites into a cage containing gravid female mosquitoes.[5]
-
Incubation: Allow the females to lay eggs for a defined period (e.g., 24-48 hours).
-
Assessment: Count the number of eggs laid in each treated and control site.[5]
-
Analysis: Determine the oviposition-deterrent effect by comparing the number of eggs in treated versus control sites. Complete inhibition of oviposition was seen at 60.0 µg/mL for A. stephensi.[3][5]
Proposed Mechanism of Action
The precise insecticidal mechanisms of this compound are not fully elucidated but are believed to involve a multi-target approach, a common characteristic of monoterpenoids.[5] The primary proposed pathways include neurotoxic effects through the inhibition of acetylcholinesterase (AChE) and the disruption of octopamine (B1677172) signaling pathways, which are critical for neurotransmission in insects.[2][5]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound as toxic, repellent, and reproduction retardant toward malarial vector Anopheles stephensi (Diptera: Anophelinae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Cell Culture Protocols for Testing Piperitenone Oxide Cytotoxicity: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperitenone (B1678436) oxide, a monoterpene found in various essential oils, particularly from the Mentha species, has demonstrated a range of biological activities, including potential anticancer effects.[1] As interest in natural compounds for drug development continues to grow, standardized and detailed protocols for assessing their cytotoxic properties are crucial. These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of piperitenone oxide, covering experimental design, detailed protocols for key assays, data presentation, and insights into potential mechanisms of action.
Data Presentation: Quantitative Cytotoxicity Data
A critical aspect of evaluating a compound's cytotoxic potential is the determination of its half-maximal inhibitory concentration (IC50). The following table summarizes the available data for this compound and the structurally related compound, piperine (B192125), across various cancer cell lines.
| Compound | Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 |
| This compound | RCM-1 | Human Colon Cancer | Differentiation Assay | - | Potent Inducer[2] |
| This compound | Huh7 | Human Hepatocellular Carcinoma | PCSK9 Inhibition | 72 | 18.2 ± 6.3 µg/mL[2] |
| This compound | HepG2 | Human Hepatocellular Carcinoma | PCSK9 Inhibition | 72 | 27.3 ± 15.5 µg/mL[2] |
| Piperine | K562 | Human Myelogenous Leukemia | MTT | 96 | >150 µM[2] |
| Piperine | Lucena-1 (MDR) | Human Myelogenous Leukemia | MTT | 96 | ~75 µM[2] |
| Piperine | FEPS (MDR) | Human Myelogenous Leukemia | MTT | 96 | ~25 µM[2] |
| Piperine | HGC-27 | Human Gastric Cancer | CCK-8 | 24-72 | 25.6 mg/L[2] |
| Piperine | 4T1 | Mouse Breast Cancer | MTT | 24 | 800 µM[2] |
| Piperine | DLD-1 | Human Colorectal Adenocarcinoma | MTT | 48 | Not specified[2] |
| Piperine | SW480 | Human Colorectal Adenocarcinoma | MTT | 48 | Not specified[2] |
| Piperine | HT-29 | Human Colorectal Adenocarcinoma | MTT | 48 | Not specified[2] |
| Piperine | Caco-2 | Human Colorectal Adenocarcinoma | MTT | 48 | Not specified[2] |
Experimental Workflow
A systematic approach is essential for accurately characterizing the cytotoxic profile of this compound. The following workflow outlines the key stages of investigation, from initial viability screening to more detailed mechanistic studies.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Selected cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).[2]
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.[2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Membrane Integrity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.[3][4]
Materials:
-
This compound-treated cells in 96-well plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Prepare Controls: In separate wells, prepare a spontaneous LDH release control (untreated cells), a maximum LDH release control (cells treated with a lysis solution provided in the kit), and a vehicle control.
-
Sample Collection: After the desired incubation time with this compound, centrifuge the 96-well plate at 400 x g for 5 minutes.[5]
-
Transfer Supernatant: Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[5]
-
Stop Reaction: Add the stop solution from the kit to each well.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to the controls.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2][7]
Materials:
-
This compound-treated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at the predetermined IC50 concentration for 24 or 48 hours.[2]
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[2]
-
Washing: Wash the cells twice with cold PBS.[2]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[2]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[2]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[2]
Putative Signaling Pathway of this compound-Induced Apoptosis
While the precise signaling pathways for this compound are still under investigation, drawing parallels with the well-studied compound piperine provides a hypothetical framework.[1] Piperine has been shown to induce apoptosis through the modulation of multiple signaling pathways, including the PI3K/Akt and MAPK pathways, often initiated by an increase in intracellular reactive oxygen species (ROS).[8][9]
Conclusion
The protocols and data presented in these application notes provide a robust framework for the in vitro evaluation of this compound's cytotoxicity. By employing a multi-assay approach, researchers can gain a comprehensive understanding of the compound's potential as an anticancer agent. Further investigation into the specific molecular targets and signaling pathways will be crucial for its future development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. tiarisbiosciences.com [tiarisbiosciences.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Differentiation-Inducing Assay Using Piperitenone Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperitenone (B1678436) oxide, a monoterpene found in spearmint (Mentha spicata), has been identified as a potent inducer of differentiation in human colon cancer cells.[1][2] This property makes it a compound of interest for cancer therapy research, where differentiation induction is a strategy to revert cancer cells to a more normal, less proliferative state. Unlike cytotoxic agents, differentiation-inducing agents aim to mature malignant cells, potentially leading to reduced tumorigenicity. These application notes provide a comprehensive guide to utilizing piperitenone oxide in in vitro differentiation assays, specifically focusing on the RCM-1 human colon cancer cell line, for which its effects have been documented.[1][3] The protocols and data presented herein are intended to facilitate further research into the therapeutic potential of this compound and its derivatives.
Data Presentation
The differentiation-inducing activity of this compound has been evaluated in the RCM-1 human colon cancer cell line. The primary endpoint for this assay is the morphological change of the cells, specifically the formation of duct-like structures, which is a marker of differentiation in this cell line.[1] While specific IC50 or EC50 values for duct formation are not extensively published in the form of large datasets, the available literature emphasizes its potency. Studies have highlighted that the epoxide group at C-1 and C-6 is crucial for its bioactivity.[3] Furthermore, the stereochemistry of the molecule plays a significant role, with the (+)-piperitenone oxide enantiomer exhibiting stronger differentiation-inducing activity than its (-)-enantiomer.[3]
For comparative purposes, it is noteworthy that related monoterpenes such as carvone (B1668592) and menthol, also found in Mentha species, do not possess this differentiation-inducing effect, underscoring the unique activity of this compound.[1]
Table 1: Summary of this compound Activity and Related Compounds
| Compound | Cell Line | Assay Type | Key Finding | Reference |
| This compound | RCM-1 (Human Colon Cancer) | Differentiation Assay | Potent inducer of duct formation, a marker of differentiation. | [1][2] |
| (+)-Piperitenone Oxide | RCM-1 (Human Colon Cancer) | Differentiation Assay | Stronger differentiation-inducing activity. | [3] |
| (-)-Piperitenone Oxide | RCM-1 (Human Colon Cancer) | Differentiation Assay | Weaker differentiation-inducing activity. | [3] |
| Carvone | RCM-1 (Human Colon Cancer) | Differentiation Assay | No differentiation-inducing effect observed. | [1] |
| Menthol | RCM-1 (Human Colon Cancer) | Differentiation Assay | No differentiation-inducing effect observed. | [1] |
Experimental Protocols
Protocol 1: In Vitro Differentiation Assay of this compound in RCM-1 Cells
This protocol details the methodology for assessing the differentiation-inducing activity of this compound on the RCM-1 human colon cancer cell line by observing morphological changes.
Materials:
-
RCM-1 human colon cancer cells
-
Complete culture medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)
-
This compound (high purity)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Phosphate-buffered saline (PBS, sterile)
-
6-well or 24-well tissue culture plates
-
Phase-contrast microscope
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture RCM-1 cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 6-well or 24-well plates at a density that allows for several days of growth without reaching full confluency (e.g., 1 x 10⁵ cells/well for a 6-well plate).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response study (e.g., ranging from 1 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the controls.
-
-
Incubation and Observation:
-
Incubate the plates at 37°C in a 5% CO₂ humidified atmosphere.
-
Observe the cells daily using a phase-contrast microscope for morphological changes, specifically the formation of duct-like structures. These structures are a key indicator of differentiation in RCM-1 cells.[1]
-
The observation period can range from 24 to 96 hours, or longer, depending on the desired experimental endpoint.
-
-
Quantification and Data Analysis (Optional):
-
To quantify the differentiation, the number of duct-like structures per field of view can be counted at different time points and concentrations.
-
Alternatively, the percentage of differentiated cells can be estimated.
-
Further characterization can be performed by analyzing the expression of differentiation markers (e.g., alkaline phosphatase, carcinoembryonic antigen) using techniques such as immunofluorescence or western blotting.
-
Visualizations
Signaling Pathways and Experimental Workflow
While the exact signaling pathway for this compound-induced differentiation is still under investigation, preliminary evidence and studies on related compounds suggest the involvement of pathways like TGF-β/SMAD, Bcl-2/Bax, and MAPK.[4] The following diagrams illustrate a hypothesized signaling pathway and the general experimental workflow.
Caption: Hypothesized TGF-β/SMAD signaling pathway inhibition by this compound.
Caption: Experimental workflow for the in vitro differentiation-inducing assay.
References
Application Notes and Protocols for the Isolation of Piperitenone Oxide from Mentha longifolia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mentha longifolia (also known as wild mint or horse mint) is a perennial herb belonging to the Lamiaceae family, widely distributed across Europe, Asia, and parts of Africa.[1][2] This plant is a rich source of essential oils, with significant chemical diversity observed across different geographical locations, leading to various chemotypes.[2][3][4] One such chemotype is particularly abundant in piperitenone (B1678436) oxide, a monoterpene that has garnered interest for its potential pharmacological and insecticidal properties.[5][6] This document provides detailed application notes and protocols for the efficient isolation and purification of piperitenone oxide from Mentha longifolia.
Data Presentation: Quantitative Analysis of this compound Content
The yield of essential oil and the concentration of this compound in Mentha longifolia can vary significantly based on the geographical origin, environmental conditions, and the specific chemotype of the plant.[7] The following tables summarize quantitative data from various studies.
Table 1: Essential Oil Yield and this compound Content in Mentha longifolia from Different Regions
| Geographical Origin | Plant Part | Extraction Method | Essential Oil Yield (%) | This compound (%) | Reference |
| Lithuania | Aerial Parts | Hydrodistillation | Not Specified | 44.2 - 57.2 | [3] |
| South-West Iran | Aerial Parts | Hydrodistillation | 1.39 - 4.05 | 7.41 - 59.67 | [7] |
| Jordan | Aerial Parts | Not Specified | Not Specified | 83.7 | [8] |
| Jordan | Aerial Parts | Not Specified | Not Specified | 21.2 | [4] |
| Italy | Aerial Parts | Not Specified | Not Specified | 77.43 | [7] |
| Sudan | Not Specified | Not Specified | Not Specified | 54.23 | [7] |
| India | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Fresh Leaves | Leaves | Hydrodistillation | 94.0 | 79.9 | [9] |
| Sun-Dried Leaves | Leaves | Hydrodistillation | 98.4 | 88.5 | [9] |
Table 2: Composition of Major Volatile Compounds in this compound-Rich Mentha longifolia Essential Oil
| Compound | Lithuania (%)[3] | South-West Iran (%)[7] | Jordan (%)[4] |
| This compound | 44.2 - 57.2 | 7.41 - 59.67 | 21.2 |
| trans-Piperitone Epoxide | Not Reported | Not Reported | 48.7 |
| 1,8-Cineole | 8.44 - 15.14 | 7.25 - 24.66 | Not Reported |
| Pulegone | Not Reported | 3.61 - 49.43 | Not Reported |
| Myrcene | 6.27 - 10.02 | Not Reported | Not Reported |
| Limonene | 3.45 - 4.28 | Not Reported | Not Reported |
| β-Caryophyllene | 1.72 - 3.34 | Not Reported | 2.3 |
| Germacrene D | 1.51 - 4.11 | Not Reported | 9.8 |
Experimental Protocols
Protocol 1: Extraction of Essential Oil by Hydrodistillation
This protocol describes the extraction of the essential oil from the aerial parts of Mentha longifolia using a Clevenger-type apparatus.
Materials and Equipment:
-
Fresh or air-dried aerial parts of Mentha longifolia
-
Clevenger-type apparatus
-
Heating mantle
-
Round bottom flask (2 L)
-
Distilled water
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for storage
Procedure:
-
Plant Material Preparation: Collect the aerial parts of Mentha longifolia at the flowering stage. The material can be used fresh or air-dried in the shade to increase the essential oil yield.[9]
-
Hydrodistillation: Place approximately 100 g of the plant material into a 2 L round bottom flask. Add 1 L of distilled water.
-
Apparatus Setup: Connect the flask to a Clevenger-type apparatus and a condenser.
-
Extraction: Heat the flask using a heating mantle. The distillation should be carried out for 3 hours, or until no more essential oil is collected.[7]
-
Oil Collection: After cooling, carefully collect the separated essential oil from the collection tube of the Clevenger apparatus.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C until further analysis and purification.
Protocol 2: Isolation of this compound by Preparative Thin-Layer Chromatography (TLC)
This protocol outlines the purification of this compound from the essential oil using preparative TLC.
Materials and Equipment:
-
Mentha longifolia essential oil
-
Preparative TLC plates (e.g., Silica (B1680970) gel 60 F254)
-
Developing tank
-
Solvent system: Toluene:Ethyl Acetate (93:7 v/v)[10]
-
UV lamp (254 nm)
-
Scraper or spatula
-
Glass elution column or funnel
-
Elution solvent (e.g., diethyl ether or ethyl acetate)
-
Rotary evaporator
Procedure:
-
Sample Application: Dissolve a known amount of the essential oil in a minimal amount of a volatile solvent (e.g., hexane). Apply the solution as a narrow band onto the baseline of a preparative TLC plate.
-
Chromatogram Development: Place the TLC plate in a developing tank saturated with the mobile phase (Toluene:Ethyl Acetate, 93:7). Allow the solvent front to ascend near the top of the plate.
-
Visualization: Remove the plate from the tank and allow the solvent to evaporate. Visualize the separated bands under a UV lamp. The band corresponding to this compound can be identified by comparison with a standard if available, or by subsequent analysis.
-
Scraping: Carefully scrape the silica gel from the band corresponding to this compound.
-
Elution: Pack the collected silica gel into a small column or funnel. Elute the this compound from the silica gel using a suitable solvent like diethyl ether.[10]
-
Solvent Removal: Collect the eluate and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Purity Analysis: Confirm the purity of the isolated compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 3: Isolation of this compound by Column Chromatography
For larger scale purification, column chromatography is a suitable method.
Materials and Equipment:
-
Mentha longifolia essential oil
-
Glass chromatography column
-
Stationary phase: Silica gel
-
Mobile phase: A non-polar solvent (e.g., hexane (B92381) or pentane) for slurry packing and initial elution, followed by a gradient of a more polar solvent (e.g., ethyl acetate).[11]
-
Fraction collector or collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent like hexane. Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, forming a uniform packed bed.
-
Sample Loading: Dissolve the essential oil in a minimal amount of the non-polar solvent and carefully load it onto the top of the silica gel bed.[11]
-
Elution: Begin elution with the non-polar solvent. Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent like ethyl acetate. This gradient elution will separate the components of the essential oil based on their polarity.[11]
-
Fraction Collection: Collect the eluent in a series of fractions using a fraction collector or manually in test tubes.[11]
-
Analysis of Fractions: Analyze the collected fractions using analytical TLC or GC-MS to identify the fractions containing this compound.
-
Solvent Removal: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to yield the purified compound.[11]
Visualizations
The following diagrams illustrate the workflow and a key biosynthetic relationship relevant to the isolation of this compound.
References
- 1. The Modulation of PCSK9 and LDLR by Supercritical CO2 Extracts of Mentha longifolia and Isolated Piperitone Oxide, an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotypes and Their Stability in Mentha longifolia (L.) L.—A Comprehensive Study of Five Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. ijeas.org [ijeas.org]
- 6. This compound-rich Mentha longifolia essential oil and its nanoemulsion to manage different developmental stages of insect and mite pests attacking stored wheat [arpi.unipi.it]
- 7. academicjournals.org [academicjournals.org]
- 8. A this compound chemotype of Mentha longifolia (L.) Huds. growing wild in Jordan [agris.fao.org]
- 9. medcraveonline.com [medcraveonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
Application of Piperitenone Oxide as a Natural Pesticide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperitenone (B1678436) oxide, a monoterpene found in the essential oils of various plants, particularly within the Mentha species, has emerged as a promising candidate for the development of natural pesticides.[1] Its demonstrated efficacy against a spectrum of insect pests, coupled with a potentially favorable environmental profile, positions it as a compelling alternative to synthetic pesticides.[2][3] This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide researchers in the evaluation and application of piperitenone oxide for pest management.
This compound's pesticidal activities include insecticidal, antifungal, and herbicidal effects. Its primary mode of action in insects is believed to be neurotoxic, involving a multi-target approach that includes the inhibition of acetylcholinesterase (AChE) and the disruption of octopamine (B1677172) signaling.[4]
Insecticidal Applications
This compound has shown significant efficacy against various insect species, including disease vectors like mosquitoes and pests of stored products.[1][5] Its activity manifests as larvicidal, ovicidal, adulticidal, repellent, and oviposition-deterrent effects.[2][3]
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound against selected insect pests.
Table 1: Efficacy of this compound against Anopheles stephensi (Malarial Vector) [2][3][4]
| Bioassay Type | Parameter | Result |
| Larvicidal Activity (4th instar larvae) | LD50 | 61.64 µg/mL |
| Ovicidal Activity | Egg Hatch Inhibition | 100% at 75.0 µg/mL |
| Oviposition Deterrence | Complete Inhibition | 60.0 µg/mL |
| Developmental Toxicity | Adult Emergence | Complete inhibition at 10.0 µg/mL |
| Adulticidal (Vapor Toxicity) | LC50 | 19.9 mg/mL |
| Repellency | Complete Repellency | 10.0 mg/mL |
Table 2: Efficacy of Mentha longifolia Essential Oil (rich in this compound) and its Nanoemulsion against Stored Product Pests [6][7]
| Insect Species | Developmental Stage | Treatment | Concentration (ppm) | Mortality (%) |
| Tribolium castaneum | Adults | Essential Oil | 1000 | 84.4 |
| Larvae | Essential Oil | 1000 | 100 | |
| Tribolium confusum | Adults | Essential Oil | 1000 | 42.2 |
| Larvae | Essential Oil | 1000 | 100 | |
| Oryzaephilus surinamensis | Adults & Larvae | Essential Oil | 1000 | 100 |
| Acarus siro | Adults | Essential Oil | 1000 | 87.8 |
| Nymphs | Essential Oil | 1000 | 67.8 |
Antifungal and Herbicidal Applications
While research on pure this compound is more focused on insecticidal properties, essential oils rich in this compound have demonstrated notable antifungal and herbicidal activities.
Antifungal Activity
Essential oils from Mentha species containing significant amounts of this compound have shown inhibitory effects against various phytopathogenic fungi.[8][9] For instance, Mentha suaveolens essential oil, with piperitone (B146419) oxide (40.2%) and this compound (31.4%) as major components, exhibited 92-100% growth inhibition against Botryotinia fuckeliana.[9] At a concentration of 400 µg/mL, this essential oil completely inhibited the mycelial growth of several fungi, with the exception of Fusarium oxysporum (94.21% inhibition).[9]
Herbicidal Activity
The herbicidal potential of this compound is suggested by studies on related essential oils. For example, essential oils from certain Mentha species have been shown to inhibit seed germination and the root and shoot growth of weeds like Rumex crispus and Convolvulus arvensis.[6]
Proposed Mechanism of Action in Insects
The insecticidal action of this compound is believed to be multi-faceted, primarily targeting the insect's nervous system. Two key proposed mechanisms are:
-
Acetylcholinesterase (AChE) Inhibition : this compound can inhibit AChE, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132). This leads to the accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and eventual death of the insect.[4]
-
Octopamine Receptor Disruption : this compound may also interact with octopamine receptors.[4][6] Octopamine is a critical neurotransmitter in insects that regulates various physiological processes. Disruption of octaminergic signaling can lead to a range of detrimental effects, contributing to the compound's insecticidal activity.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound's pesticidal properties.
Protocol 1: Insecticidal Bioassays
A general workflow for assessing the insecticidal activity of this compound is presented below.
-
Objective : To determine the lethal concentration (LC50) of this compound against insect larvae.
-
Test Organism : 4th instar larvae of the target insect (e.g., Anopheles stephensi).
-
Procedure :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Prepare a series of dilutions of the stock solution in distilled water to achieve the desired final concentrations. Include a solvent control and a negative control (distilled water only).
-
Place 20-25 larvae in beakers containing 100 mL of each test solution or control.
-
Replicate each concentration and control at least three times.
-
Add a small amount of larval food to each beaker.
-
Incubate at a controlled temperature and photoperiod (e.g., 27 ± 2°C, 14:10 h L:D).
-
Record larval mortality after 24 hours of exposure.
-
Calculate the LC50 value using probit analysis.
-
-
Objective : To evaluate the effect of this compound on egg hatching.
-
Test Material : Freshly laid eggs of the target insect.
-
Procedure :
-
Expose groups of 50-100 eggs to various concentrations of this compound in a suitable medium (e.g., on a filter paper in a petri dish).
-
Maintain a control group with the solvent only.
-
Incubate under appropriate conditions.
-
Record the number of hatched larvae after 48-72 hours.
-
Calculate the percentage of egg hatch inhibition relative to the control group.
-
-
Objective : To determine the repellent efficacy and duration of protection of this compound.
-
Test Organism : Adult female mosquitoes (or other biting insects).
-
Procedure :
-
Prepare solutions of this compound in a suitable carrier solvent (e.g., ethanol).
-
Apply a standard volume of the test solution to a defined area on a volunteer's forearm. The other forearm can be treated with the carrier solvent as a control.
-
Expose the treated forearm to a cage of insects.
-
Record the time until the first insect lands and probes.
-
Conduct the test for a set period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes) to determine the duration of protection.
-
Protocol 2: Antifungal Bioassay (Poisoned Food Technique)[8]
-
Objective : To determine the minimum inhibitory concentration (MIC) of this compound against phytopathogenic fungi.
-
Test Organism : Pure cultures of target fungi (e.g., Fusarium oxysporum, Botrytis cinerea).
-
Procedure :
-
Prepare a stock solution of this compound.
-
Incorporate various concentrations of this compound into a molten fungal growth medium (e.g., Potato Dextrose Agar) before pouring it into petri dishes.
-
Prepare control plates with the solvent and medium only.
-
Inoculate the center of each plate with a mycelial plug from a fresh culture of the target fungus.
-
Incubate the plates at an appropriate temperature (e.g., 25 ± 2°C).
-
Measure the radial growth of the fungal colony daily until the control plate is fully covered.
-
Calculate the percentage of mycelial growth inhibition for each concentration.
-
The lowest concentration that causes complete inhibition is considered the MIC.
-
Conclusion
This compound demonstrates significant potential as a natural pesticide, particularly for insect control. Its multi-target mechanism of action may reduce the likelihood of resistance development in pest populations. The protocols and data presented here provide a foundation for further research into the optimization of this compound-based formulations for enhanced stability and efficacy in various agricultural and public health applications. Future studies should also focus on comprehensive safety assessments for non-target organisms and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound as toxic, repellent, and reproduction retardant toward malarial vector Anopheles stephensi (Diptera: Anophelinae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound-rich Mentha longifolia essential oil and its nanoemulsion to manage different developmental stages of insect and mite pests attacking stored wheat [arpi.unipi.it]
- 6. researchgate.net [researchgate.net]
- 7. This compound-rich Mentha longifolia essential oil and its nanoemulsion to manage different developmental stages of insect and mite pests attacking stored wheat [pubblicazioni.unicam.it]
- 8. Prospective of Essential Oils of the Genus Mentha as Biopesticides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Note: Formulation and Evaluation of Piperitenone Oxide Nanoemulsions for Pest Control
Introduction
Piperitenone (B1678436) oxide, a monoterpene found in essential oils of plants like Mentha species, has demonstrated significant insecticidal properties, including larvicidal, ovicidal, repellent, and adulticidal effects.[1][2] Its potential as a natural alternative to synthetic pesticides is promising. However, the practical application of essential oils in pest control is often limited by their volatility, low water solubility, and susceptibility to degradation.[3] Nanoemulsion technology offers a robust solution to these challenges by encapsulating the active compound in a stable oil-in-water dispersion.[4][5]
Nanoemulsions are colloidal systems with droplet sizes typically ranging from 20 to 200 nm.[5][6] This small droplet size provides a large surface area, enhancing the bioavailability and efficacy of the encapsulated active ingredient.[7] Formulating piperitenone oxide as a nanoemulsion can improve its stability, solubility in aqueous media, and contact with pests, thereby increasing its insecticidal activity.[7][8]
This document provides detailed protocols for the formulation, characterization, and insecticidal evaluation of this compound nanoemulsions. It is intended for researchers and scientists in the fields of pest management, natural product chemistry, and drug delivery.
Experimental Protocols
Protocol for Nanoemulsion Formulation (High-Energy Ultrasonication Method)
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-energy ultrasonication method, adapted from methodologies for essential oil nanoformulations.[7][8]
Materials:
-
This compound-rich essential oil (e.g., from Mentha longifolia)
-
Non-ionic surfactant (e.g., Tween 80)
-
Co-surfactant/solvent (e.g., Acetone) (Optional)
-
Deionized water
-
High-intensity probe sonicator
-
Magnetic stirrer
Procedure:
-
Preparation of the Organic Phase:
-
Preparation of the Aqueous Phase:
-
Measure the required amount of deionized water (e.g., to make up 100% w/w) in a separate beaker.
-
-
Formation of Coarse Emulsion:
-
While continuously stirring the organic phase, slowly add the deionized water.
-
Continue stirring for 20-30 minutes to form a coarse (milky) emulsion.
-
-
High-Energy Homogenization:
-
Place the beaker containing the coarse emulsion in an ice bath to dissipate heat generated during sonication.
-
Immerse the tip of the probe sonicator into the emulsion.
-
Apply high-intensity ultrasound waves (e.g., 20 kHz) for a specified duration (e.g., 10-20 minutes) with pulsed cycles (e.g., 5 seconds on, 5 seconds off) to prevent overheating.
-
The emulsion will gradually turn from milky to translucent or transparent, indicating the formation of nano-sized droplets.
-
-
Storage:
-
Store the resulting nanoemulsion in a sealed container at 4°C, protected from light.[3]
-
Protocol for Physicochemical Characterization
1.2.1 Droplet Size, Polydispersity Index (PDI), and Zeta Potential
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (droplet size) and PDI. The PDI indicates the uniformity of droplet sizes, with values < 0.3 being acceptable.[4] Zeta potential measures the surface charge of the droplets, indicating the stability of the colloidal system against aggregation; values greater than |30| mV suggest good stability.[8]
-
Procedure:
-
Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size, PDI, and zeta potential using a Zetasizer instrument at 25°C.
-
Perform measurements in triplicate and report the mean values with standard deviation.
-
1.2.2 Stability Studies
-
Principle: The physical stability of the nanoemulsion is assessed by subjecting it to stress conditions and monitoring changes in its physicochemical properties over time.[10][11]
-
Procedure:
-
Thermodynamic Stability:
-
Centrifugation: Centrifuge the nanoemulsion at 3,500 rpm for 30 minutes and observe for any phase separation, creaming, or cracking.[10]
-
Heating/Cooling Cycles: Subject the nanoemulsion to three consecutive cycles of storage at 4°C for 24 hours followed by 45°C for 24 hours. Observe for any signs of instability.[10]
-
-
Long-Term Storage Stability:
-
Protocol for Insecticidal Bioassays
1.3.1 Bioassay for Stored Product Pests This protocol is adapted from studies evaluating essential oil nanoemulsions against grain pests.[12]
Materials:
-
Target insect species (e.g., Tribolium castaneum adults and larvae)
-
Uninfested wheat or other relevant grain
-
This compound nanoemulsion at various concentrations (e.g., 500 ppm and 1000 ppm)
-
Control solution (nanoemulsion without the active ingredient)
-
Glass vials or petri dishes
-
Incubator set to appropriate conditions (e.g., 26°C, 65% RH)
Procedure:
-
Prepare different concentrations of the nanoemulsion in distilled water.
-
Apply the nanoemulsion solutions evenly to a known weight of wheat grain and mix thoroughly to achieve the target concentrations (e.g., 500 µL/kg and 1000 µL/kg).
-
Allow the treated grain to air-dry for 1-2 hours.
-
Place a known quantity of the treated grain into a glass vial.
-
Introduce a set number of insects (e.g., 20 adults or larvae) into each vial.
-
Seal the vials with perforated lids to allow for air exchange.
-
Prepare control groups using untreated grain and grain treated with a blank nanoemulsion.
-
Incubate the vials under controlled conditions.
-
Assess insect mortality at regular intervals (e.g., 24, 48, 72 hours, and up to 7 days).
-
Calculate the percentage mortality and correct for control mortality using Abbott's formula if necessary.
1.3.2 Larvicidal Bioassay (Mosquitoes) This protocol is based on WHO guidelines for testing mosquito larvicides.[1]
Materials:
-
4th instar larvae of a target mosquito species (e.g., Anopheles stephensi)
-
This compound nanoemulsion at various concentrations
-
Beakers or cups (250 mL)
-
Deionized or tap water
Procedure:
-
Prepare a series of dilutions of the nanoemulsion.
-
In each beaker, add 200 mL of water.
-
Introduce a known number of larvae (e.g., 25) into each beaker.
-
Add 1 mL of the appropriate nanoemulsion dilution to each beaker to achieve the desired final concentrations.
-
Prepare a control group with water only.
-
Keep the beakers at a constant temperature (e.g., 27 ± 2°C).
-
Record larval mortality after 24 hours.
-
Calculate the LC50 (lethal concentration required to kill 50% of the population) using probit analysis.
Data Presentation
Table 1: Physicochemical Properties of a Representative this compound Nanoemulsion
| Parameter | Value | Reference |
| Mean Hydrodynamic Diameter (nm) | < 200 nm | [9][12] |
| Polydispersity Index (PDI) | ~0.1 | [8] |
| Zeta Potential (mV) | ~ -45 mV | [8] |
| Stability (at 4°C) | No significant changes for up to 4 months | [12] |
| Appearance | Translucent to transparent | General Observation |
Note: Values are representative and may vary based on the specific formulation composition and preparation method.
Table 2: Insecticidal Efficacy of this compound and its Nanoemulsion
| Target Pest | Stage | Formulation | Concentration | Mortality (%) / LC50 | Exposure Time | Reference |
| Tribolium castaneum | Adult | EO | 1000 ppm | 84.4% | 7 days | [12] |
| Tribolium castaneum | Larva | EO | 500 ppm | 100% | 7 days | [12] |
| Tribolium castaneum | Larva | Nanoemulsion | 1000 ppm | 93.3% | 7 days | [12] |
| Tribolium confusum | Larva | Nanoemulsion | 1000 ppm | 96.7% | 7 days | [12] |
| Oryzaephilus surinamensis | Adult | EO | 500 ppm | 100% | 7 days | [12] |
| Oryzaephilus surinamensis | Larva | EO | 1000 ppm | 100% | 7 days | [12] |
| Acarus siro (Flour Mite) | Adult | EO | 1000 ppm | 87.8% | 7 days | [12] |
| Acarus siro (Flour Mite) | Adult | Nanoemulsion | 1000 ppm | 82.2% | 7 days | [12] |
| Anopheles stephensi | 4th Instar Larva | This compound | LC50: 61.64 µg/mL | - | 24 hours | [2] |
| Henosepilachna vigintioctopunctata | Adult | Nanoemulsion | LC50: 15.84% | - | 96 hours | [8] |
EO: Essential Oil
Visualizations
Experimental Workflow```dot
Caption: Proposed mechanism of AChE inhibition by this compound in insects.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound as toxic, repellent, and reproduction retardant toward malarial vector Anopheles stephensi (Diptera: Anophelinae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. actascientific.com [actascientific.com]
- 6. oaji.net [oaji.net]
- 7. omicsonline.org [omicsonline.org]
- 8. rspsciencehub.com [rspsciencehub.com]
- 9. This compound-rich Mentha longifolia essential oil and its nanoemulsion to manage different developmental stages of insect and mite pests attacking stored wheat [pubblicazioni.unicam.it]
- 10. mdpi.com [mdpi.com]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Piperitenone Oxide in Food Preservation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of piperitenone (B1678436) oxide as a natural food preservative. The information compiled includes its antimicrobial and antioxidant properties, mechanisms of action, and protocols for its application and evaluation in food systems.
Introduction
Piperitenone oxide is a naturally occurring oxygenated monoterpene found in the essential oils of various plants, particularly those belonging to the Mentha species.[1] It has garnered significant interest as a potential natural alternative to synthetic food preservatives due to its demonstrated antimicrobial and antioxidant activities.[2] As a component of essential oils, it has been traditionally used in food for flavoring and preservation.[3] This document provides detailed information and standardized protocols for researchers interested in exploring the application of this compound for food preservation.
Antimicrobial Properties of this compound
This compound exhibits a broad spectrum of activity against common foodborne pathogens. Its efficacy is attributed to its ability to disrupt the bacterial cytoplasmic membrane, leading to a loss of membrane integrity and subsequent leakage of cellular contents.[4][5]
Quantitative Antimicrobial Data
The antimicrobial activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Microorganism | Compound | Mean MIC (µg/mL) | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (28 clinical isolates) | Piperitenone Epoxide (PEO) | 172.8 ± 180.7 | 32 - 1024 | [1][6] |
| Escherichia coli (10 clinical isolates) | Piperitenone Epoxide (PEO) | 512.2 ± 364.7 | 32 - 1024 | [1][6] |
| Acinetobacter calcoaceticus | Piperitenone | 12-50 | - | [7] |
| Bacillus subtilis | Piperitenone | 12-50 | - | [7] |
| Salmonella typhi | Piperitenone | 12-50 | - | [7] |
| Micrococcus kristinae | Piperitenone | 12-50 | - | [7] |
Note: Data for piperitenone is included as a closely related compound, which may provide an indication of the potential activity of this compound.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against foodborne pathogens using the broth microdilution method.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Bacterial cultures of target foodborne pathogens (e.g., Staphylococcus aureus, Escherichia coli, Listeria monocytogenes, Salmonella enterica)
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh culture, prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 × 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well of the microplate.[6]
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 1024 µg/mL).
-
In a 96-well plate, add 100 µL of sterile MHB to each well.
-
Add 100 µL of the this compound stock solution to the first column of wells.
-
Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to achieve a range of concentrations.[6]
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial suspension to each well (except for the negative control wells).
-
-
Controls:
-
Positive Control: Wells containing 100 µL of MHB and 100 µL of the bacterial suspension (no this compound).
-
Negative Control: Wells containing 200 µL of MHB only (no bacteria or this compound).
-
-
Incubation:
-
Cover the microplate and incubate at 37°C for 16-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
-
Antioxidant Properties of this compound
The antioxidant activity of this compound is attributed to the presence of allylic and α-carbonylic hydrogens in its structure, which confers proton-donating ability.[8] This property is crucial for inhibiting lipid oxidation in food, a major cause of quality deterioration.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.15 mmol/L in methanol)
-
Spectrophotometer
Procedure:
-
Preparation of Sample Solutions:
-
Prepare a series of concentrations of this compound in methanol (e.g., 5000, 10000, 15000, 20000, 25000 ppm).[9]
-
-
Reaction Mixture:
-
In a test tube, mix 1.0 mL of the this compound solution with 2.0 mL of the DPPH solution.
-
For the control, mix 1.0 mL of methanol with 2.0 mL of the DPPH solution.
-
-
Incubation:
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control, and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the concentration of this compound.[10][11]
-
Application in Food Systems: Minced Meat Preservation
Essential oils from Mentha species, rich in this compound, have been shown to extend the shelf life of minced meat by inhibiting microbial growth and lipid oxidation.[12][13][14]
Experimental Protocol: Evaluation of this compound in Minced Beef
This protocol describes the application of this compound to minced beef and the subsequent analysis of its preservative effects.
Materials:
-
Freshly minced beef
-
This compound
-
Ethanol (as a solvent for this compound, if necessary)
-
Sterile packaging materials (e.g., polyethylene (B3416737) bags)
-
Equipment for microbial analysis (plate count agar, etc.)
-
Equipment for lipid oxidation analysis (TBARS assay)
-
Sensory evaluation panel
Procedure:
-
Sample Preparation and Treatment:
-
Packaging and Storage:
-
Package the treated and control samples and store them under refrigeration (4°C) for a specified period (e.g., 12 days).[14]
-
-
Analysis at Regular Intervals (e.g., day 0, 3, 6, 9, 12):
-
Microbial Analysis: Determine the total viable count (TVC), psychrotrophic count, and counts of specific spoilage and pathogenic bacteria (e.g., Pseudomonas spp., Enterobacteriaceae, Listeria monocytogenes).
-
Lipid Oxidation (TBARS Assay):
-
Homogenize 10 g of the meat sample with 50 mL of 7.5% trichloroacetic acid (TCA) solution containing 0.1% EDTA.
-
Filter the homogenate.
-
Mix 5 mL of the filtrate with 5 mL of 0.02 M thiobarbituric acid (TBA) solution.
-
Heat the mixture in a boiling water bath for 40 minutes.
-
Cool the samples and measure the absorbance at 532 nm.
-
Calculate the TBARS value as mg of malondialdehyde (MDA) per kg of meat.
-
-
Sensory Evaluation:
-
Mechanism of Action and Stability
Antimicrobial Mechanism of Action
The primary antimicrobial mechanism of monoterpenes like this compound involves the disruption of the bacterial cell membrane. This leads to increased membrane permeability, leakage of ions and other cellular components, and ultimately, cell death.
Caption: Antimicrobial mechanism of this compound.
Stability of this compound
Monoterpenes can be susceptible to degradation by factors such as heat, light, and oxygen. During food processing, thermal treatments can lead to rearrangements and degradation of these compounds.[15][16][17] Encapsulation techniques, such as spray-drying with gum arabic, have been shown to improve the stability of monoterpenes.[15][16] When using this compound in food products, it is important to consider the processing conditions and storage environment to ensure its efficacy.
Caption: Factors influencing the stability of this compound.
Conclusion
This compound demonstrates significant potential as a natural food preservative due to its antimicrobial and antioxidant properties. The protocols provided in these application notes offer a framework for researchers to evaluate its efficacy in various food systems. Further research is warranted to expand the quantitative data on its activity against a wider range of foodborne microorganisms and to optimize its application in different food matrices, considering its stability under various processing and storage conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Monoterpenes: current knowledge on food source, metabolism, and health effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined Action of Piperitenone Epoxide and Antibiotics Against Clinical Isolates of Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Combined Action of Piperitenone Epoxide and Antibiotics Against Clinical Isolates of Staphylococcus aureus and Escherichia coli [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of the chemical properties of Mentha pulegium essential oil and its application in Ocimum basilicum seed mucilage edible coating for extending the quality and shelf life of veal stored in refrigerator (4°C) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stability of monoterpenes encapsulated in gum Arabic by spray-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Evaluating the Antioxidant Capacity of Piperitenone Oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperitenone (B1678436) oxide, a monoterpene found in various essential oils, notably from Mentha species, has garnered scientific interest for its potential biological activities, including its antioxidant properties.[1][2] Antioxidants are crucial for mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. Therefore, accurate and reliable evaluation of the antioxidant capacity of compounds like piperitenone oxide is essential for drug discovery and development.
This document provides detailed protocols for several established in vitro and cell-based assays to assess the antioxidant capacity of this compound. These methods are selected to provide a comprehensive profile of its antioxidant potential, targeting different mechanisms of antioxidant action.
Data Presentation
While specific antioxidant capacity data for isolated this compound is limited in publicly available literature, the following table summarizes the antioxidant activity of essential oils where this compound is a major constituent. This provides a strong indication of its potential contribution to the observed antioxidant effects.
| Essential Oil Source | This compound Content (%) | Assay | IC50 / Activity | Reference |
| Mentha suaveolens | 71.50 | DPPH | 90 µL/mL | |
| Mentha suaveolens | 56.28 | DPPH | 64.76 ± 2.24 µg/mL | [3] |
| Mentha suaveolens | 56.28 | ABTS | 82.73 ± 3.34 µg/mL | [3] |
| Mentha suaveolens | 56.28 | FRAP | 93.35 ± 4.45 µg/mL | [3] |
| Satureja macrostema | 11 | DPPH | 7 mg/mL | [4] |
Note: The presented data pertains to the essential oil as a whole and not to purified this compound. The antioxidant activity is likely a result of the synergistic or additive effects of the various components in the oil.
Experimental Workflow Overview
The following diagram illustrates a general workflow for assessing the antioxidant capacity of a test compound like this compound.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity.[5][6]
Reagents and Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Trolox or Ascorbic Acid (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the sample dilutions or positive control to the respective wells.
-
For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.[7][8]
Reagents and Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
Phosphate (B84403) Buffered Saline (PBS)
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Create a series of dilutions for testing. Prepare similar dilutions for the Trolox standard.
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the sample dilutions or Trolox standard to the respective wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of inhibition of ABTS•+ and express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition of different concentrations of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by the change in absorbance at 593 nm.[9][10]
Reagents and Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (for standard curve)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Dissolve this compound in an appropriate solvent and prepare a series of dilutions. Prepare a standard curve using known concentrations of FeSO₄ or Trolox.
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the sample dilutions or standard solutions to the respective wells.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Data Analysis: The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents or Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (fluorescein) by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[11][12]
Reagents and Materials:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Trolox (as a standard)
-
Black 96-well microplate
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer before each use.
-
Prepare a stock solution of Trolox in phosphate buffer and create a series of dilutions for the standard curve.
-
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., acetone (B3395972) for lipophilic ORAC) and then dilute with the phosphate buffer.
-
Assay Procedure:
-
Add 150 µL of the fluorescein solution to each well of a black 96-well microplate.
-
Add 25 µL of the sample dilutions, Trolox standards, or blank (phosphate buffer) to the respective wells.
-
Incubate the plate at 37°C for 10-20 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Data Analysis: Calculate the area under the curve (AUC) for each sample, standard, and the blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The antioxidant capacity is expressed as Trolox equivalents.
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the antioxidant activity of a compound within a cellular environment. It uses a fluorescent probe, DCFH-DA (2',7'-dichlorofluorescin diacetate), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS) generated by AAPH, DCFH is oxidized to the highly fluorescent DCF. Antioxidants can quench these radicals and inhibit the formation of DCF.[13][14][15]
Reagents and Materials:
-
This compound
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DCFH-DA solution
-
AAPH solution
-
Quercetin (B1663063) (as a standard)
-
Black 96-well cell culture plate
-
Fluorescence microplate reader
Protocol:
-
Cell Culture: Seed HepG2 cells in a black 96-well plate and grow until they reach confluency.
-
Cell Treatment:
-
Wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or quercetin standard in treatment medium containing DCFH-DA.
-
Incubate for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS to remove extracellular compounds.
-
Add AAPH solution to all wells to induce oxidative stress.
-
-
Measurement: Immediately measure the fluorescence intensity kinetically for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Calculate the area under the curve (AUC) and determine the CAA value using the following formula: CAA unit = 100 - (∫SA / ∫CA) * 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. The results are often expressed as quercetin equivalents.
References
- 1. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent this compound: Biological Activities and Chemistry [mdpi.com]
- 2. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent this compound: Biological Activities an… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. assaygenie.com [assaygenie.com]
- 11. The additive properties of Oxygen Radical Absorbance Capacity (ORAC) assay: the case of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Diastereoselectivity in Piperitenone Epoxidation
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the epoxidation of piperitenone (B1678436), with a focus on improving diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high diastereoselectivity during the epoxidation of piperitenone?
The main challenges in the stereoselective epoxidation of piperitenone stem from the structure of the molecule itself and the reaction conditions. Key difficulties include:
-
Formation of Multiple Stereoisomers: The epoxidation of piperitenone can lead to a mixture of diastereomers.[1]
-
Racemization: Under alkaline conditions, which are common for this type of epoxidation, racemization can occur at the C4 position through keto-enol tautomerism, further complicating the stereochemical outcome.
-
Substrate Control: The inherent stereochemistry of the starting piperitenone can influence the direction of the epoxidation, but this control is often not absolute, leading to mixtures of products.
Q2: What are the general strategies to control the diastereoselectivity of the piperitenone epoxidation reaction?
Controlling diastereoselectivity involves manipulating the reaction conditions and reagents to favor the formation of one diastereomer over others. Key strategies include:
-
Temperature Adjustment: Lowering the reaction temperature can enhance diastereoselectivity by favoring the kinetically controlled product.[1]
-
Solvent Selection: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and, consequently, the diastereomeric ratio of the products.[1]
-
Use of Additives: Additives such as Lewis acids or bases can alter the reaction pathway and improve diastereoselectivity.[1]
-
Catalyst Selection: Employing chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, can induce asymmetry in the product.[1]
Q3: Are there enzymatic methods to improve the stereoselectivity of piperitenone epoxidation?
Yes, enzymatic reactions can be a powerful tool for achieving high stereoselectivity. Enzymes often exhibit high levels of both chemo- and stereoselectivity.[1] The biosynthesis of piperitenone oxide in some plant species is an enzymatic process, suggesting that biocatalysis could be a viable approach to obtaining specific stereoisomers.[2]
Troubleshooting Guide: Low Diastereoselectivity in Piperitenone Epoxidation
This guide addresses the common problem of obtaining a low diastereomeric ratio (d.r.) in the epoxidation of piperitenone.
Problem: The epoxidation of my piperitenone sample is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio?
Answer: A low diastereomeric ratio is a frequent issue, especially with standard alkaline hydrogen peroxide epoxidation.[2] Below is a systematic approach to troubleshoot and optimize your reaction for higher diastereoselectivity.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low diastereoselectivity in epoxidation.
Step-by-Step Troubleshooting:
-
Modify Reaction Temperature:
-
Question: Can temperature changes affect the diastereomeric ratio?
-
Answer: Yes, lowering the reaction temperature is often the first and simplest parameter to adjust. It can favor the formation of the kinetically controlled product, which may lead to a higher diastereomeric ratio.[1] For instance, if your reaction is running at room temperature, try cooling it to 0 °C or even -20 °C.
-
-
Screen Different Solvents:
-
Question: How does the solvent impact diastereoselectivity?
-
Answer: The solvent's polarity and its ability to coordinate with the reactants and transition state can significantly influence the stereochemical outcome.[1] It is advisable to screen a range of solvents with varying polarities (e.g., methanol (B129727), ethanol (B145695), tetrahydrofuran, dichloromethane, toluene) to identify one that favors the desired diastereomer.
-
-
Introduce a Chiral Catalyst:
-
Question: My reaction conditions are optimized, but the diastereoselectivity is still low. What is the next step?
-
Answer: If modifying the basic reaction conditions is insufficient, the use of a chiral catalyst is a powerful strategy. Both organocatalysts and chiral metal complexes have been shown to be effective in inducing diastereoselectivity in epoxidation reactions.[1]
-
-
Consider Enzymatic Epoxidation:
-
Question: Are there any biocatalytic methods available?
-
Answer: Enzymatic epoxidation is an excellent option for achieving high stereoselectivity.[1] While specific enzymes for piperitenone epoxidation may require screening or protein engineering, this approach can provide access to single stereoisomers.
-
Data Presentation
Table 1: Influence of Reaction Conditions on Diastereoselectivity in the Epoxidation of an Analogous System (Tetrahydropyridines)
| Entry | Oxidant | Additive | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|
| 1 | m-CPBA | Trichloroacetic Acid | Dichloromethane | 25 | >95:5 |
| 2 | Hydrogen Peroxide | Trifluoroacetic Anhydride | Tetrahydrofuran | 0 | >95:5 |
| 3 | m-CPBA | None | Dichloromethane | 25 | 51:49 |
This data is for an analogous system and is intended to be illustrative. Optimal conditions for piperitenone epoxidation may vary and require experimental determination.
Experimental Protocols
Protocol 1: General Procedure for Alkaline Epoxidation of Piperitenone
This protocol describes a general method for the epoxidation of piperitenone using hydrogen peroxide under basic conditions, which typically yields a mixture of diastereomers.[2]
Materials:
-
Piperitenone
-
Methanol or Ethanol
-
Phosphate (B84403) buffer (pH ~8)
-
30% Hydrogen peroxide (aq. solution)
-
Diethyl ether
-
Saturated sodium thiosulfate (B1220275) solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve piperitenone in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Add the phosphate buffer to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add 30% hydrogen peroxide to the stirred solution.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding a saturated solution of sodium thiosulfate.
-
Extract the product with diethyl ether (3 times).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Resolution of (±)-Piperitenone Oxide via Chiral HPLC
If a diastereoselective synthesis is not feasible, the separation of stereoisomers can be achieved using chiral chromatography.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
HPLC-grade solvents (e.g., hexane (B92381), isopropanol).
-
(±)-Piperitenone oxide sample.
Procedure:
-
Dissolve a small amount of the racemic this compound in the mobile phase.
-
Optimize the mobile phase composition (e.g., the ratio of hexane to isopropanol) to achieve baseline separation of the stereoisomers.
-
Inject the sample onto the chiral column.
-
The different stereoisomers should elute as separate peaks at different retention times.
-
Collect the fractions corresponding to each peak separately.
-
Combine the fractions for each stereoisomer and remove the solvent under reduced pressure to obtain the separated products.
-
Verify the purity of the separated products by re-injecting a small sample of each onto the chiral column.
References
Technical Support Center: Optimizing GC-MS Parameters for Piperitenone Oxide Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the accurate detection and quantification of piperitenone (B1678436) oxide.
Frequently Asked Questions (FAQs)
Q1: What is piperitenone oxide and in what samples is it commonly found?
A1: this compound is a monoterpenoid and a derivative of piperitenone. It is a significant constituent in the essential oils of various Mentha species (mints), such as Mentha spicata (spearmint) and Mentha longifolia. It is recognized for its contribution to the characteristic aroma of these plants and is studied for its potential biological activities.
Q2: What is the typical mass spectrum fragmentation pattern for this compound?
A2: The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak ([M]+) at m/z 166. Key fragment ions can be observed at m/z 151 (loss of a methyl group, -CH3), m/z 123 (loss of an isopropyl group, -C3H7), m/z 95, and m/z 67, which are characteristic of the fragmentation of the p-menthane (B155814) skeleton. The relative abundance of these ions can vary with the MS parameters.
Q3: What are the typical Kovats retention indices for this compound on different GC columns?
A3: The Kovats retention index (RI) is a crucial parameter for the identification of compounds in GC. The RI of this compound varies depending on the stationary phase of the GC column.
| Stationary Phase | Column Type | Reported Kovats Retention Index (RI) |
| 5% Phenyl-methylpolysiloxane | Non-polar (e.g., DB-5, HP-5MS) | 1230 - 1260 |
| Polyethylene glycol | Polar (e.g., DB-WAX, HP-INNOWAX) | 1700 - 1730 |
Q4: Which type of GC column is best suited for this compound analysis?
A4: The choice of GC column depends on the complexity of the sample matrix.
-
Non-polar columns (e.g., DB-5ms, HP-5ms) are versatile and widely used for the analysis of essential oils. They separate compounds primarily based on their boiling points.
-
Polar columns (e.g., DB-WAX, HP-INNOWAX) are effective in separating compounds with similar boiling points but different polarities. For complex mixtures where this compound may co-elute with other components on a non-polar column, a polar column can provide better resolution. A comparative analysis on both column types is often recommended for comprehensive profiling.
Troubleshooting Guides
This section addresses common issues encountered during the GC-MS analysis of this compound in a question-and-answer format.
Q5: I am observing poor peak shape (tailing or fronting) for this compound. What are the possible causes and solutions?
A5: Poor peak shape can significantly affect the accuracy of quantification. Here are the common causes and their respective solutions:
-
Active sites in the injector or column: this compound, with its ketone and epoxide functional groups, can interact with active sites (silanol groups) in the GC system.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the inlet liner and septum.
-
-
Improper column installation: If the column is not installed correctly in the injector or detector, it can lead to dead volumes and peak tailing.
-
Solution: Ensure the column is cut cleanly and installed at the correct depth as specified by the instrument manufacturer.
-
-
Column contamination: Accumulation of non-volatile residues from the sample matrix on the column can lead to peak tailing.
-
Solution: Regularly bake out the column at a high temperature (within its specified limit). If the problem persists, trim a small portion (e.g., 10-20 cm) from the front of the column.
-
Q6: The sensitivity for this compound is low, resulting in a poor signal-to-noise ratio. How can I improve it?
A6: Low sensitivity can be a challenge, especially for trace-level analysis. Consider the following optimization steps:
-
Injector Temperature: The injector temperature should be high enough to ensure complete and rapid vaporization of this compound without causing thermal degradation.
-
Solution: Start with a standard injector temperature of 250 °C. If degradation is suspected, lower the temperature in 10-20 °C increments. Conversely, if incomplete vaporization is the issue, cautiously increase the temperature.
-
-
Splitless Injection: For trace analysis, a splitless injection mode is preferred over a split injection to introduce a larger amount of the analyte onto the column.
-
Solution: Optimize the splitless time to ensure efficient transfer of the sample to the column. A typical splitless time is between 0.5 to 1.5 minutes.
-
-
MS Detector Settings: The MS detector parameters can be tuned to enhance sensitivity.
-
Solution: Ensure the MS is properly tuned. For quantitative analysis, consider using Selected Ion Monitoring (SIM) mode instead of full scan mode. In SIM mode, the detector only monitors for specific ions of this compound (e.g., m/z 166, 151, 123), which significantly improves the signal-to-noise ratio.
-
Q7: I suspect that this compound is degrading in the GC system. How can I confirm and prevent this?
A7: Thermal degradation of labile compounds like some terpenoids can occur at high temperatures in the GC inlet.
-
Confirmation:
-
Look for the appearance of unexpected peaks in the chromatogram that may correspond to degradation products.
-
Perform a series of injections with decreasing inlet temperatures and observe if the peak area of this compound increases while the degradation product peaks decrease.
-
-
Prevention:
-
Lower the Inlet Temperature: As mentioned, reducing the injector temperature is the most direct way to minimize thermal degradation.
-
Use a Cool On-Column or PTV Inlet: If available, these injection techniques introduce the sample into the column at a lower temperature, minimizing the risk of thermal degradation.
-
Experimental Protocols
The following is a detailed methodology for the GC-MS analysis of this compound in a mint essential oil sample.
1. Sample Preparation:
-
Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 1% (v/v).
-
Add an internal standard (e.g., n-alkane C13 or tetradecane) at a known concentration for quantitative analysis.
-
Vortex the solution to ensure homogeneity.
2. GC-MS Parameters:
The following table summarizes a typical set of GC-MS parameters for the analysis of this compound.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature 60 °C (hold for 2 min), ramp at 3 °C/min to 240 °C (hold for 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Mass Scan Range | 40-400 amu |
Visualizations
Below are diagrams illustrating key workflows and relationships in GC-MS analysis.
Caption: Troubleshooting workflow for poor peak shape.
Caption: Key parameters for sensitivity optimization.
Troubleshooting poor resolution in chiral HPLC of piperitenone oxide
Technical Support Center: Chiral HPLC of Piperitenone (B1678436) Oxide
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the chiral separation of piperitenone oxide via High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why am I getting poor or no resolution between the this compound enantiomers?
A1: Poor resolution in chiral HPLC is most often due to suboptimal selectivity (α), which is the most influential factor in achieving separation.[1] Several key areas could be the cause:
-
Inappropriate Chiral Stationary Phase (CSP): The chosen column may not provide sufficient stereoselective interactions for this compound.[2]
-
Suboptimal Mobile Phase Composition: The solvent ratio and additives are critical for modulating the interaction between the analyte and the CSP.[1][2]
-
Incorrect Flow Rate or Temperature: Chiral separations are often highly sensitive to temperature and may benefit from lower flow rates to improve efficiency.[2]
-
Column Overload: Injecting too much sample can lead to peak broadening and a significant loss of resolution.[2]
Q2: How do I select the right chiral stationary phase (CSP) for this compound?
A2: The most successful and widely used CSPs for a broad range of chiral compounds, including terpenoids like this compound, are polysaccharide-based.[1][3]
-
Starting Point: Begin by screening columns based on amylose (B160209) and cellulose (B213188) derivatives, such as Chiralpak® and Chiralcel® columns.[3][4] These phases offer different spatial arrangements that can lead to varied selectivities.[1]
-
Screening is Key: It is highly recommended to screen a variety of polysaccharide-based columns, as predicting the best CSP is challenging.[1][5] A systematic screening approach across different column chemistries is the most prudent strategy.[1]
Q3: My resolution is still poor. How can I optimize the mobile phase?
A3: Mobile phase optimization is a powerful tool for improving chiral resolution.[6] For a compound like this compound, normal-phase chromatography is a common starting point.
-
Adjust Alcohol Modifier: In normal-phase mode (e.g., hexane/isopropanol), the alcohol (isopropanol, ethanol) is the polar modifier.[2] Decreasing the percentage of the alcohol modifier will generally increase retention time and may improve resolution, but finding the optimal balance is key.
-
Try Different Alcohols: Sometimes, switching the alcohol modifier (e.g., from isopropanol (B130326) to ethanol) can alter the selectivity and significantly improve the separation.
-
Use Additives: While this compound is neutral, small amounts of acidic or basic additives can sometimes improve peak shape by interacting with the stationary phase.[7] For acidic or basic analytes, additives are crucial for suppressing ionization and reducing peak tailing.[7]
Q4: Can adjusting the flow rate or temperature improve my separation?
A4: Yes, both parameters can have a significant impact on chiral separations.
-
Flow Rate: Chiral separations often benefit from flow rates that are lower than those used in typical achiral HPLC.[2] Reducing the flow rate can increase column efficiency (N), leading to sharper peaks and better resolution.
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process and can be a powerful tool for optimization.[1] The effect can be unpredictable; both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[2][8] Maintaining a stable column temperature using an oven is critical for reproducible results.[2]
Q5: I'm observing peak tailing. What causes this and how can I fix it?
A5: Peak tailing in chiral HPLC is often caused by unwanted secondary interactions between the analyte and the stationary phase or by column contamination.[2][9]
-
Reduce Sample Load: Injecting too high a concentration of your sample is a common cause of peak distortion and tailing.[2] Try diluting your sample.
-
Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause poor peak shape.
-
Use Additives: For basic compounds, secondary interactions with residual silanols on silica-based CSPs are a primary cause of tailing.[2][9] Adding a small amount of a basic additive like diethylamine (B46881) (DEA) to the mobile phase can mitigate this.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting poor resolution in your chiral separation.
Caption: A workflow for systematically troubleshooting poor resolution in chiral HPLC.
Experimental Protocols
General Protocol for Chiral HPLC Separation of (±)-Piperitenone Oxide
This protocol provides a robust starting point for developing a separation method. Optimization will likely be required.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[4]
-
Chiral Stationary Phase (CSP) column (e.g., Chiralcel OD-H or Chiralpak AD-H, 250 x 4.6 mm, 5 µm).[4]
-
HPLC-grade solvents: n-Hexane, Isopropanol (IPA).[4]
-
(±)-Piperitenone oxide sample.
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane and Isopropanol in a desired ratio (e.g., 90:10 v/v).
-
Thoroughly degas the mobile phase using sonication or vacuum filtration before use.
3. Sample Preparation:
-
Dissolve a small amount of the racemic this compound sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[4]
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.
4. HPLC Procedure:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Chiral columns may require longer equilibration times.[2][4]
-
Set the column temperature using a column oven (e.g., 25 °C).
-
Inject the prepared sample onto the column (e.g., 10 µL).
-
Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength (e.g., 254 nm, though wavelength screening is recommended).[4]
5. Data Analysis:
-
Identify the two peaks corresponding to the enantiomers.
-
Calculate the resolution (Rs) between the two peaks. An ideal separation will have a baseline resolution of Rs > 1.5.[3]
-
Calculate the selectivity (α) and retention factors (k').
Data Presentation
Table 1: Common Chiral Stationary Phases for Method Screening
| Chiral Stationary Phase (CSP) | Chiral Selector | Separation Mode | Potential Applicability for this compound |
|---|---|---|---|
| Chiralpak® AD-H / IA / AD-3 | Amylose tris(3,5-dimethylphenylcarbamate) | Normal, Reversed, Polar Organic | High - Effective for a broad range of racemates, including ketones. |
| Chiralcel® OD-H / OJ-H / OD-3 | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal, Reversed, Polar Organic | High - Offers complementary selectivity to amylose-based phases.[1] |
| Cyclodextrin-Based (e.g., CYCLOBOND™) | Derivatized β-cyclodextrin | Reversed, Polar Organic | Moderate - Effective for compounds that can form inclusion complexes. |
Table 2: Guide to Mobile Phase & Parameter Optimization (Normal Phase)
| Parameter | Typical Range | Effect on Separation | Troubleshooting Action |
|---|---|---|---|
| % Alcohol Modifier (IPA, EtOH) | 2% - 20% | Increasing % decreases retention time; may decrease resolution. | Start around 10-20%. Decrease modifier % to increase retention and potentially improve resolution. |
| Flow Rate | 0.5 - 1.5 mL/min | Lower flow rates generally increase efficiency (sharper peaks). | If peaks are broad, try reducing the flow rate to 0.5-0.8 mL/min.[2] |
| Temperature | 10 °C - 40 °C | Affects selectivity and efficiency; effect is compound-dependent. | Screen at low, ambient, and high temperatures (e.g., 15°C, 25°C, 40°C) to find the optimum.[8] |
| Sample Concentration | 0.1 - 1.0 mg/mL | High concentration can cause column overload, leading to peak broadening and tailing. | If peaks are distorted, dilute the sample and re-inject.[2] |
Logical Relationships in HPLC Resolution
Understanding how experimental changes affect the fundamental chromatographic parameters of selectivity, efficiency, and retention is crucial for effective method development.
Caption: Relationship between experimental parameters and fundamental chromatographic factors affecting resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Piperitenone Oxide in Formulations
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperitenone (B1678436) oxide. It addresses common stability challenges encountered during formulation development and offers guidance on experimental design and analytical methods.
Frequently Asked Questions (FAQs)
Q1: My piperitenone oxide formulation is showing a rapid loss of potency. What are the most likely causes?
A rapid decrease in the concentration of this compound is typically due to chemical degradation. The epoxide ring in its structure is susceptible to cleavage, particularly under certain environmental conditions. Key factors that accelerate degradation include:
-
pH Extremes: The epoxide ring can undergo acid-catalyzed or base-catalyzed hydrolysis.[1] Strongly acidic or basic conditions in aqueous or protic solvent-based formulations will rapidly degrade the molecule.
-
Elevated Temperature: Like many organic molecules, this compound's degradation rate is accelerated by heat.[2] Inappropriate storage or processing at high temperatures can lead to significant potency loss.
-
Oxidative Stress: While the epoxide is a product of oxidation, further oxidative degradation can occur, especially if the formulation contains oxidizing agents or is exposed to atmospheric oxygen over long periods.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions in susceptible molecules.[2]
Q2: What are the expected degradation products of this compound?
While specific degradation pathways require experimental confirmation through forced degradation studies, the most probable degradation products arise from the opening of the epoxide ring.[1] Based on the chemistry of similar epoxide-containing terpenoids, likely products include:
-
Piperitenone diol: Formed via the hydrolytic opening of the epoxide ring in the presence of water.[1]
-
Isomeric ketones or aldehydes: These can result from molecular rearrangements that may occur following the opening of the epoxide ring.[1]
Identifying these products is crucial for developing a stability-indicating analytical method.
Q3: I am developing a liquid formulation. What formulation strategies can enhance the stability of this compound?
To enhance stability, the formulation should be designed to mitigate the risks outlined in Q1. Consider the following strategies:
-
pH Control: Maintain the pH of the formulation in a neutral range (approximately pH 6-7.5) using a suitable buffering agent. The optimal pH should be determined experimentally through a formulation screening study.
-
Use of Antioxidants: To prevent oxidative degradation, incorporate antioxidants. Common choices for pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid, and tocopherol.
-
Solvent Selection: If possible, use aprotic solvents or co-solvent systems with low water content to minimize hydrolysis.
-
Chelating Agents: Trace metal ions can catalyze degradation reactions. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.
-
Protection from Light: Package the formulation in amber or opaque containers to protect it from light.[2]
Q4: Which analytical methods are best for conducting stability studies on this compound?
A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or formulation excipients. For this compound, the following methods are highly recommended:
-
High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique for stability studies.[1][3] A reversed-phase C18 column is often a good starting point for method development, coupled with a UV detector.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for identifying unknown degradation products formed during forced degradation and stability studies by providing molecular weight and structural fragmentation data.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing this compound and any volatile degradation products.[1] However, care must be taken to avoid thermal degradation in the GC inlet, which can complicate the analysis of the parent compound.[2]
Troubleshooting Guides
This section provides structured guidance for addressing specific experimental issues.
Issue 1: Unexpected Peaks in the Chromatogram
You are analyzing a pure this compound standard but observe multiple peaks in your HPLC or GC chromatogram.
Caption: Troubleshooting unexpected peaks in a chromatogram.
Issue 2: Formulation Fails Stability Testing at Accelerated Conditions
Your this compound formulation shows significant degradation (>10%) during accelerated stability testing (e.g., 40°C / 75% RH).
Data Presentation: Illustrative Forced Degradation Results
A forced degradation study is essential to understand how the molecule degrades. The table below shows illustrative results for a hypothetical study on this compound.
| Stress Condition | Parameters | % Degradation (Illustrative) | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | 25% | Peak 1 (Diol) |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 24h | 35% | Peak 1 (Diol), Peak 2 |
| Oxidative Degradation | 3% H₂O₂ at RT for 24h | 15% | Peak 3, Peak 4 |
| Thermal Degradation | 60°C for 48h | 8% | Minor peaks |
| Photodegradation | ICH-compliant light exposure | 5% | Minor peaks |
This data is for illustrative purposes to demonstrate a typical output of a forced degradation study and may not represent the actual degradation profile of this compound.
Based on such results, which indicate high susceptibility to hydrolysis, the troubleshooting workflow would be as follows:
Caption: Logic for troubleshooting formulation instability.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure to identify potential degradation pathways and establish a stability-indicating analytical method.[1][4]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.[1]
2. Stress Conditions:
-
For each condition, dilute the stock solution to a final concentration of approximately 100 µg/mL.[1] Prepare an unstressed control sample by diluting the stock solution with the analysis mobile phase.
-
Acidic Hydrolysis: Dilute with 0.1 M hydrochloric acid (HCl). Incubate at 60°C for 24 hours.[1]
-
Alkaline Hydrolysis: Dilute with 0.1 M sodium hydroxide (B78521) (NaOH). Incubate at 60°C for 24 hours.[1]
-
Neutral Hydrolysis: Dilute with purified water. Incubate at 60°C for 24 hours.[1]
-
Oxidative Degradation: Dilute with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Store the stock solution (in a sealed vial) at 60°C for 48 hours.[2]
-
Photodegradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.
-
3. Analysis:
-
Before analysis, neutralize the acidic and alkaline samples.
-
Analyze all stressed samples and the unstressed control by a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile).
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the parent drug and any degradation products.
4. Workflow Diagram:
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Minimizing Piperitenone Oxide Degradation During Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of piperitenone (B1678436) oxide during extraction. The information is presented in a question-and-answer format to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is piperitenone oxide and why is its stability a concern during extraction?
This compound is a monoterpene α,β-epoxy ketone found in the essential oils of various plants, notably from the Mentha species. Its unique chemical structure, featuring a strained epoxide ring and a conjugated ketone system, makes it a molecule of interest for various applications. However, these same structural features render it susceptible to degradation under common extraction conditions.[1] Instability can lead to reduced yield, the formation of unwanted byproducts, and potentially altered biological activity, which is a critical concern in research and drug development.
Q2: What are the primary factors that cause the degradation of this compound?
The degradation of this compound is primarily influenced by the following factors:
-
pH: The epoxide ring is highly susceptible to opening under both acidic and basic conditions, leading to hydrolysis.[1] Neutral pH conditions are generally preferred to maintain its stability.
-
Temperature: High temperatures used in some traditional extraction methods, like steam distillation, can accelerate degradation reactions.[2]
-
Light: Exposure to light, especially UV radiation, can induce photodegradation, potentially causing isomerization or rearrangement reactions.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.
Q3: What are the likely degradation products of this compound?
While direct studies on the degradation products of this compound are limited, based on the chemistry of similar α,β-epoxy ketones, the potential degradation products include:
-
Piperitenone diol: Formed from the hydrolytic opening of the epoxide ring.
-
Isomeric ketones or aldehydes: Resulting from rearrangement reactions after the epoxide ring opens.
-
Further oxidation products: If the molecule is subjected to oxidative stress.[1]
Troubleshooting Guide
Issue 1: Low yield of this compound in the final extract.
| Possible Cause | Troubleshooting Steps |
| Degradation during extraction | Optimize Extraction Method: Switch to a milder extraction technique that employs lower temperatures and shorter extraction times. Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), or Ultrasound-Assisted Extraction (UAE) are recommended alternatives to high-temperature steam distillation. |
| Control pH: If using a solvent-based extraction, ensure the pH of the medium is neutral. Buffer the solution if necessary. | |
| Protect from Light: Conduct the extraction in amber glassware or a dark environment to prevent photodegradation. | |
| Inert Atmosphere: Purge the extraction system with an inert gas like nitrogen or argon to minimize oxidative degradation. | |
| Inefficient Extraction | Proper Sample Preparation: Ensure the plant material is appropriately ground to increase the surface area for efficient extraction. |
| Optimize Solvent Choice: For solvent extraction, use a non-polar, aprotic solvent of high purity. Hexane has been used for the extraction of this compound. |
Issue 2: Presence of unexpected peaks in the chromatogram of the extract.
| Possible Cause | Troubleshooting Steps |
| Degradation Products | Identify Degradation Products: Use analytical techniques like LC-MS/MS or GC-MS to identify the molecular weights and structures of the unknown peaks.[1] This can help confirm if they are degradation products of this compound. |
| Review Extraction Conditions: The presence of degradation products is a strong indicator that the extraction conditions are too harsh. Refer to the troubleshooting steps for "Low yield of this compound" to mitigate degradation. | |
| Contamination | Solvent and System Blanks: Run a blank injection of the solvent to rule out contamination from the solvent itself. Also, ensure the extraction and analytical systems are clean. |
Data Presentation
Table 1: Comparison of Extraction Methods for Essential Oils Containing Labile Terpenoids
| Extraction Method | Principle | Typical Temperature | Typical Extraction Time | Advantages for this compound | Disadvantages for this compound |
| Steam Distillation | Volatilization of compounds with steam | ~100°C | Several hours | Effective for volatile compounds | High temperature can cause thermal degradation and hydrolysis.[3] |
| Solvent Extraction | Dissolving compounds in a solvent | Room temperature to boiling point of solvent | Varies (minutes to hours) | Can be performed at low temperatures. | Potential for solvent contamination; solvent choice is critical. |
| Supercritical Fluid Extraction (SFE) | Extraction with a supercritical fluid (e.g., CO2) | 31-60°C | 30-120 minutes | Low extraction temperature preserves thermolabile compounds; green solvent.[4] | High initial equipment cost. |
| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent and plant matrix | 50-100°C | 15-30 minutes | Reduced extraction time and solvent consumption; can be performed at moderate temperatures. | Potential for localized hot spots causing degradation if not controlled. |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances mass transfer | Room temperature to 60°C | 20-40 minutes | Low-temperature operation; reduced extraction time. | High-intensity ultrasound can generate free radicals, potentially leading to degradation. |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) for this compound
This protocol outlines a general procedure for the extraction of this compound from Mentha species using SFE, which is a mild technique suitable for thermolabile compounds.
Methodology:
-
Sample Preparation: Air-dry the leaves of the Mentha species and grind them to a fine powder (particle size of 0.5-1.0 mm).
-
SFE System Setup:
-
Use a commercial SFE system.
-
Set the extraction vessel temperature to 40°C.
-
Set the pressure to 10 MPa (100 bar).
-
Set the CO2 flow rate to 2 mL/min.
-
-
Extraction:
-
Load the ground plant material into the extraction vessel.
-
Pressurize the system with CO2 to the desired pressure.
-
Begin the extraction and collect the extract in a vial at ambient pressure and temperature. The extraction is typically run for 60-90 minutes.
-
-
Analysis: Analyze the collected extract using GC-MS or HPLC to quantify the this compound content and identify any potential degradation products.
Protocol 2: Analytical Method for this compound and its Degradation Products by HPLC
This protocol provides a starting point for developing an HPLC method to analyze this compound and its potential degradation products.
Methodology:
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or PDA detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Start with 40% acetonitrile and 60% water.
-
Linearly increase to 90% acetonitrile over 20 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the extract in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the prepared sample into the HPLC system. Identify and quantify this compound based on the retention time and peak area of a standard. Potential degradation products would likely elute at different retention times.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for this compound extraction with a focus on minimizing degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Accelerated Stability and Chemical Kinetics of Ethanol Extracts of Fruit of Piper sarmentosum Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. GC-MS analysis and nutra-pharmaceutical potential of Mentha piperita essential oil extracted by supercritical fluid extraction and hydro-distillation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of piperitenone oxide in aqueous media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of piperitenone (B1678436) oxide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of piperitenone oxide?
The aqueous solubility of this compound is reported to be low. While some sources describe it as soluble in water[1][2], quantitative estimates suggest a solubility of approximately 113.3 to 213.5 mg/L at 25°C[3][4]. For many experimental, particularly in cell-based assays, this limited solubility can present significant challenges.
Q2: In which organic solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol[5][6][7]. These solvents are commonly used to prepare concentrated stock solutions for in vitro studies.
Q3: Is this compound stable in aqueous solutions?
This compound has limited stability in aqueous solutions, especially under non-neutral pH conditions[1]. As an α,β-epoxy ketone, it is susceptible to degradation through pathways such as acid- or base-catalyzed hydrolysis of the epoxide ring, potentially leading to the formation of a diol[1].
Q4: How should I prepare a stock solution of this compound?
For in vitro experiments, it is recommended to prepare a concentrated stock solution in a high-purity, anhydrous organic solvent like DMSO or ethanol[5][6][7][8]. A typical stock solution concentration is 10-80 mM. Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles[8].
Q5: What are the known biological activities and mechanisms of action of this compound?
This compound has demonstrated a range of biological activities, including inducing differentiation in human colon cancer cells[5], and exhibiting antimicrobial, insecticidal[9], potential anti-inflammatory[10][11], and antiviral properties[12]. The precise mechanisms of action are not fully understood, but research on structurally related compounds like piperine (B192125) suggests the potential modulation of signaling pathways such as the TGF-β/SMAD, Bcl-2/Bax, and MAPK pathways[10].
Troubleshooting Guide
Issue 1: My this compound is not dissolving in aqueous media.
-
Possible Cause: The inherent low aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Use of a Co-solvent: Prepare a high-concentration stock solution in DMSO or ethanol (B145695) and dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO) to minimize cytotoxicity[8][13][14].
-
pH Adjustment: The stability of this compound is pH-dependent[1]. Maintain a neutral pH in your aqueous solution to minimize degradation, which can affect solubility.
-
Gentle Warming: Gently warm the solution to 37°C to aid dissolution. Avoid excessive heat, which could accelerate degradation[8].
-
Sonication: Use a bath sonicator to help break down aggregates and facilitate dissolution[8].
-
Issue 2: Precipitation occurs when I dilute my DMSO stock solution into my aqueous buffer or cell culture medium.
-
Possible Cause: This is a common issue for hydrophobic compounds when transferred from a high-solubility organic solvent to a low-solubility aqueous environment[8].
-
Troubleshooting Steps:
-
Step-wise Dilution: Avoid adding a small volume of a highly concentrated stock directly into a large volume of aqueous media. Instead, perform serial dilutions in your aqueous medium[8].
-
Thorough Mixing: Immediately and thoroughly mix the solution after adding the this compound stock to promote dispersion and prevent localized high concentrations that can lead to precipitation[8].
-
Lower Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your experiment.
-
Complexation with Cyclodextrins: Consider using cyclodextrins to enhance the aqueous solubility of this compound. This involves forming an inclusion complex that can improve its stability and solubility in water[2][15][16].
-
Issue 3: I am observing inconsistent experimental results over time.
-
Possible Cause: Degradation of this compound in your aqueous experimental solution[1].
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare your final working solutions of this compound fresh for each experiment to minimize the impact of degradation.
-
Control for pH: Ensure your aqueous media is buffered to a neutral pH to enhance the stability of the compound[1].
-
Protect from Light: While specific data for this compound is limited, related compounds can be sensitive to light. It is good practice to protect your solutions from light to prevent potential photodegradation[9].
-
Quantitative Data Summary
| Parameter | Solvent | Value | Temperature (°C) | Reference |
| Solubility | Water | ~213.5 mg/L (estimated) | 25 | [3] |
| Water | ~113.3 mg/L (estimated) | 25 | [4][17] | |
| DMSO | Soluble | Room Temperature | [5][6] | |
| Ethanol | Soluble | Room Temperature | [6] | |
| Melting Point | N/A | 25-26 | N/A | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound powder, high-purity anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution (Molecular Weight: 166.22 g/mol ).
-
Weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution.
-
Visually inspect for any undissolved particles. If present, sonicate in a bath sonicator for 5-10 minutes[8].
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is a general guideline for the complexation of monoterpenes and should be optimized for this compound.
-
Materials: this compound, Hydroxypropyl-β-Cyclodextrin (HP-β-CD), distilled water, magnetic stirrer, freeze-dryer.
-
Procedure:
-
Prepare an aqueous solution of HP-β-CD.
-
Add this compound to the HP-β-CD solution in a 1:1 molar ratio[2].
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the resulting solution and lyophilize (freeze-dry) to obtain a solid powder of the this compound-HP-β-CD inclusion complex[2][15].
-
The resulting powder can be dissolved in aqueous media for your experiments. The encapsulation efficiency should be determined using an appropriate analytical method like HPLC[2].
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Hypothesized inhibition of the TGF-β/SMAD pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. The Modulation of PCSK9 and LDLR by Supercritical CO2 Extracts of Mentha longifolia and Isolated Piperitone Oxide, an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Piperine ameliorates the severity of fibrosis via inhibition of TGF-β/SMAD signaling in a mouse model of chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperine ameliorates the severity of fibrosis via inhibition of TGF‑β/SMAD signaling in a mouse model of chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 15. oatext.com [oatext.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound, 35178-55-3 [thegoodscentscompany.com]
Technical Support Center: Strategies to Reduce the Genotoxicity of Piperitenone Oxide Derivatives
This technical support guide provides researchers, scientists, and drug development professionals with actionable strategies, troubleshooting advice, and detailed protocols related to the genotoxicity of piperitenone (B1678436) oxide and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental research.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Genotoxicity of Piperitenone Oxide
Q1: What is this compound and why is its genotoxicity a concern?
A1: this compound, also known as rotundifolone, is a monoterpene found in the essential oils of various plants, particularly from the Mentha species.[1][2] It is used as a natural flavoring and fragrance agent.[3][4] The concern arises from scientific studies that have demonstrated its genotoxicity, meaning it has the potential to damage DNA.[2][3][4] DNA damage can lead to mutations, which may contribute to the development of cancer, making the assessment of its safety crucial.[5][6]
Q2: What specific types of DNA damage does this compound cause?
A2: In vitro studies have shown that this compound can induce a range of genetic damage. This includes point mutations (such as frameshift and base-pair substitutions) and oxidative damage.[2][3][4] Furthermore, it can cause larger-scale DNA damage, including clastogenic effects (chromosome breaks) or aneuploidic events (changes in chromosome number), as well as single-strand breaks in DNA.[2][3][4]
Q3: What structural features of this compound are responsible for its genotoxicity?
A3: Computational (in silico) predictions, which align with experimental data, have identified two key "structural alerts" in the this compound molecule that are likely responsible for its DNA-damaging potential:
-
The Epoxide Function: Epoxides are known to be reactive electrophiles that can directly bind to nucleophilic sites in DNA, forming DNA adducts and leading to mutations.
-
The α,β-Unsaturated Carbonyl Group: This Michael acceptor system can also react with biological nucleophiles, including DNA bases, contributing to its genotoxic profile.[2][3][4]
Q4: How is the genotoxicity of this compound and its derivatives typically evaluated?
A4: A standard battery of genotoxicity tests is used to assess the potential of a compound to cause genetic damage.[5][6] For this compound, the evaluation was performed using an integrated approach that included:
-
Bacterial Reverse Mutation Assay (Ames Test): Detects gene mutations.[3][4]
-
In Vitro Micronucleus Test: Detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[3][4]
-
Comet Assay: Detects single and double-strand DNA breaks.[3][4][7]
Section 2: Troubleshooting Guide - Designing Less Genotoxic Derivatives
This section addresses common challenges and provides proactive strategies for researchers working with this compound derivatives.
Scenario 1: My new this compound derivative shows a positive result in the Ames test. What should I do next?
-
Step 1: Confirm the Result & Rule out Cytotoxicity: Ensure the result is reproducible. High concentrations of test compounds can be cytotoxic to the bacteria, which can confound the results. Determine the concentration at which your derivative is bactericidal and ensure your mutagenicity testing is performed at sub-toxic levels.
-
Step 2: Analyze the Role of Metabolism: The standard Ames test is conducted with and without a mammalian metabolic activation system (S9 fraction).[8][9] If mutagenicity is observed only or is significantly higher in the presence of the S9 mix, it suggests that a metabolite of your derivative is the genotoxic agent.
-
Step 3: Characterize the Type of Mutation: The Ames test uses multiple bacterial strains (e.g., TA98, TA100) to detect different types of mutations (frameshift vs. base-pair substitution).[8][10] Identifying the strain that shows the highest reversion rate can provide clues about the mechanism of damage.
-
Step 4: Broaden the Assessment: A positive Ames test should be followed up with mammalian cell assays to assess relevance to human health.[11] Proceed with an in vitro micronucleus assay to check for clastogenicity/aneugenicity and a comet assay to confirm direct DNA breakage.[3][4]
Scenario 2: How can I proactively design this compound derivatives with reduced genotoxicity?
The most effective strategy is to modify the structural alerts identified in the parent molecule.
-
Strategy A: Modify the α,β-Unsaturated Carbonyl System. Saturation of the carbon-carbon double bond to remove the Michael acceptor system is a primary strategy. This converts the α,β-unsaturated ketone into a saturated ketone, which is significantly less reactive towards biological nucleophiles like DNA.
-
Strategy B: Modify the Epoxide Ring. Opening the epoxide ring through hydrolysis or reaction with a nucleophile (e.g., creating a diol or an amino alcohol) will eliminate this reactive functional group. The resulting derivatives are generally more stable and less likely to alkylate DNA.
Caption: Logical workflow for designing safer this compound derivatives.
Section 3: Data Presentation and Interpretation
Quantitative data from genotoxicity assays should be summarized clearly to compare the effects of different derivatives. Below is a template table showing how to present hypothetical results for the parent compound versus two modified derivatives.
| Compound Tested | Ames Test (TA100, +S9) Revertant Colonies/Plate | In Vitro Micronucleus Assay % Micronucleated Cells | Comet Assay % Tail DNA (Mean ± SD) |
| Vehicle Control | 25 | 1.2 | 3.5 ± 0.8 |
| Positive Control | 450 | 15.8 | 45.1 ± 4.2 |
| This compound | 180 | 8.5 | 22.7 ± 3.1 |
| Derivative A (Saturated Ketone) | 30 | 1.5 | 4.1 ± 1.0 |
| Derivative B (Diol) | 28 | 1.3 | 3.8 ± 0.9 |
Interpretation:
-
Ames Test: A result is typically considered positive if there is a dose-dependent increase in revertant colonies that is at least double the vehicle control. In this example, Derivative A and B are not mutagenic.
-
Micronucleus Assay: A statistically significant increase in the percentage of micronucleated cells above the vehicle control indicates clastogenic or aneugenic activity. Here, Derivatives A and B show no significant increase.
-
Comet Assay: A statistically significant increase in the % Tail DNA (a measure of DNA fragmentation) indicates DNA strand breaks. Derivatives A and B do not show activity above the control.
Section 4: Key Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are condensed protocols for the standard in vitro assays.
Bacterial Reverse Mutation Assay (Ames Test) - Plate Incorporation Method
This protocol is adapted from OECD Guideline 471.[5]
-
Strain Preparation: Use appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation.[10][12] Grow overnight cultures to late exponential phase.
-
Metabolic Activation: Prepare the S9 mix from the liver of Aroclor 1254- or phenobarbital/β-naphthoflavone-induced rodents. Keep on ice.
-
Assay Procedure:
-
To 2 mL of molten top agar (B569324) (at 45°C), add 0.1 mL of the bacterial culture and 0.1 mL of the test compound solution at the desired concentration.
-
For metabolic activation, add 0.5 mL of the S9 mix. For tests without activation, add 0.5 mL of buffer.
-
Vortex gently and pour immediately onto the surface of a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. Compare the counts for the test compound to the spontaneous reversion rate seen in the vehicle control.
In Vitro Micronucleus Assay
This protocol is adapted from OECD Guideline 487.[5][13]
-
Cell Culture: Use a suitable mammalian cell line (e.g., L5178Y, CHO, HepG2) or human peripheral blood lymphocytes.[13][14][15]
-
Treatment: Expose the cells to various concentrations of the test compound, a vehicle control, and a positive control for a short duration (e.g., 3-6 hours) with and without S9 mix, or for a longer duration (e.g., 24 hours) without S9 mix.
-
Cytokinesis Block: After treatment, wash the cells and add Cytochalasin B to the culture medium to block cytokinesis. This results in binucleated cells that have completed mitosis but not cell division.
-
Harvesting and Staining: Harvest the cells, subject them to a mild hypotonic treatment, fix, and drop them onto clean microscope slides. Stain with a DNA-specific stain like Giemsa or a fluorescent dye.
-
Analysis: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A micronucleus is a small, separate nucleus formed from chromosome fragments or whole chromosomes left behind during mitosis.
Alkaline Comet Assay
This protocol is adapted from OECD Guideline 489.[5][16]
-
Cell Preparation & Treatment: Expose cells in suspension or monolayer to the test compound for a short period (e.g., 1-3 hours).
-
Slide Preparation: Mix a small aliquot of the cell suspension with low melting point agarose (B213101) and pipette onto a pre-coated microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in a high-salt lysis solution (pH 10) to remove cell membranes and histones, leaving behind the DNA "nucleoid."
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer (pH >13) to unwind the DNA.
-
Electrophoresis: Apply an electric field. Broken DNA fragments will migrate away from the nucleoid towards the anode, creating a "comet" shape.
-
Neutralization and Staining: Neutralize the slides in buffer, and then stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).
-
Scoring: Visualize the slides using a fluorescence microscope. Use image analysis software to quantify the amount of DNA in the comet tail relative to the head (% Tail DNA), which is proportional to the amount of DNA damage.[17][18]
Caption: A stepwise workflow for testing the genotoxicity of new derivatives.
Section 5: Visualizing Genotoxicity and Mitigation Pathways
Understanding the mechanism of genotoxicity helps in designing effective mitigation strategies. This compound's reactivity likely stems from its ability to either directly form DNA adducts or generate reactive oxygen species (ROS) that cause oxidative DNA damage.
Caption: Potential genotoxicity pathways and points for strategic intervention.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Genotoxicity assessment of this compound: An in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. criver.com [criver.com]
- 10. In vitro mutagenicity assay (Ames test) and phytochemical characterization of seeds oil of Helianthus annuus Linné (sunflower) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. scienceopen.com [scienceopen.com]
- 13. air.unimi.it [air.unimi.it]
- 14. Investigating the safety of plants used in South African traditional medicine: testing for genotoxicity in the micronucleus and alkaline comet assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The micronucleus assay in mammalian cells in vitro to assess health benefits of various phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 21stcenturypathology.com [21stcenturypathology.com]
- 18. The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Enhancing Piperitenone Oxide Insecticidal Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving piperitenone (B1678436) oxide as an insecticide.
Frequently Asked Questions (FAQs)
Q1: What is piperitenone oxide and why is it a promising insecticide?
This compound is a monoterpene found in the essential oils of various plants, particularly those of the Mentha species.[1][2] It has demonstrated significant potential as a natural insecticidal agent due to its efficacy against a range of insect pests, including disease vectors and agricultural pests.[1] Its modes of action are believed to be multi-targeted, primarily involving the inhibition of acetylcholinesterase (AChE) and the disruption of octopamine (B1677172) signaling in insects.[2]
Q2: What are the optimal storage conditions for this compound to ensure its stability?
To minimize degradation, this compound should be stored at or below 4°C, protected from light in amber vials, and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3] For long-term storage, -20°C is recommended.[4]
Q3: How can I determine if my this compound sample has degraded?
Degradation may be indicated by a change in physical appearance (color, viscosity), a diminished minty odor, or the appearance of new peaks in analytical chromatograms (GC or HPLC).[3]
Q4: Can the formulation of this compound affect its insecticidal efficacy?
Yes, formulation can significantly impact efficacy. Advanced strategies such as nanoemulsions and microencapsulation can enhance the stability, controlled release, and overall effectiveness of botanical insecticides like this compound.[5][6]
Troubleshooting Guides
Issue 1: Lower than expected or inconsistent insecticidal activity.
Possible Causes:
-
Compound Purity and Source: The concentration of this compound in essential oils can vary based on the plant's origin and extraction method.[1]
-
Compound Instability: this compound can degrade due to factors like temperature, light, and oxygen, leading to a decrease in the effective concentration during experiments.[3]
-
Solubility Issues: Poor solubility in aqueous assay media can lead to lower bioavailability and reduced efficacy.[1]
Solutions:
-
Use a High-Purity Standard: Whenever possible, use a certified standard of this compound to ensure consistency. If using an essential oil, obtain a GC-MS analysis to confirm the concentration.[1]
-
Ensure Proper Storage and Handling: Store this compound under recommended conditions (cool, dark, inert atmosphere).[3] Prepare fresh stock solutions for each experiment and minimize their exposure to light and heat.[1]
-
Optimize Formulation: Consider using nanoemulsions or microemulsions to improve stability and delivery.[6] For aqueous solutions, use a suitable solvent like DMSO at a final concentration that is not toxic to the test organism (typically <0.5%).[1]
Issue 2: High variability in bioassay results.
Possible Causes:
-
Inconsistent Larval/Insect Stage: The susceptibility of insects to insecticides can vary with their developmental stage.
-
Fluctuations in Environmental Conditions: Temperature, humidity, and photoperiod can influence insect metabolism and behavior, affecting their response to the insecticide.
-
Inadequate Emulsification: Poor mixing of this compound in the test medium can lead to uneven exposure.
Solutions:
-
Synchronize Insect Cultures: Use insects of the same age and developmental stage for all replicates and experiments.
-
Maintain Consistent Environmental Conditions: Conduct bioassays in a controlled environment with stable temperature, humidity, and a consistent light-dark cycle.[5]
-
Ensure Proper Emulsification: Use an appropriate emulsifier, such as Tween-80, at a low concentration (e.g., 0.001%) to ensure a homogenous solution.[2]
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound and related formulations against various insect pests.
Table 1: Insecticidal Activity of this compound against Anopheles stephensi
| Bioassay Type | Compound/Extract | Quantitative Measurement | Result |
| Larvicidal Activity | This compound | LD50 | 61.64 µg/mL[2][7] |
| M. spicata var. viridis Oil | LD50 | 82.95 µg/mL[2][7] | |
| Ovicidal Activity | This compound | Egg Hatch Inhibition | 100% at 75.0 µg/mL[2][7] |
| M. spicata var. viridis Oil | Egg Hatch Inhibition | 78.82% at 75.0 µg/mL[2] | |
| Oviposition Deterrence | This compound | Oviposition | Complete inhibition at 60.0 µg/mL[2][7] |
| M. spicata var. viridis Oil | Egg Laying | ~42 times fewer eggs than control at 60.0 µg/mL[2][7] | |
| Developmental Toxicity | This compound | Adult Emergence | Complete inhibition at 10.0 µg/mL[2] |
| M. spicata var. viridis Oil | Adult Emergence | Complete inhibition at 20.0 µg/mL[2] | |
| Vapor Toxicity (Adulticidal) | This compound | LC50 | 19.9 mg/mL[8] |
| M. spicata var. viridis Oil | LC50 | 156.2 mg/mL[8] |
Table 2: Efficacy of Mentha longifolia Essential Oil (this compound-Type) and its Nanoemulsion against Stored Product Pests
| Insect Species | Developmental Stage | Treatment | Concentration (ppm) | Mortality (%) |
| Tribolium castaneum | Adult | EO | 1000 | 84.4[6] |
| Larva | EO | 500 | 100[6] | |
| Larva | NE | 1000 | 93.3[6] | |
| Tribolium confusum | Adult | EO | 1000 | 42.2[6] |
| Larva | EO | 500 | 100[6] | |
| Larva | NE | 1000 | 96.7[6] | |
| Oryzaephilus surinamensis | Adult & Larva | EO | 500 | 100[6] |
| Acarus siro | Adult | EO | 1000 | 87.8[6] |
| Nymph | EO | 1000 | 67.8[6] |
Experimental Protocols
Larvicidal Bioassay Protocol
This protocol is adapted from the World Health Organization (WHO) guidelines for mosquito larvicides.[5]
Objective: To determine the lethal concentration (LC50) of this compound against insect larvae.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent like ethanol (B145695) or DMSO)
-
Distilled or deionized water
-
Third or fourth instar insect larvae (e.g., Aedes aegypti or Anopheles stephensi)
-
Beakers or glass jars (250 mL)
-
Pipettes
-
Emulsifier (e.g., Tween-80)
-
Larval food
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the this compound stock solution in water to achieve the desired final concentrations (e.g., 20, 40, 60, 80, 100, and 120 µg/mL).[2] Add a small amount of emulsifier (e.g., 0.001% Tween-80) to aid in dissolution.[2] Prepare a solvent control (water with the same amount of solvent and emulsifier) and a negative control (water only).
-
Exposure of Larvae: Place 20-25 larvae in each beaker containing 100 mL of the test solution or control.[5] Each concentration and control should be replicated at least three times. Add a small amount of larval food to each beaker.
-
Incubation: Maintain the beakers at a constant temperature (e.g., 25-27°C) and a 12:12 hour light:dark photoperiod.[5]
-
Mortality Assessment: Record the number of dead larvae in each beaker after 24 and 48 hours. Larvae are considered dead if they are immobile and do not respond to gentle probing.[5]
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. Determine the LC50 value using probit analysis.[5]
Ovicidal Bioassay Protocol
Objective: To evaluate the effect of this compound on insect egg hatching.
Materials:
-
Freshly laid insect eggs (e.g., Anopheles stephensi)
-
This compound test solutions at various concentrations
-
Petri dishes or small vials
-
Filter paper
-
Distilled water
-
Emulsifier (e.g., Tween-80)
Procedure:
-
Preparation of Test Solutions: Prepare a range of this compound concentrations (e.g., 5.0, 10.0, 25.0, 50.0, 75.0, and 100.0 µg/mL) in water with an emulsifier.[9]
-
Exposure of Eggs: Place a piece of filter paper in each petri dish and moisten it with the respective test solution. Carefully place a known number of eggs (e.g., 50) on the filter paper.[2]
-
Incubation: Cover the petri dishes and incubate under appropriate conditions for the insect species.
-
Hatching Assessment: After a period equivalent to the normal incubation time for the eggs, count the number of hatched larvae.
-
Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration relative to the control group.[2]
Visualizations
Proposed Insecticidal Signaling Pathways
Caption: Proposed mechanisms of this compound's insecticidal action.
Experimental Workflow: Larvicidal Bioassay
Caption: Workflow for a standard larvicidal bioassay experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound as toxic, repellent, and reproduction retardant toward malarial vector Anopheles stephensi (Diptera: Anophelinae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Microbial Resistance to Piperitenone Oxide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving piperitenone (B1678436) oxide. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is piperitenone oxide and what is its antimicrobial potential?
This compound (PEO) is an oxygenated monoterpene found in the essential oils of various plants, particularly from the Mentha species.[1] It has demonstrated a range of biological activities, including antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[2] Its potential is being explored as a standalone antimicrobial agent and as a synergist to enhance the efficacy of conventional antibiotics.
Q2: What are the known mechanisms of action for this compound?
The precise molecular mechanisms are still under investigation. However, like other essential oil components, the antimicrobial action of PEO is generally attributed to the disruption of the bacterial cytoplasmic membrane and interference with various cellular metabolic processes.[3] There is also evidence to suggest that related compounds can inhibit efflux pumps, which are a common mechanism of drug resistance in microbes.
Q3: What are the general mechanisms by which microbes develop resistance to compounds like this compound?
Microbes can develop resistance to antimicrobial agents through several mechanisms, including:
-
Limiting Drug Uptake: Altering the cell membrane's permeability to prevent the compound from entering the cell.[4]
-
Modification of the Drug Target: Changing the structure of the cellular components that the antimicrobial agent targets.[4]
-
Drug Inactivation: Producing enzymes that chemically modify and inactivate the antimicrobial compound.[4]
-
Active Efflux of the Drug: Upregulating efflux pumps that actively pump the antimicrobial agent out of the cell before it can reach its target.[4]
Troubleshooting Experimental Assays
Minimum Inhibitory Concentration (MIC) Assay
Q4: I'm having trouble dissolving this compound for my MIC assay. What should I do?
This compound is a lipophilic compound with low solubility in aqueous solutions like culture media.[5]
-
Solution: Prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1][5] When preparing your working dilutions in the assay medium, ensure the final concentration of DMSO is low (typically below 0.5% to 1%) to avoid solvent-induced toxicity to the microbes.[5] Always include a solvent control to verify it does not affect microbial growth.
Q5: My MIC results for this compound are inconsistent between experiments. What could be the cause?
Inconsistency in MIC results is a common challenge when working with natural products. Several factors can contribute to this variability.
-
Possible Causes & Solutions:
-
Inoculum Preparation: Ensure the bacterial or fungal inoculum is standardized to the same density (e.g., 0.5 McFarland standard) for every experiment.
-
Compound Precipitation: this compound may precipitate when diluted from the DMSO stock into the aqueous assay medium. Visually inspect your dilutions for any signs of precipitation. Optimize your dilution protocol by performing serial dilutions or vortexing thoroughly at each step.[5]
-
Pipetting Errors: Calibrate your pipettes regularly and ensure accurate and consistent pipetting, especially when performing serial dilutions.
-
Incubation Conditions: Maintain consistent incubation times and temperatures, as these can affect both microbial growth and the stability of the compound.
-
Checkerboard (Synergy) Assay
Q6: How do I interpret the results of my checkerboard assay with this compound and an antibiotic?
The results are interpreted by calculating the Fractional Inhibitory Concentration (FIC) Index for each combination. The FIC Index is calculated as follows:
FIC Index = FIC of PEO + FIC of Antibiotic Where:
-
FIC of PEO = (MIC of PEO in combination) / (MIC of PEO alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
The interaction is then classified based on the FIC Index value:
-
Synergy: ≤ 0.5
-
Additive: > 0.5 to 1.0
-
Indifference: > 1.0 to 4.0
-
Antagonism: > 4.0[3]
Q7: I am observing "skipped wells" in my checkerboard plate, where there is growth at higher concentrations but not at lower ones. How should I interpret this?
This phenomenon can complicate interpretation.
-
Possible Causes & Solutions:
-
Bacterial Clumping: Ensure your bacterial suspension is homogenous before inoculation.
-
Contamination: Review your sterile technique to rule out contamination.
-
Paradoxical Effect (Eagle Effect): Some antibiotics, particularly β-lactams, can show reduced activity at very high concentrations. If this is suspected, a time-kill assay can provide more detailed information on the interaction over time.
-
Biofilm Inhibition Assay
Q8: My results from the crystal violet biofilm assay are not reproducible. What are some common issues?
Biofilm assays with lipophilic compounds can be tricky.
-
Possible Causes & Solutions:
-
Inadequate Washing: Inconsistent washing steps can leave behind planktonic cells or remove parts of the biofilm, leading to variability. Standardize your washing technique in terms of force and volume.
-
Compound Interference: this compound might interact with the plastic of the microtiter plate or the crystal violet stain. Include appropriate controls with the compound in the absence of microbes to check for this.
-
Growth Inhibition vs. Biofilm Inhibition: At higher concentrations, PEO might inhibit overall microbial growth, which can be mistaken for specific biofilm inhibition. It's crucial to differentiate between these two effects, for example, by measuring planktonic growth in parallel.
-
Quantitative Data Summary
The following tables summarize the available quantitative data on the antimicrobial and synergistic activity of this compound and the related compound piperine (B192125).
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (PEO)
| Organism | Strain Type | Average MIC (µg/mL) | MIC Range (µg/mL) | Source |
| Staphylococcus aureus | 28 Clinical Isolates | 172.8 ± 180.7 | 32 - 1024 | [3] |
| Escherichia coli | 10 Clinical Isolates | 512.2 ± 364.7 | 32 - 1024 | [3] |
| Candida albicans | Not Specified | - | 390 - 780 | [2] |
Table 2: Synergistic Activity of this compound (PEO) with Antibiotics against S. aureus and E. coli
| Organism | Antibiotic | Interaction Type | % of Strains Showing Synergy (FIC Index ≤ 0.5) | Source |
| S. aureus | Ampicillin | Synergy | 57.14% | [6] |
| Ceftriaxone | Synergy | 67.86% | [6] | |
| Levofloxacin | Synergy | 67.86% | [6] | |
| Linezolid | Synergy | 67.86% | [6] | |
| Vancomycin | Synergy | 60.71% | [6] | |
| E. coli | Amikacin | Synergy | 100% | [6] |
| Ampicillin | Synergy | 100% | [6] | |
| Ceftazidime | Synergy | 100% | [6] | |
| Meropenem | Synergy | 100% | [6] | |
| Minocycline | Synergy | 100% | [6] |
Table 3: Antimicrobial and Antibiofilm Activity of Piperine (as a proxy for PEO)
| Organism | Activity | Metric | Value (µg/mL) | Source |
| Candida albicans (FLC-Resistant) | Antifungal | MIC | 512 | [7] |
| Candida albicans | Biofilm Inhibition | MBIC | 32 | [8] |
| Pseudomonas aeruginosa | Biofilm Inhibition | Effective Concentration | 8 - 16 | [9] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
-
Preparation of this compound: Prepare a stock solution of PEO in DMSO (e.g., 10240 µg/mL).
-
Plate Setup: In a 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) to each well. For experiments with PEO, supplement the MHB with DMSO to a final concentration that will not exceed 1% v/v in the wells.
-
Serial Dilution: Add a specific volume of the PEO stock solution to the first column of wells to achieve the highest desired concentration. Perform two-fold serial dilutions across the plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial suspension to each well. Include a growth control (broth + bacteria, no PEO) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Endpoint Determination: The MIC is the lowest concentration of PEO with no visible growth. Growth can be assessed visually or by adding a viability dye like MTT or resazurin.[1]
Protocol 2: Checkerboard Assay for Synergy Testing
-
Plate Setup: Prepare a 96-well plate by adding 50 µL of broth to each well.
-
Antibiotic Dilution: Serially dilute Antibiotic A horizontally across the plate.
-
PEO Dilution: Serially dilute PEO vertically down the plate. This creates a matrix of varying concentrations of both agents.
-
Inoculation: Add 100 µL of a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) to each well.
-
Controls: Include rows/columns with each agent alone to redetermine their individual MICs on the same plate. Also include growth and sterility controls.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Analysis: Determine the MIC of each agent alone and in combination. Calculate the FIC index for each well showing inhibition to determine the nature of the interaction.
Protocol 3: Crystal Violet Biofilm Inhibition Assay
-
Inoculum and Treatment: In a 96-well flat-bottom plate, add 100 µL of standardized bacterial culture and 100 µL of media containing various sub-MIC concentrations of PEO. Include a no-treatment control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow biofilm formation.
-
Washing: Carefully discard the planktonic culture and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Fixation: Add 200 µL of methanol (B129727) to each well and incubate for 15 minutes to fix the biofilm.
-
Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes.
-
Final Wash and Solubilization: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear. Air dry the plate. Add 200 µL of 33% acetic acid to each well to solubilize the stain.
-
Quantification: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
Diagrams and Visualizations
Caption: Workflow for MIC and Synergy Testing.
Caption: Troubleshooting Logic for Inconsistent Results.
Caption: Hypothesized Mechanisms of Action for PEO.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Composition and Anti-Candida Activity of Mentha suaveolens Ehrh. Essential Oils Obtained by Different Distillation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined Action of Piperitenone Epoxide and Antibiotics Against Clinical Isolates of Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Interaction of Piperine and Thymol on Attenuation of the Biofilm Formation, Hyphal Morphogenesis and Phenotypic Switching in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperine Exhibits Potential Antibiofilm Activity Against Pseudomonas aeruginosa by Accumulating Reactive Oxygen Species, Affecting Cell Surface Hydrophobicity and Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Consistent Results in Piperitenone Oxide Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results in piperitenone (B1678436) oxide bioassays.
Frequently Asked Questions (FAQs)
Q1: What is piperitenone oxide and why is it studied?
A1: this compound is a monoterpene, a type of natural product, that can be isolated from plants of the Mentha genus, such as spearmint.[1][2] It is of significant interest to researchers for its diverse biological activities, which include potential anticancer, anti-inflammatory, antioxidant, insecticidal, and antiviral properties.[3] For instance, it has been shown to be a potent inducer of differentiation in human colon cancer cell lines.[1]
Q2: What is the difference between piperitenone and this compound?
A2: this compound is an oxidized form of piperitenone. In some biological assays, this compound has been observed to exhibit significantly higher activity than piperitenone.[4] Researchers should consider testing both compounds in parallel to determine the more active agent in their specific experimental model.[4]
Q3: How should this compound be stored to ensure stability?
A3: To minimize degradation, this compound should be stored at or below 4°C for short-term and -20°C for long-term storage.[2] It is crucial to protect it from light by using amber vials or storing it in the dark.[2] For optimal stability, especially for long-term storage, it is recommended to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2]
Q4: What are the signs of this compound degradation?
A4: Degradation of your this compound sample may be indicated by changes in its physical appearance (e.g., color, viscosity), a change or diminishing of its characteristic minty odor, and the appearance of new peaks in analytical chromatograms (e.g., GC-MS or HPLC).[2]
Q5: What solvents are recommended for dissolving this compound?
A5: this compound is soluble in various organic solvents like Dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[5] For cell-based assays, DMSO is commonly used to prepare high-concentration stock solutions.[4][5] It is critical to include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any potential effects of the solvent on the cells.[6]
Troubleshooting Guide
Issue 1: High Variability or Poor Reproducibility Between Experiments
-
Question: My results with this compound are inconsistent across different experimental runs. What could be the cause?
-
Possible Causes & Solutions:
-
Compound Instability: this compound can be unstable, especially in aqueous cell culture media over long incubation periods.[2][4]
-
Inconsistent Cell Conditions: Variations in cell passage number, seeding density, and overall cell health can significantly impact results.
-
Recommendation: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells. Regularly check for and treat any potential mycoplasma contamination.
-
-
Pipetting Inaccuracies: Small errors in pipetting can lead to large variations, especially when working with small volumes.
-
Issue 2: Lower-Than-Expected Biological Activity
-
Question: The observed biological effect of my this compound is much weaker than what is reported in the literature. Why might this be?
-
Possible Causes & Solutions:
-
Compound Purity and Source: The purity of this compound can vary between suppliers. If using a natural extract, the concentration of this compound can differ based on the plant's origin and the extraction method used.[4]
-
Recommendation: Whenever possible, use high-purity, certified this compound. If using an essential oil, obtain a detailed chemical analysis (e.g., GC-MS) to confirm the concentration of the active compound.[4]
-
-
Precipitation in Media: this compound, being hydrophobic, may precipitate out of the aqueous culture medium when diluted from a DMSO stock.[4]
-
Recommendation: Visually inspect your final working solutions for any signs of precipitation. Optimize your dilution protocol, which may involve a multi-step serial dilution or vortexing during dilution to maintain solubility.[4]
-
-
Incorrect Assay Conditions: The pH, temperature, or incubation time of your assay may not be optimal for observing the activity of this compound.
-
Recommendation: Review the literature for established protocols and ensure your assay conditions are appropriate. Consider optimizing these parameters for your specific cell line and endpoint.[8]
-
-
Issue 3: High Background Signal or False Positives
-
Question: I'm observing high background noise or activity in my negative controls. What should I check?
-
Possible Causes & Solutions:
-
Solvent Toxicity: At higher concentrations, the solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells, leading to false-positive results in cytotoxicity assays.[6]
-
Recommendation: Always include a vehicle control with the highest concentration of solvent used in the experiment. Ensure the final solvent concentration is well below the toxic threshold for your cell line (typically ≤0.5% for DMSO).
-
-
Assay Interference: Natural products can sometimes interfere with assay readouts (e.g., autofluorescence).[9]
-
Recommendation: Run a control with this compound in a cell-free system to check for any direct interference with the assay reagents or detection method.[9]
-
-
Quantitative Data Summary
Table 1: Cytotoxicity of this compound and a Related Compound, Piperine, in Various Cancer Cell Lines.
| Compound | Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 | Reference |
| This compound | Huh7 | Human Hepatocellular Carcinoma | PCSK9 Inhibition | 72 | 18.2 ± 6.3 µg/mL | [5] |
| This compound | HepG2 | Human Hepatocellular Carcinoma | PCSK9 Inhibition | 72 | 27.3 ± 15.5 µg/mL | [5] |
| Piperine | K562 | Human Myelogenous Leukemia | MTT | 96 | >150 µM | [5] |
| Piperine | Lucena-1 (MDR) | Human Myelogenous Leukemia | MTT | 96 | ~75 µM | [5] |
Table 2: Insecticidal Activity of this compound.
| Compound | Organism | Assay Type | LD50 | Reference |
| This compound | Anopheles stephensi (larvae) | Larvicidal | 61.64 µg/mL | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM). Create serial dilutions in culture medium to achieve the final desired concentrations. Remember to prepare a vehicle control with the same final DMSO concentration as the highest this compound treatment.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control media.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Membrane Integrity Assessment using LDH Assay
This protocol quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[5]
-
Cell Treatment: Follow steps 1-4 from the MTT Assay protocol.
-
Supernatant Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control of completely lysed cells (maximum release).
Visualizations
Caption: General workflow for in vitro cytotoxicity bioassays.
Caption: Hypothesized MAPK signaling pathway modulation.
Caption: Hypothesized Bcl-2/Bax apoptotic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. benchchem.com [benchchem.com]
- 9. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound as toxic, repellent, and reproduction retardant toward malarial vector Anopheles stephensi (Diptera: Anophelinae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Stereoselective Synthesis of Piperitenone Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the stereoselective synthesis of piperitenone (B1678436) derivatives. Below you will find troubleshooting guides and frequently asked questions to help optimize your reaction conditions and achieve desired stereochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of piperitenone derivatives?
A1: The main challenges revolve around controlling the formation of new stereocenters with high precision. Key difficulties include:
-
Diastereoselectivity: Controlling the relative configuration of multiple stereocenters within the piperitenone ring system is particularly challenging in reactions like Michael additions, aldol (B89426) condensations, and epoxidations where multiple products can form.[1]
-
Enantioselectivity: Synthesizing a single enantiomer of a chiral piperitenone derivative often requires the use of chiral catalysts, reagents, or auxiliaries, which can be expensive and require careful optimization.[1]
-
Substrate Control: The inherent stereochemistry of the piperitenone starting material can influence the outcome of subsequent reactions, sometimes making it difficult to achieve the desired stereoisomer.[1]
-
Purification: Separating diastereomers and enantiomers can be challenging, often requiring specialized techniques like chiral chromatography.[1]
Q2: How can I improve the diastereoselectivity of my reaction?
A2: Controlling diastereoselectivity involves manipulating reaction conditions to favor the formation of one diastereomer. Key strategies include:
-
Reagent Choice: The choice of reagents can have a significant impact. For instance, in epoxidations, using a directed epoxidation reagent can improve diastereoselectivity.[1]
-
Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the kinetically controlled product.[1]
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and, consequently, the diastereomeric ratio of the products.[1]
-
Additives: The use of additives, such as Lewis acids or bases, can alter the reaction pathway and improve diastereoselectivity.[1]
-
Protecting Groups: The strategic use of protecting groups can block certain reaction pathways or direct the approach of reagents, thereby enhancing diastereoselectivity.[1]
Q3: What are common methods for achieving high enantioselectivity?
A3: High enantioselectivity in the synthesis of piperitenone derivatives is typically achieved through one of the following approaches:
-
Chiral Catalysts: Utilizing a small amount of a chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst, to induce asymmetry in the product.[1] This is a highly efficient method.
-
Chiral Auxiliaries: Covalently attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is typically removed in a subsequent step.[1]
-
Chiral Reagents: Using a stoichiometric amount of a chiral reagent to introduce stereochemistry.[1]
-
Enzymatic Reactions: Employing enzymes as catalysts, which often exhibit high levels of both chemo- and stereoselectivity.[1]
-
Chiral Resolution: Separating a racemic mixture of enantiomers using techniques like chiral chromatography.[1]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Epoxidation of a Piperitenone Derivative
Problem: The epoxidation of your piperitenone derivative is yielding a mixture of diastereomers with a low diastereomeric ratio (d.r.).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity in epoxidation.
Detailed Steps:
-
Evaluate Epoxidizing Reagent:
-
Question: Are you using a non-selective reagent like m-CPBA on a complex molecule?
-
Suggestion: Consider switching to a reagent that allows for directed epoxidation, such as those used in substrate-directed epoxidations, if your molecule has a nearby hydroxyl group.
-
-
Optimize Reaction Temperature:
-
Question: Is the reaction being run at room temperature or elevated temperatures?
-
Suggestion: Lowering the reaction temperature often enhances diastereoselectivity. Try running the reaction at 0 °C, -20 °C, or even -78 °C.[1]
-
-
Screen Different Solvents:
-
Question: Have you explored the effect of solvent polarity?
-
Suggestion: The solvent can influence the transition state geometry. Screen a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., DCM, THF) and polar protic (e.g., ethanol), if compatible with your reagents.[1]
-
-
Consider a Directing Group:
-
Question: Does your substrate lack a functional group that can direct the reagent?
-
Suggestion: The introduction of a temporary directing group, such as a bulky silyl (B83357) ether, can effectively block one face of the molecule, leading to higher diastereoselectivity.
-
Issue 2: Poor Enantioselectivity in an Organocatalyzed Michael Addition
Problem: Your organocatalyzed Michael addition to a piperitenone-based acceptor is resulting in a low enantiomeric excess (ee).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity in Michael additions.
Detailed Steps:
-
Evaluate Organocatalyst:
-
Question: Is the chosen catalyst appropriate for your substrate?
-
Suggestion: The choice of catalyst is critical. For asymmetric Michael additions, chiral amines like prolinol derivatives are powerful tools for activating the enone via iminium ion formation and providing excellent stereocontrol.[1] Screen different catalysts with varying steric and electronic properties. Also, ensure the optimal catalyst loading is used.[1]
-
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature often improves enantioselectivity.[1]
-
Solvent: The solvent can significantly impact the transition state geometry. Screen a variety of solvents.[1]
-
Concentration: Varying the concentration of the reactants can sometimes influence the enantiomeric excess.
-
-
Investigate Additives:
-
Question: Are you using a co-catalyst?
-
Suggestion: The presence of an acid or base co-catalyst can be crucial. For example, a weak acid can facilitate the turnover of the catalyst.[1]
-
-
Modify Substrate:
-
Question: Can the electronics or sterics of your substrate be altered?
-
Suggestion: If possible, modifying a substituent on the piperitenone derivative or the nucleophile can sometimes lead to better stereochemical induction.
-
Data Presentation
Table 1: Influence of Reaction Conditions on Diastereoselectivity in the Epoxidation of a Piperitenone Analogue
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | m-CPBA | CH₂Cl₂ | 25 | 1.5:1 | 95 |
| 2 | m-CPBA | CH₂Cl₂ | 0 | 3:1 | 92 |
| 3 | m-CPBA | CH₂Cl₂ | -78 | 5:1 | 88 |
| 4 | DMDO | Acetone | 0 | 4:1 | 90 |
| 5 | Ti(OⁱPr)₄, TBHP | CH₂Cl₂ | -20 | >20:1 | 85 |
Table 2: Optimization of Organocatalyzed Michael Addition to a Piperitenone Derivative
| Entry | Catalyst (mol%) | Co-catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) | Yield (%) |
| 1 | Proline (20) | - | DMSO | 25 | 65 | 90 |
| 2 | Prolinol silyl ether (10) | - | Toluene | 25 | 85 | 88 |
| 3 | Prolinol silyl ether (10) | Benzoic Acid (10) | Toluene | 0 | 92 | 85 |
| 4 | Prolinol silyl ether (10) | Benzoic Acid (10) | THF | 0 | 88 | 82 |
| 5 | Prolinol silyl ether (10) | Benzoic Acid (10) | Toluene | -20 | 97 | 80 |
Experimental Protocols
General Protocol for Organocatalyzed Asymmetric Michael Addition
This is a generalized protocol for the asymmetric Michael addition of a nucleophile to a piperitenone derivative using a chiral amine organocatalyst. This protocol should be optimized for specific substrates.[1]
Materials:
-
Piperitenone derivative
-
Nucleophile
-
Chiral organocatalyst (e.g., prolinol silyl ether)
-
Acid co-catalyst (e.g., benzoic acid)
-
Anhydrous solvent (e.g., toluene)
-
Saturated aqueous solution of ammonium (B1175870) chloride
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the piperitenone derivative and the nucleophile in the chosen solvent, add the chiral organocatalyst and the acid co-catalyst at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Diastereoselective Epoxidation
This protocol describes a general procedure for the epoxidation of a piperitenone derivative.
Materials:
-
Piperitenone derivative
-
Epoxidizing agent (e.g., m-CPBA)
-
Anhydrous solvent (e.g., dichloromethane)
-
Saturated aqueous solution of sodium bicarbonate
-
Saturated aqueous solution of sodium thiosulfate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the piperitenone derivative in a suitable anhydrous solvent and cool the solution to the desired temperature (e.g., 0 °C).
-
Slowly add the epoxidizing agent to the stirred solution.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding a saturated solution of sodium thiosulfate, followed by a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (B109758) (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Enhancing Piperitenone Oxide Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of piperitenone (B1678436) oxide in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is piperitenone oxide and why is its bioavailability a concern?
A1: this compound is an oxygenated monoterpene found in various essential oils, notably from the Mentha species.[1][2][3] It has demonstrated a range of biological activities, including insecticidal, antimicrobial, and potential anti-inflammatory and anticancer effects.[1][4][5] However, like many terpenoids, this compound is a lipophilic compound with poor water solubility, which can limit its oral bioavailability and therapeutic efficacy in in vivo studies.[6][7][8]
Q2: What are the main factors limiting the oral bioavailability of this compound?
A2: The primary factors limiting the oral bioavailability of lipophilic compounds like this compound include:
-
Poor aqueous solubility: This limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[6][7]
-
First-pass metabolism: After absorption, the compound may be extensively metabolized in the liver before it reaches systemic circulation.
-
Efflux by transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the compound back into the gut lumen, reducing its net absorption.
-
Instability: The compound may be unstable in the harsh environment of the gastrointestinal tract (e.g., acidic pH in the stomach).[9]
Q3: What are the general strategies to enhance the bioavailability of this compound?
A3: Several strategies can be employed to overcome the challenges associated with the low bioavailability of this compound:
-
Nanotechnology-based formulations: Encapsulating this compound in nanoparticles, nanoemulsions, or liposomes can improve its solubility, protect it from degradation, and enhance its absorption.[6][7][8][9]
-
Lipid-based drug delivery systems: Formulations like self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[10]
-
Co-administration with bioenhancers: Compounds like piperine (B192125) can inhibit drug-metabolizing enzymes and efflux transporters, thereby increasing the systemic exposure of co-administered drugs.[11][12][13]
-
Chemical modification: Techniques such as glycosylation or the formation of co-crystals can improve the physicochemical properties of the compound.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no detectable plasma concentration of this compound after oral administration. | Poor dissolution of the compound in the gastrointestinal tract due to low aqueous solubility. | Formulate this compound as a nanoemulsion, nanosuspension, or in a self-emulsifying drug delivery system (SEDDS) to improve its solubility and dissolution rate.[6][9][10] |
| Extensive first-pass metabolism in the liver. | Co-administer this compound with a known inhibitor of cytochrome P450 enzymes, such as piperine, to reduce its metabolic clearance.[12][13] | |
| Rapid clearance from the bloodstream. | Consider a sustained-release formulation to maintain therapeutic plasma concentrations for a longer duration. | |
| High variability in plasma concentrations between individual animals. | Inconsistent absorption due to the lipophilic nature of the compound and its dependence on food intake. | Administer the formulation in a consistent manner with respect to the feeding schedule of the animals. Fasting prior to administration may be necessary. |
| Instability of the compound in the formulation or gastrointestinal tract. | Assess the stability of this compound in the chosen vehicle and at different pH values mimicking the gastrointestinal environment. Protect the compound from light and high temperatures.[14] | |
| Precipitation of this compound in the aqueous environment of the assay. | The concentration of the compound exceeds its solubility limit in the aqueous buffer. | Prepare a stock solution in an organic solvent like DMSO and ensure the final concentration of the solvent in the assay is non-toxic (typically <0.5%).[14] Use a formulation approach (e.g., nanoemulsion) to keep the compound dispersed. |
Quantitative Data on Bioavailability Enhancement Strategies
Data for this compound is limited. The following table presents data for the structurally related compound piperine, which serves as a valuable reference for what can be achieved with similar formulation strategies.
| Formulation | Compound | Fold Increase in Bioavailability (Compared to Unformulated Compound) | Key Findings | Reference |
| Self-Emulsifying Drug Delivery System (SEDDS) | Piperine | 6.26 | The relative bioavailability of piperine SEDDS was significantly higher than that of a self-prepared capsule formulation. | [10] |
| Nanosuspension | Piperine | 3.65 | The nanosuspension of Piper nigrum extract showed a significantly higher oral bioavailability of piperine compared to a coarse suspension. | [15][16] |
| Nanoparticles | Piperine | 2.7 | Nanosized piperine formulations improved oral bioavailability and showed 16 times higher concentrations in the brain. | [17] |
| Pro-nano Lipospheres with Piperine | Raloxifene (B1678788) | 2 | Co-administration of raloxifene with piperine in a pro-nano liposphere formulation doubled its relative oral bioavailability. | [18] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-pressure homogenization technique.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Deionized water
Procedure:
-
Preparation of the organic phase: Dissolve a precise amount of this compound in the selected oil.
-
Preparation of the aqueous phase: Dissolve the surfactant and co-surfactant in deionized water.
-
Formation of the coarse emulsion: Slowly add the organic phase to the aqueous phase while stirring continuously with a magnetic stirrer to form a coarse emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization to reduce the droplet size to the nanometer range.
-
Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index, and zeta potential using dynamic light scattering.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the oral bioavailability of a this compound formulation in a rat model.
Procedure:
-
Animal Handling: Acclimate male Sprague-Dawley rats for at least one week before the experiment. Fast the rats overnight with free access to water.
-
Dosing: Divide the rats into groups. Administer the this compound formulation (e.g., nanoemulsion) or a control suspension orally via gavage.
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as HPLC or GC-MS.[19]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) to determine the bioavailability.
Visualizations
Caption: Workflow for enhancing and evaluating the in vivo bioavailability of this compound.
Caption: Key challenges limiting the oral bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent this compound: Biological Activities and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent this compound: Biological Activities and Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insight into the Various Approaches for the Enhancement of Bioavailability and Pharmacological Potency of Terpenoids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 10. Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Biochemical basis of enhanced drug bioavailability by piperine: evidence that piperine is a potent inhibitor of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
- 14. benchchem.com [benchchem.com]
- 15. [PDF] Increased Oral Bioavailability of Piperine from an Optimized Piper nigrum Nanosuspension | Semantic Scholar [semanticscholar.org]
- 16. Increased Oral Bioavailability of Piperine from an Optimized Piper nigrum Nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Piperine-loaded nanoparticles with enhanced dissolution and oral bioavailability for epilepsy control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Effect of Piperine Pro-Nano Lipospheres on Direct Intestinal Phase II Metabolism: The Raloxifene Paradigm of Enhanced Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Piperitenone Oxide Instability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of piperitenone (B1678436) oxide in cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is piperitenone oxide and why is its stability in cell culture a concern?
This compound is a monoterpene that can be isolated from plants of the Mentha species.[1] It is investigated for various biological activities, including as a potential inducer of differentiation in cancer cell lines.[1] As an α,β-epoxy ketone, its chemical structure contains a strained epoxide ring and a conjugated ketone system, making it susceptible to degradation in aqueous environments like cell culture media.[2] This instability can lead to a decrease in the effective concentration of the compound over the course of an experiment, resulting in inaccurate and irreproducible results.[3][4]
Q2: What are the primary factors that can contribute to the degradation of this compound in cell culture media?
Several factors can influence the stability of this compound in cell culture media:
-
pH: The epoxide ring of this compound is susceptible to both acid- and base-catalyzed hydrolysis.[2] Standard cell culture media is typically buffered to a pH of 7.2-7.4, but cellular metabolism can cause shifts in the local pH, potentially accelerating degradation.[5]
-
Temperature: Experiments conducted at 37°C, the standard temperature for cell culture, can accelerate the degradation of thermally sensitive compounds compared to storage at lower temperatures.[2]
-
Media Components: Cell culture media are complex mixtures of amino acids, vitamins, salts, and other nutrients that could potentially react with the epoxide group of this compound.[6]
-
Serum Proteins: Fetal Bovine Serum (FBS) is a common supplement in cell culture media and contains a high concentration of proteins, such as albumin.[7] While albumin can sometimes stabilize small molecules, it can also bind to them, affecting their availability and, in some cases, promoting degradation.[7][8]
-
Light Exposure: Photodegradation can be a concern for some organic molecules.[2] Prolonged exposure of the cell culture plates to light may contribute to the degradation of this compound.
Q3: What are the likely degradation products of this compound in cell culture media?
While specific studies on the degradation of this compound in cell culture media are limited, based on its chemical structure, the primary degradation pathway is expected to be the hydrolysis of the epoxide ring.[2] This would result in the formation of a diol. Other potential degradation pathways could include oxidation at other sites on the molecule.[2]
Troubleshooting Guide
Issue 1: I am observing a decrease in the biological activity of this compound in my experiments over time.
This is a common indication of compound instability. The effective concentration of this compound may be decreasing during the incubation period.
-
Recommended Action: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (37°C, 5% CO2). A detailed protocol for this is provided below (Protocol 1). This will allow you to quantify the rate of degradation and determine the compound's half-life in the media.
Issue 2: My experimental results with this compound are inconsistent and not reproducible.
Inconsistent results are often a symptom of compound degradation, which can vary between experiments.[4]
-
Recommended Action:
-
Standardize Preparation: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment. Avoid storing diluted solutions in media for extended periods.[4]
-
Control Incubation Time: Be precise with your experimental timelines. If the compound is degrading, longer incubation times will lead to lower effective concentrations.
-
Minimize Light Exposure: Protect your cell culture plates from direct light by covering them with foil or keeping them in a dark incubator.[2]
-
Evaluate Media Components: If you are using different batches of media or serum, this could introduce variability. If possible, use the same lot of media and serum for a series of related experiments.
-
Issue 3: I see unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS) of this compound from cell culture supernatant.
The appearance of new peaks that are not present in your initial standard is a strong indicator of degradation.
-
Recommended Action:
-
Characterize Degradants: If you have access to mass spectrometry (LC-MS), try to identify the molecular weight of the new peaks. This can help confirm if they are potential degradation products, such as the hydrolyzed diol form of this compound.
-
Perform Forced Degradation Studies: To help identify potential degradation products, you can perform forced degradation studies by exposing this compound to acidic, basic, oxidative, and photolytic stress conditions (see Protocol 2). This can provide a reference for the peaks you are observing in your cell culture experiments.
-
Data Presentation
When performing a stability study, it is crucial to present the data in a clear and organized manner.
Table 1: Stability of this compound in Cell Culture Media at 37°C
| Time Point (Hours) | Peak Area (Arbitrary Units) - Replicate 1 | Peak Area (Arbitrary Units) - Replicate 2 | Peak Area (Arbitrary Units) - Replicate 3 | Average Peak Area | % Remaining (Compared to Time 0) |
|---|---|---|---|---|---|
| 0 | 1,000,000 | 1,010,000 | 990,000 | 1,000,000 | 100% |
| 2 | 950,000 | 960,000 | 940,000 | 950,000 | 95% |
| 4 | 880,000 | 890,000 | 870,000 | 880,000 | 88% |
| 8 | 750,000 | 760,000 | 740,000 | 750,000 | 75% |
| 24 | 450,000 | 460,000 | 440,000 | 450,000 | 45% |
| 48 | 200,000 | 210,000 | 190,000 | 200,000 | 20% |
Note: This is example data. Actual results will vary.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for this compound stability assay.
Experimental Protocols
Protocol 1: Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture media.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your complete cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)
-
Sterile microcentrifuge tubes
-
Sterile 24-well or 48-well plates
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
-
Acetonitrile (B52724) (HPLC grade)
-
Internal standard (optional, but recommended for LC-MS/MS)
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a working solution of this compound (e.g., 10 µM) in your complete cell culture medium (both with and without serum). Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).
-
Incubation:
-
Dispense 1 mL of the working solution into triplicate wells of a sterile 24-well plate for each condition (media with serum, media without serum).
-
Immediately collect the time zero (T=0) samples (e.g., 100 µL from each well).
-
Place the plates in a humidified incubator at 37°C with 5% CO₂.
-
Collect samples at subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).
-
-
Sample Processing:
-
For each sample, transfer 100 µL of the medium to a microcentrifuge tube.
-
To precipitate proteins, add 200 µL of ice-cold acetonitrile (containing an internal standard if used).
-
Vortex for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis. Store processed samples at -20°C until analysis.
-
-
Analysis:
-
Analyze the samples using a validated HPLC or LC-MS/MS method. A C18 reverse-phase column is generally suitable for small molecule analysis.
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the T=0 sample.
-
Protocol 2: Forced Degradation Study
This protocol helps to generate potential degradation products of this compound to aid in their identification in stability studies.
Materials:
-
This compound stock solution (in methanol (B129727) or acetonitrile)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare Samples: Prepare separate solutions of this compound (e.g., 100 µg/mL) under the following conditions:
-
Acid Hydrolysis: Dilute stock solution in 0.1 M HCl.
-
Base Hydrolysis: Dilute stock solution in 0.1 M NaOH.
-
Oxidative Degradation: Dilute stock solution in 3% H₂O₂.
-
Control: Dilute stock solution in the same solvent used for the stock.
-
-
Incubation:
-
Analysis:
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples, including the control, by HPLC or LC-MS/MS to observe the formation of new peaks, which represent potential degradation products.
-
References
- 1. The Modulation of PCSK9 and LDLR by Supercritical CO2 Extracts of Mentha longifolia and Isolated Piperitone Oxide, an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Albumin and mammalian cell culture: implications for biotechnology applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Albumin in Cell Culture [sigmaaldrich.com]
Improving the extraction efficiency of piperitenone oxide from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of piperitenone (B1678436) oxide from plant materials.
Frequently Asked Questions (FAQs)
Q1: What is piperitenone oxide and which plant species are the best sources?
A1: this compound is a monoterpene found in the essential oils of various plants, particularly within the Mentha genus.[1] Chemotypes of Mentha suaveolens (apple mint) and Mentha longifolia (horse mint) have been reported to be particularly rich in this compound, with some studies showing concentrations exceeding 80% of the total essential oil content.[2][3][4]
Q2: What are the most common methods for extracting this compound?
A2: The most prevalent methods for extracting this compound from plant material include steam distillation, hydrodistillation, solvent extraction, and supercritical fluid extraction (SFE) with CO2.[5][6] Microwave-assisted techniques have also been explored as a more rapid alternative to conventional heating.[5]
Q3: How does the choice of extraction method affect the yield and quality of this compound?
A3: The extraction method significantly impacts both the yield and the chemical profile of the extracted essential oil. Steam and hydrodistillation are common and cost-effective but can lead to thermal degradation of sensitive compounds if not optimized.[7] Solvent extraction can be highly efficient, but care must be taken to avoid residual solvent in the final product.[8] Supercritical fluid extraction (SFE) is a "green" alternative that uses lower temperatures, potentially preserving the integrity of thermolabile molecules like this compound and yielding a purer extract.[6][9]
Q4: What are the key factors influencing the yield of this compound?
A4: Several factors can affect the extraction yield, including:
-
Plant Material: The specific chemotype, geographical origin, and harvesting time of the plant can dramatically alter the concentration of this compound.[10][11][12]
-
Extraction Parameters: For each method, parameters such as temperature, pressure, extraction time, and solvent-to-solid ratio need to be optimized.[13][14]
-
Compound Stability: Piperitenone, a related compound, is known to be unstable and susceptible to degradation from heat, light, and oxygen, which can also impact the final yield of this compound.[15]
Troubleshooting Guides
Issue 1: Low Yield of Essential Oil
Q: I am getting a very low yield of essential oil from my plant material. What could be the cause and how can I improve it?
A: Low essential oil yield is a common issue that can be attributed to several factors. Here is a step-by-step troubleshooting guide:
-
Verify Plant Material Quality:
-
Source and Chemotype: Confirm that the plant species and chemotype are known to be rich in this compound. Yields can vary significantly between different populations of the same species.[10]
-
Harvesting Time: The essential oil content in plants can fluctuate with the seasons and even the time of day. Ensure the plant material was harvested at the optimal time.
-
Drying and Storage: Improperly dried or stored plant material can lead to a loss of volatile compounds. Ensure the material is correctly processed and stored in a cool, dark place.
-
-
Optimize Extraction Parameters:
-
Particle Size: Ensure the plant material is ground to an appropriate size to increase the surface area for efficient extraction.
-
Extraction Time: Insufficient extraction time will result in incomplete recovery. Conversely, excessively long times, especially with steam distillation, can lead to degradation.[16]
-
Solvent-to-Solid Ratio: In solvent and supercritical fluid extraction, an optimal ratio is crucial for maximizing yield.
-
Temperature and Pressure (for SFE): These parameters directly influence the solvating power of supercritical CO2. Experiment with different settings to find the optimal conditions for this compound.[17]
-
-
Check Equipment and Procedure:
-
Leaks: Ensure all connections in your extraction apparatus are properly sealed to prevent the loss of volatile compounds.
-
Condenser Efficiency (for Distillation): A warm condenser will not efficiently trap the volatilized essential oil. Check that the cooling water is flowing at an adequate rate.
-
Issue 2: Low Concentration of this compound in the Extracted Oil
Q: My essential oil yield is adequate, but the concentration of this compound is much lower than expected. What could be the problem?
A: A low concentration of the target compound can be due to degradation during the extraction process or the use of a non-selective extraction method.
-
Minimize Compound Degradation:
-
Thermal Degradation: this compound can be sensitive to high temperatures.[15] For steam distillation, avoid prolonged exposure to high heat.[7] Consider using vacuum steam distillation to lower the boiling point or opt for a lower-temperature method like SFE.
-
Hydrolytic Degradation: The presence of water and heat in hydrodistillation and steam distillation can potentially lead to hydrolysis.
-
Oxidative and Photodegradation: Protect the plant material and the resulting extract from light and air to prevent degradation.[15]
-
-
Optimize Extraction Selectivity:
-
Supercritical Fluid Extraction (SFE): SFE with CO2 is highly tunable. By adjusting the pressure and temperature, you can selectively extract specific classes of compounds. Lower pressures (e.g., 90-100 bar) at moderate temperatures (e.g., 40-50°C) are often effective for extracting volatile monoterpenes.[18]
-
Solvent Selection: The polarity of the solvent used in solvent extraction will determine which compounds are preferentially extracted. Experiment with solvents of varying polarities to optimize for this compound.
-
Issue 3: Presence of Unexpected Peaks in Chromatographic Analysis
Q: My GC-MS analysis shows several unexpected peaks, and the peak for this compound is smaller than anticipated. What is happening?
A: The presence of unexpected peaks can indicate contamination or degradation of your target compound.
-
Identify Potential Degradation Products:
-
This compound, being an α,β-unsaturated ketone, can be susceptible to degradation.[15] Unexpected peaks could correspond to isomers or degradation products. Review the literature for known degradation pathways of similar compounds.
-
-
Troubleshoot the Analytical Method:
-
GC Inlet Temperature: A high inlet temperature in the gas chromatograph can cause thermal degradation of the sample before it even reaches the column. Try lowering the injector temperature.[15]
-
Column Bleed: Ensure the column is properly conditioned and that the analysis temperature does not exceed the column's maximum limit.
-
-
Rule Out Contamination:
-
Solvent Purity: Always use high-purity solvents for extraction and sample preparation. Run a blank solvent injection to check for contaminants.
-
Cleaning Procedures: Ensure all glassware and equipment are thoroughly cleaned to avoid cross-contamination from previous extractions.
-
Data Presentation
Table 1: this compound Content in Mentha Species from Different Extraction Methods
| Plant Species | Extraction Method | This compound (%) | Other Major Compounds (%) | Reference |
| Mentha longifolia | Hydrodistillation | 7.41 - 59.67 | Pulegone (3.61 - 49.43), 1,8-Cineole (7.25 - 24.66) | [10] |
| Mentha longifolia | Hydrodistillation | 83.7 | Not specified | [2] |
| Mentha longifolia | Hydrodistillation | 44.2 - 57.2 | 1,8-Cineole (8.44 - 15.14), Myrcene (6.27 - 10.02) | [19] |
| Mentha longifolia | Steam Distillation (Kaiser) | Not specified | Piperitenone (25.2 - 41.38), 1,8-Cineole (5 - 35.0) | [5] |
| Mentha longifolia | Supercritical Fluid (SF) | 0 | Piperitenone (25.2 - 41.38), 1,8-Cineole (5 - 35.0) | [5] |
| Mentha suaveolens | Not specified | 56.28 | Piperitenone (11.64), Pulegone (6.16) | [20] |
| Mentha suaveolens | Not specified | 35.2 - 74.3 | Piperitone oxide in other chemotypes (83.9 - 91.3) | [20] |
Table 2: Comparison of Essential Oil Yield from Mentha longifolia using Different Extraction Methods
| Extraction Method | Essential Oil Yield (%) | Reference |
| Hydrodistillation with Clevenger (HDC) | 1.6083 | [5] |
| Hydrodistillation with Microwave (HDM) | 0.3416 | [5] |
| Steam Distillation with Kaiser (SDK) | Not specified | [5] |
| Simultaneous Distillation with Solvent (SDE) | Not specified | [5] |
| Pretreatment with Ultrasonic waves and Clevenger (U+HDC) | Not specified | [5] |
| Supercritical Fluid (SF) | Not specified | [5] |
Experimental Protocols
Protocol 1: Steam Distillation
This protocol is a generalized procedure for the extraction of essential oils using a Clevenger-type apparatus.
1. Preparation of Plant Material:
-
Air-dry the aerial parts (leaves and stems) of the Mentha species in a well-ventilated area, protected from direct sunlight.
-
Grind the dried plant material into a coarse powder to increase the surface area for extraction.
2. Apparatus Setup:
-
Assemble a Clevenger-type apparatus with a round-bottom flask, a biomass flask, a condenser, and a collection burette.
-
Fill the round-bottom flask with distilled water to about two-thirds of its volume.
-
Place the ground plant material into the biomass flask.
3. Distillation Process:
-
Heat the water in the round-bottom flask to generate steam.
-
The steam will pass through the plant material, causing the essential oil glands to rupture and release the volatile compounds.
-
The mixture of steam and essential oil vapor will travel to the condenser.
4. Condensation and Collection:
-
Circulate cold water through the condenser to cool the vapor, which will then condense back into a liquid (hydrosol).
-
The hydrosol will collect in the burette. Due to its lower density and immiscibility with water, the essential oil will form a layer on top of the water.
-
Continue the distillation for a predetermined time (e.g., 3 hours) or until no more oil is collected.[10]
5. Isolation of Essential Oil:
-
Carefully open the stopcock of the burette to drain the aqueous layer.
-
Collect the essential oil in a clean, amber glass vial.
-
Dry the oil over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Store the essential oil at 4°C in a tightly sealed vial, protected from light.[15]
Protocol 2: Solvent Extraction
This protocol outlines a general procedure for the extraction of this compound using a solvent.
1. Preparation of Plant Material:
-
Follow the same preparation steps as for steam distillation (drying and grinding).
2. Soaking:
-
Place the ground plant material in a suitable container (e.g., an Erlenmeyer flask).
-
Submerge the material completely with a suitable solvent (e.g., ethanol, hexane).[21]
-
Seal the container and allow the mixture to soak for an extended period (e.g., 24 hours), with occasional agitation.[21] For enhanced efficiency, this step can be performed at a controlled temperature (e.g., in an ultralow temperature freezer).[21]
3. Filtration:
-
Filter the mixture through a Büchner funnel with filter paper to separate the solid plant material from the solvent containing the dissolved extract.[21]
4. Solvent Removal:
-
Transfer the filtrate to a rotary evaporator.
-
Evaporate the solvent under reduced pressure to concentrate the extract. This process also allows for the recovery of the solvent for reuse.[21]
5. Further Processing (Optional):
-
The resulting thick, waxy material is known as a "concrete". This can be further processed with a second solvent (often ethanol) to produce an absolute.[8]
Protocol 3: Supercritical Fluid Extraction (SFE)
This protocol provides a general framework for SFE using supercritical CO2. Optimal parameters will need to be determined empirically.
1. Preparation of Plant Material:
-
Dry and grind the plant material as described in the previous protocols.
2. Apparatus Setup:
-
Use a laboratory-scale SFE system.
-
Pack the ground plant material into the extraction vessel.
3. Extraction Parameters:
-
Pressure and Temperature: Based on literature for similar compounds, a starting point for extracting monoterpenes like this compound could be a pressure of 90-150 bar and a temperature of 40-50°C.[18]
-
CO2 Flow Rate: Set a consistent flow rate for the supercritical CO2.
-
Extraction Time: The extraction can be run for a set duration (e.g., 1-2 hours).
4. Collection:
-
The supercritical CO2 containing the dissolved compounds is passed through a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the extract to precipitate.
-
Collect the extract from the separator.
5. Fractionation (Optional):
-
By using multiple separators at different pressures and temperatures, it is possible to fractionate the extract and isolate compounds based on their solubility in supercritical CO2.
Visualizations
Biosynthesis of Piperitenone
Caption: Key steps in the biosynthesis of piperitenone.[3]
Experimental Workflow for Steam Distillation
Caption: Generalized workflow for essential oil extraction via steam distillation.
Experimental Workflow for Solvent Extraction```dot
Caption: Generalized workflow for supercritical fluid extraction.
Troubleshooting Logic for Low this compound Yield
Caption: Logical steps for troubleshooting low extraction yields.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent this compound: Biological Activities an… [ouci.dntb.gov.ua]
- 5. Comparison of quantity, quality and antibacterial activity of essential oil Mentha longifolia (L.) L. under different traditional and modern extraction methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Supercritical fluid extraction: A greener way to extract peppermint essential oil - American Chemical Society [acs.digitellinc.com]
- 7. Steam Distillation for Essential Oil Extraction: An Evaluation of Technological Advances Based on an Analysis of Patent Documents [mdpi.com]
- 8. Solvent Extraction Method [kusharomaexports.com]
- 9. The Modulation of PCSK9 and LDLR by Supercritical CO2 Extracts of Mentha longifolia and Isolated Piperitone Oxide, an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academicjournals.org [academicjournals.org]
- 11. Chemical Characterization of the Essential Oil Compositions of Mentha spicata and M. longifolia ssp. cyprica from the Mediterranean Basin and Multivariate Statistical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Investigation of Chemical Compositions and Biological Activities of Mentha suaveolens L. from Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. coleparmer.com [coleparmer.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Piperitenone Oxide Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the known biological activities of the enantiomers of piperitenone (B1678436) oxide, a significant monoterpene found in the essential oils of various Mentha species. While research has begun to explore the stereoselectivity of its biological effects, a complete comparative profile is still emerging. This document synthesizes the available experimental data, details relevant methodologies, and visualizes hypothesized molecular pathways to support further research and drug development endeavors.
Data Presentation: Quantitative Comparison of Biological Activities
Direct comparative studies on the biological activities of (+)-piperitenone oxide and (-)-piperitenone oxide are limited. The most definitive enantiomer-specific activity has been reported for the induction of cell differentiation. For other activities, such as insecticidal and antimicrobial effects, current literature predominantly reports on piperitenone oxide as a racemic mixture or without specifying the enantiomeric composition.
Table 1: Comparison of Differentiation-Inducing, Insecticidal, and Antimicrobial Activities
| Biological Activity | Enantiomer / Mixture | Test System | Metric | Result | Reference(s) |
| Differentiation-Inducing Activity | (+)-Piperitenone oxide | Human colon cancer RCM-1 cells | Qualitative | Stronger activity | [1] |
| (-)-Piperitenone oxide | Human colon cancer RCM-1 cells | Qualitative | Weaker activity | [1] | |
| Insecticidal Activity (Larvicidal) | This compound (unspecified) | Anopheles stephensi 4th instar larvae | LD₅₀ | 61.64 µg/mL | [2] |
| Insecticidal Activity (Ovicidal) | This compound (unspecified) | Anopheles stephensi eggs | Inhibition | 100% at 75.0 µg/mL | [2] |
| Insecticidal Activity (Oviposition-Deterrent) | This compound (unspecified) | Anopheles stephensi adults | Inhibition | 100% at 60.0 µg/mL | [2] |
| Antimicrobial Activity (Antibacterial) | This compound (unspecified) | Staphylococcus aureus (28 clinical isolates) | Average MIC | 172.8 ± 180.7 µg/mL | |
| This compound (unspecified) | Escherichia coli (10 clinical isolates) | Average MIC | 512.2 ± 364.7 µg/mL |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the key experiments cited in the literature.
Differentiation-Inducing Activity Assay
This protocol is adapted from studies on human colon cancer cells.
-
Cell Culture: Human colon cancer RCM-1 cells are cultured in an appropriate medium, such as RPMI 1640, supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells are seeded in multi-well plates. After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of (+)-piperitenone oxide, (-)-piperitenone oxide, or a racemic mixture. A vehicle control (e.g., DMSO) is also included.
-
Assessment of Differentiation: After a specified incubation period (e.g., 48-72 hours), cell differentiation is assessed. A common marker for colon cancer cell differentiation is the formation of duct-like structures. The extent of this formation can be observed and quantified using phase-contrast microscopy.
-
Data Analysis: The percentage of differentiated cells or the number of duct-like structures is determined for each treatment group and compared to the control to evaluate the differentiation-inducing activity.
Insecticidal Bioassays (against Anopheles stephensi)
The following protocols are based on the World Health Organization (WHO) guidelines for testing mosquito larvicides and repellents.
Larvicidal Bioassay:
-
Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol). A series of dilutions are then made in distilled water to achieve the desired final concentrations.
-
Exposure of Larvae: Twenty to twenty-five 4th instar larvae of A. stephensi are placed in beakers containing 100 mL of the test solution. Each concentration is replicated at least three times. A solvent control and a negative control (distilled water) are also run in parallel.
-
Mortality Assessment: Larval mortality is recorded after 24 hours of exposure. The lethal dose 50 (LD₅₀) values are then calculated from the mortality data.
Ovicidal Bioassay:
-
Exposure of Eggs: Freshly laid eggs of A. stephensi (e.g., groups of 50) are exposed to various concentrations of this compound.
-
Hatching Assessment: The number of hatched larvae is recorded after 48 hours.
-
Data Analysis: The percentage of egg hatch inhibition is calculated relative to a control group.
Antimicrobial Activity Assay (Broth Microdilution)
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a substance.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., matching 0.5 McFarland turbidity) is prepared to achieve a final inoculum size of approximately 5 × 10⁵ colony-forming units (CFU)/mL in each well of a microtiter plate.
-
Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Mandatory Visualizations
Hypothesized Signaling Pathways
The precise signaling pathways through which this compound enantiomers exert their biological effects are not yet fully elucidated. However, based on the activities of structurally related compounds, several pathways have been proposed.
Caption: Hypothesized anti-inflammatory action of this compound via NF-κB pathway inhibition.
Experimental Workflow Visualizations
Caption: Standard experimental workflow for determining the larvicidal activity of a test compound.
References
A Comparative Analysis of Piperitenone Oxide and Piperitone Oxide for Researchers and Drug Development Professionals
Piperitenone (B1678436) oxide and piperitone (B146419) oxide, two closely related oxygenated monoterpenes found in the essential oils of various aromatic plants, particularly within the Mentha genus, have garnered scientific interest for their potential pharmacological applications. This guide provides a comprehensive comparative analysis of their chemical properties and biological activities, supported by available experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their work with these compounds.
Chemical Structure and Properties
While structurally similar, the key difference between piperitenone oxide and piperitone oxide lies in the presence of a double bond in the cyclohexanone (B45756) ring of this compound, which is absent in the saturated ring of piperitone oxide. This structural variance influences their chemical properties and may contribute to differences in their biological activities.
| Property | This compound | Piperitone Oxide |
| Chemical Formula | C10H14O2[1][2] | C10H16O2 |
| Molecular Weight | 166.22 g/mol [2] | 168.23 g/mol |
| Appearance | Colorless solid with a herbaceous, minty aroma[1] | - |
| Melting Point | 25-26 °C[1] | - |
| Boiling Point | 128 °C at 10 Torr[1] | - |
| Solubility | Soluble in water and ethanol[1] | Slightly soluble in water |
| Key Structural Feature | α,β-unsaturated ketone with an epoxide ring | Saturated ketone with an epoxide ring |
Comparative Biological Activities
Direct comparative studies on the biological activities of purified this compound and piperitone oxide are limited in the scientific literature. However, data from studies on essential oils containing these compounds, as well as individual assessments, provide valuable insights.
Insecticidal Activity
Both compounds have been identified in essential oils with insecticidal properties. A notable study directly compared the efficacy of purified this compound with the essential oil of Mentha spicata var. viridis, which is rich in this compound, against the mosquito vector Anopheles stephensi. The results indicated that purified this compound exhibited superior insecticidal activity.[3][4] While direct comparative data with pure piperitone oxide is lacking, essential oils containing piperitone oxide have also demonstrated insecticidal effects.[5]
| Bioassay | Target Organism | This compound | M. spicata var. viridis Oil (rich in this compound) | Reference |
| Larvicidal Activity (LD50) | Anopheles stephensi | 61.64 µg/mL | 82.95 µg/mL | [3][4] |
| Ovicidal Activity (% inhibition at 75.0 µg/mL) | Anopheles stephensi | 100% | 78.82% | [3] |
| Oviposition Deterrence (at 60.0 µg/mL) | Anopheles stephensi | Complete inhibition | ~42 times fewer eggs than control | [3][4] |
Antimicrobial Activity
| Organism | This compound (Average MIC) | Reference |
| Staphylococcus aureus | 172.8 ± 180.7 µg/mL | [6] |
| Escherichia coli | 512.2 ± 364.7 µg/mL | [6] |
Anticancer and Cytotoxic Activity
This compound has been reported to induce differentiation in human colon cancer cells, suggesting potential anticancer activity.[8] Studies on the genotoxicity of this compound suggest that its epoxide function and α,β-unsaturated carbonyl group could be structural alerts for DNA damage.[9] There is limited specific data on the anticancer activity of piperitone oxide, though it has been identified as a major component in essential oils with cytotoxic effects.
Anti-inflammatory and Antioxidant Activities
This compound has demonstrated anti-inflammatory and antinociceptive activities in animal models.[6] The antioxidant potential of this compound is attributed to the proton-donating ability conferred by the presence of allylic and α-carbonylic hydrogens in its structure.[10] Information on the anti-inflammatory and antioxidant properties of piperitone oxide is less defined, though it is a component of essential oils with such reported activities.[7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of protocols used in key studies investigating the biological activities of this compound.
Insecticidal Activity Bioassays (against Anopheles stephensi)
-
Larvicidal Bioassay : Fourth instar larvae are exposed to various concentrations of the test compound in tap water with an emulsifier (e.g., 0.001% Tween-80). Mortality is recorded after 24 hours, and the LD50 value is calculated.[3]
-
Ovicidal Bioassay : Freshly laid eggs are exposed to different concentrations of the compound. The percentage of egg hatch inhibition is calculated relative to a control group after 48 hours.[3]
-
Oviposition Deterrence Bioassay : Gravid female mosquitoes are provided with oviposition sites treated with the test compound. The number of eggs laid in treated versus control sites is counted to determine the deterrence effect.[3]
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum : A standardized bacterial suspension (e.g., 0.5 McFarland turbidity) is prepared.
-
Serial Dilution : The test compound is serially diluted in a 96-well microplate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation : Each well is inoculated with the standardized bacterial suspension.
-
Incubation : The microplate is incubated at 37°C for 16-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[11]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding : Cells are seeded in a 96-well plate and allowed to adhere.
-
Compound Treatment : Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization : The formazan crystals are dissolved in a solvent (e.g., DMSO).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.[12]
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the biological activities of this compound and piperitone oxide are still under investigation. However, based on their structures and studies of related compounds like piperine (B192125), some potential signaling pathways can be hypothesized.
This compound
The biological activities of this compound are likely linked to its epoxide moiety and the α,β-unsaturated ketone system, which can react with nucleophilic groups in proteins and nucleic acids.
-
Insecticidal Action : The insecticidal effects of monoterpenoids are often attributed to the inhibition of acetylcholinesterase (AChE) and interference with octopamine (B1677172) signaling pathways in insects.[3]
-
Anticancer Effects : The induction of differentiation in colon cancer cells by this compound suggests a potential modulation of signaling pathways involved in cell proliferation and differentiation.[8] While not fully elucidated for this compound, related compounds like piperine are known to modulate pathways such as PI3K/Akt and MAPK.[13][14]
Caption: Hypothesized signaling pathways for this compound's biological activities.
Piperitone Oxide
There is very limited information available on the specific signaling pathways modulated by piperitone oxide. One study has suggested its involvement in cholesterol metabolism by observing a reduction in PCSK9 expression.[15] Further research is needed to elucidate its mechanisms of action across different biological activities.
Caption: Reported modulation of cholesterol metabolism by piperitone oxide.
Conclusion and Future Directions
This compound and piperitone oxide are two structurally related monoterpenes with demonstrated and potential biological activities. The available data suggests that this compound has potent insecticidal, antimicrobial, and potential anticancer and anti-inflammatory properties. While piperitone oxide is also found in biologically active essential oils, there is a significant gap in the literature regarding the specific activities of the purified compound and its direct comparison with this compound.
For researchers and drug development professionals, this comparative analysis highlights several key areas for future investigation:
-
Direct Comparative Studies : Head-to-head studies comparing the biological activities (e.g., MICs, IC50s, LD50s) of purified this compound and piperitone oxide are crucial to understand their relative potencies.
-
Mechanism of Action : Elucidating the specific molecular targets and signaling pathways for both compounds will provide a deeper understanding of their therapeutic potential.
-
Structure-Activity Relationship : Investigating how the presence of the double bond in this compound influences its biological activity compared to the saturated structure of piperitone oxide would be of significant interest.
By addressing these research gaps, the scientific community can better evaluate the potential of these natural compounds for the development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound as toxic, repellent, and reproduction retardant toward malarial vector Anopheles stephensi (Diptera: Anophelinae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genotoxicity assessment of this compound: An in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Modulation of PCSK9 and LDLR by Supercritical CO2 Extracts of Mentha longifolia and Isolated Piperitone Oxide, an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Efficacy of Piperitenone Oxide and Pulegone
A comprehensive review of the antimicrobial properties of piperitenone (B1678436) oxide and pulegone (B1678340), two structurally related monoterpenes found in various aromatic plants, reveals their potential as effective agents against a spectrum of pathogenic microorganisms. This guide synthesizes available experimental data to provide a comparative overview of their performance, details the methodologies used for their evaluation, and visually represents the experimental workflows and proposed mechanisms of action.
Piperitenone oxide and pulegone, both prominent constituents of essential oils from plants of the Mentha genus, have garnered significant interest for their biological activities, including their antimicrobial effects. While both compounds exhibit inhibitory action against bacteria and fungi, their efficacy can vary depending on the microbial species and the experimental conditions. This guide aims to provide researchers, scientists, and drug development professionals with a consolidated resource for understanding and comparing the antimicrobial profiles of these two phytochemicals.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of this compound and pulegone is most commonly quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The data compiled from various studies are presented below to facilitate a direct comparison.
| Microorganism | Compound | MIC (µg/mL) | Reference |
| Staphylococcus aureus | This compound | 172.8 ± 180.7 | |
| Staphylococcus aureus | Pulegone | 1800 | |
| Staphylococcus aureus | Pulegone | 5850 | |
| Staphylococcus epidermidis | Pulegone | 1800 ± 300 | |
| Escherichia coli | This compound | 512.2 ± 364.7 | |
| Escherichia coli | Pulegone | 1400 | |
| Various Bacteria | Pulegone | <2.77 ppm | |
| Various Bacteria | This compound | Generally higher than Pulegone |
Note: Direct comparison of MIC values should be done with caution due to variations in experimental protocols, such as inoculum size and specific strains used across different studies.
Experimental Protocols
The determination of the antimicrobial activity of this compound and pulegone typically involves standard microbiological assays. The most frequently cited method is the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. After incubation, the presence or absence of microbial growth is visually assessed.
Detailed Protocol:
-
Preparation of Microbial Inoculum: A fresh overnight culture of the test microorganism is suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to the final required inoculum density.
-
Preparation of Test Compounds: Stock solutions of this compound and pulegone are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to ensure solubility.
-
Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of the test compounds are prepared in the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism and medium, no compound) and negative (medium only) controls are included on each plate.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Experimental Workflow
To provide a clear visual representation of the experimental process, the following diagram outlines the key steps in the broth microdilution assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanisms of Antimicrobial Action
The antimicrobial activity of monoterpenes like this compound and pulegone is generally attributed to their ability to disrupt the structure and function of microbial cell membranes.
Pulegone: The lipophilic nature of pulegone allows it to partition into the lipid bilayer of the microbial cell membrane. This insertion is believed to increase membrane fluidity and permeability, leading to the leakage of essential intracellular components, such as ions and metabolites, and ultimately causing cell death.
This compound: While the specific mechanism for this compound is less detailed in the available literature, its structural similarity to pulegone and other oxygenated monoterpenes suggests a comparable mode of action. The presence of the epoxide and ketone functional groups may enhance its interaction with membrane components. The general mechanism for monoterpenes involves the disruption of the cytoplasmic membrane, which can affect various cellular processes.
Proposed Mechanism of Action on Bacterial Cell Membranes
The following diagram illustrates the proposed general mechanism by which these monoterpenes exert their antimicrobial effects.
Caption: Proposed mechanism of antimicrobial action via membrane disruption.
Conclusion
Both this compound and pulegone demonstrate significant antimicrobial properties, with pulegone often exhibiting lower MIC values against certain bacteria in the available studies. Their primary mechanism of action is believed to be the disruption of microbial cell membranes, a characteristic common to many lipophilic monoterpenes. The data and protocols presented in this guide provide a foundation for further comparative research and the potential development of these natural compounds as novel antimicrobial agents. Future studies should focus on direct, side-by-side comparisons of their activity against a broader range of clinically relevant microorganisms and further elucidate the specific molecular interactions underlying their antimicrobial effects.
The Rise of a Natural Contender: Piperitenone Oxide Versus Synthetic Insecticides
A comprehensive guide for researchers on the efficacy and mechanisms of a promising botanical insecticide.
In the ongoing battle against insect pests, particularly disease vectors like the malaria-transmitting mosquito Anopheles stephensi, the reliance on synthetic insecticides has been a double-edged sword. While effective, their widespread use has led to insecticide resistance and environmental concerns. This has spurred the scientific community to explore safer, more sustainable alternatives. One such promising candidate is piperitenone (B1678436) oxide, a monoterpene found in the essential oils of various Mentha species. This guide provides a detailed comparison of the efficacy of piperitenone oxide against that of common synthetic insecticides, supported by experimental data, detailed protocols, and mechanistic insights.
Quantitative Efficacy: A Head-to-Head Comparison
The insecticidal potential of a compound is primarily evaluated through bioassays that determine the concentration required to elicit a specific response, such as mortality. The lethal concentration 50 (LC50) and lethal dose 50 (LD50) are standard metrics, representing the concentration or dose that is fatal to 50% of the test population.
Recent studies have demonstrated the potent insecticidal properties of this compound against various life stages of Anopheles stephensi.[1][2] A direct comparison of its efficacy with that of widely used synthetic pyrethroid and organophosphate insecticides reveals a compelling picture.
Table 1: Larvicidal Efficacy (LC50/LD50) against Anopheles stephensi Larvae
| Compound Class | Insecticide | LC50 / LD50 (µg/mL) |
| Monoterpenoid | This compound | 61.64 [1][2] |
| Synthetic Pyrethroid | Deltamethrin (B41696) | 0.0016[3] |
| Cypermethrin | 0.0019[3] | |
| Lambdacyhalothrin | 0.0090[4] | |
| Cyfluthrin | 0.0087[4] | |
| Organophosphate | Temephos | 0.0046[3] |
| Fenitrothion | 0.0405[3] | |
| Fenthion | 0.0600[3] | |
| Malathion | 1.2740[3] |
Note: Data is compiled from various sources and experimental conditions may differ slightly.
While synthetic insecticides, particularly pyrethroids like deltamethrin and cypermethrin, exhibit significantly lower LC50 values, indicating higher potency at lower concentrations, this compound demonstrates a respectable level of toxicity.[3] Its efficacy is notably greater than that of the organophosphate malathion.[3]
Beyond larval mortality, this compound has shown remarkable effects on other developmental stages and behaviors of Anopheles stephensi.
Table 2: Ovicidal and Oviposition Deterrent Activity of this compound against Anopheles stephensi
| Bioassay Type | Compound | Concentration for 100% Inhibition (µg/mL) |
| Ovicidal | This compound | 75.0[1][2] |
| Oviposition Deterrent | This compound | 60.0[1][2] |
At a concentration of 75.0 µg/mL, this compound completely inhibited the hatching of A. stephensi eggs.[1][2] Furthermore, a concentration of 60.0 µg/mL was sufficient to completely deter female mosquitoes from laying eggs.[1][2]
Unraveling the Mechanism of Action
The insecticidal activity of this compound is believed to stem from a multi-target mechanism, a characteristic often associated with botanical compounds that can be advantageous in managing the development of resistance.[4] The two primary proposed mechanisms are the inhibition of acetylcholinesterase (AChE) and the disruption of octopamine (B1677172) signaling.[3][4]
Caption: Proposed insecticidal signaling pathways for this compound.
Acetylcholinesterase is a crucial enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft.[4] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[4] Octopamine is another key neurotransmitter in insects, regulating vital processes such as heart rate, movement, and behavior.[4] Interference with octopamine receptors can lead to significant physiological disruptions.[4]
Detailed Experimental Protocols
To facilitate further research and validation of these findings, detailed methodologies for the key bioassays are provided below.
Larvicidal Bioassay
This protocol is adapted from the World Health Organization (WHO) guidelines for testing mosquito larvicides.
Objective: To determine the lethal concentration (LC50/LD50) of this compound against fourth-instar larvae of Anopheles stephensi.
Materials:
-
Fourth-instar larvae of A. stephensi
-
This compound
-
Tween-80 (emulsifier)
-
Tap water
-
20 mL glass vials or beakers
-
Pipettes
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol). From this stock, prepare a series of concentrations (e.g., 20.0, 40.0, 60.0, 80.0, 100.0, and 120.0 µg/mL) in tap water.[3] Use Tween-80 at a concentration of 0.001% as an emulsifier to ensure proper mixing.[3]
-
Control Group: Prepare a control group containing tap water and 0.001% Tween-80 only.
-
Exposure: Place a single fourth-instar larva into each of 20 vials for each concentration and the control group, with each vial containing 5.0 mL of the respective test solution.[4]
-
Observation: Record larval mortality after 24 hours of exposure. Larvae are considered dead if they are unable to move when prodded with a needle.
-
Data Analysis: Calculate the percentage of mortality for each concentration and correct for control mortality using Abbott's formula if necessary. Determine the LC50/LD50 values using probit analysis.
Caption: Workflow for the larvicidal bioassay.
Ovicidal Bioassay
Objective: To evaluate the effect of this compound on the hatchability of Anopheles stephensi eggs.
Materials:
-
Freshly laid eggs of A. stephensi (within 24 hours)
-
This compound
-
Tween-80
-
Tap water
-
Vials or small petri dishes
Procedure:
-
Preparation of Test Solutions: Prepare various concentrations of this compound in tap water with 0.001% Tween-80.
-
Exposure: Place a group of 50 eggs in each vial containing the test solution.[4]
-
Control Group: A control group of eggs should be placed in a solution of tap water and Tween-80.
-
Observation: After 48 hours, count the number of hatched larvae in each vial.[4]
-
Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration relative to the control group.
Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase.
Materials:
-
Acetylcholinesterase (from electric eel or insect source)
-
Acetylthiocholine (B1193921) iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide, and DTNB in Tris-HCl buffer.
-
Assay Setup: In a 96-well plate, add the buffer, this compound at various concentrations, and the AChE solution.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[5]
-
Initiation of Reaction: Add the substrate (acetylthiocholine iodide) and DTNB to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of AChE inhibition for each concentration of this compound compared to a control without the inhibitor. Determine the IC50 value (the concentration that causes 50% inhibition of AChE activity).
Caption: Workflow for the AChE inhibition assay.
Conclusion and Future Directions
This compound presents a compelling case as a viable natural insecticide. Its multifaceted efficacy against various life stages of the malaria vector Anopheles stephensi, coupled with a multi-target mechanism of action, positions it as a promising candidate for integrated pest management strategies. While synthetic insecticides currently exhibit higher potency in many cases, the environmental and resistance-related drawbacks associated with them underscore the importance of developing alternatives like this compound.
Future research should focus on field trials to validate laboratory findings, optimize formulations to enhance stability and efficacy, and conduct comprehensive toxicological studies to ensure safety for non-target organisms and the environment. The exploration of synergistic combinations with other natural or synthetic insecticides could also unlock new avenues for effective and sustainable vector control.
References
- 1. ijph.tums.ac.ir [ijph.tums.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of different organophosphate and synthetic pyrethroid insecticides to the larvae of malaria vector Anopheles stephensi, Liston - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jeb.co.in [jeb.co.in]
- 5. academic.oup.com [academic.oup.com]
Unveiling the Anticancer Potential of Piperitenone Oxide: A Comparative Analysis Across Cell Lines
For researchers and professionals in the field of drug development, the exploration of natural compounds with therapeutic properties is a significant area of interest. Piperitenone (B1678436) oxide, a monoterpene found in certain essential oils, has emerged as a compound of interest for its potential anticancer activities. This guide provides a comparative overview of the experimentally validated anticancer effects of piperitenone oxide across different human cancer cell lines, presenting quantitative data, detailed experimental methodologies, and visualizations of associated signaling pathways and workflows.
Comparative Anticancer Activity
The anticancer efficacy of this compound has been evaluated in several human cancer cell lines, demonstrating varied effects ranging from the induction of cell differentiation to cytotoxicity. The following table summarizes the key quantitative findings from these studies.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | Observed Effect | IC50 Value |
| RCM-1 | Human Colon Cancer | Differentiation Assay | - | Potent inducer of duct formation | Not Applicable |
| Huh7 | Human Hepatocellular Carcinoma | PCSK9 Inhibition | 72 | Inhibition of PCSK9 secretion | 18.2 ± 6.3 µg/mL[1] |
| HepG2 | Human Hepatocellular Carcinoma | PCSK9 Inhibition | 72 | Inhibition of PCSK9 secretion | 27.3 ± 15.5 µg/mL[1] |
Note: The data for this compound is currently limited to a few cell lines. Further research is required to establish a broader profile of its anticancer activity.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial. Below are the methodologies for the key assays used to evaluate the anticancer activity of this compound.
Cell Culture
-
RCM-1 Cells: Maintained in an appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Huh7 and HepG2 Cells: Cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL), and maintained at 37°C in a 5% CO2 environment.
Differentiation Assay (RCM-1 Cells)
This assay assesses the ability of this compound to induce morphological changes indicative of cell differentiation.
-
Cell Seeding: RCM-1 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound.
-
Observation: Morphological changes, specifically the formation of duct-like structures, are observed under a phase-contrast microscope over a period of 72 hours. The extent of duct formation is used as a marker for differentiation.
Cytotoxicity and Cell Viability Assays
MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., Huh7, HepG2) are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with the vehicle (e.g., DMSO) and medium alone.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
LDH Cytotoxicity Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
Sample Collection: After treatment with this compound, the 96-well plate is centrifuged at 250 x g for 5 minutes.
-
Supernatant Transfer: 50 µL of the supernatant from each well is carefully transferred to a new 96-well plate.
-
LDH Reaction: 50 µL of the LDH assay reaction mixture is added to each well.
-
Incubation: The plate is incubated for 30 minutes at room temperature, protected from light.
-
Stop Reaction: 50 µL of the stop solution is added to each well.
-
Absorbance Measurement: The absorbance is measured at 490 nm.
-
Data Analysis: The percentage of cytotoxicity is calculated based on the LDH released from treated cells compared to control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Adherent cells are detached using trypsin, while suspension cells are collected by centrifugation.
-
Washing: Cells are washed twice with cold PBS.
-
Staining: Cells are resuspended in 1X Binding Buffer, and 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Binding Buffer is added to each sample, and the cells are analyzed by flow cytometry within one hour.
Visualizing the Mechanisms
To better understand the experimental processes and potential mechanisms of action, the following diagrams have been generated.
Experimental workflow for validating anticancer activity.
While the precise signaling pathways modulated by this compound are still under investigation, preliminary evidence suggests a potential role in the inhibition of the TGF-β/SMAD pathway, similar to the related compound piperine.
Hypothesized inhibition of the TGF-β/SMAD pathway.
References
Comparative Analysis of Piperitenone Oxide Content in Mentha Species: A Guide for Researchers
This guide provides a comparative analysis of piperitenone (B1678436) oxide content across various species of the Mentha genus. It is intended for researchers, scientists, and professionals in drug development seeking to understand the distribution and concentration of this bioactive compound in different mint species. The information is compiled from various scientific studies and presented to facilitate objective comparison, supported by experimental data and detailed methodologies.
Data on Piperitenone Oxide Content
The concentration of this compound in the essential oils of Mentha species exhibits significant variation depending on the species, geographical origin, and specific chemotype. The following table summarizes the quantitative data from several studies.
| Mentha Species | Plant Part | Geographic Origin | This compound Content (%) | Reference |
| Mentha suaveolens | Aerial parts | Italy (Tarquinia forests) | >90 | [1] |
| Mentha suaveolens | Aerial parts | Uruguay | 62.4 | [1] |
| Mentha suaveolens | Aerial parts | Greece | 80.8 | [1] |
| Mentha suaveolens | Aerial parts | Czech Republic | 55 | [1] |
| Mentha suaveolens | Aerial parts | Northern Algeria (Chemotype 1) | 29.36 | [1] |
| Mentha suaveolens | Aerial parts | Northern Algeria (Chemotype 2) | 19.72 | [1] |
| Mentha suaveolens | Aerial parts | Morocco (Azrou) | 74.69 | [2] |
| Mentha suaveolens | Aerial parts | Morocco (Tetouan) | 41.84 | [2] |
| Mentha suaveolens | Aerial parts | Morocco (Meknès) | 34 | [2] |
| Mentha suaveolens | Aerial parts | Morocco (M'rirt) | 81.67 | [2] |
| Mentha spicata | Aerial parts | Greece | 41.0 | [3] |
| Mentha spicata | Aerial parts | Nainital, India | 52.2 | [4] |
| Mentha longifolia | Aerial parts | Jordan | 83.7 | [5] |
| Mentha longifolia | Aerial parts | Pinedo | 67.0 | [6] |
| Mentha longifolia | Aerial parts | India | 21.2 | [5] |
| Mentha rotundifolia | Aerial parts | Northern Algeria | 23.5 - 38.6 | [5] |
| Mentha piperita (in vitro plantlet) | - | - | 45 | [7] |
Experimental Protocols
The following sections detail the generalized methodologies employed in the cited studies for the extraction and analysis of this compound from Mentha species.
Plant Material and Extraction
-
Plant Collection and Preparation : Aerial parts of the Mentha species are collected, typically during the flowering stage. The plant material is then air-dried in a shaded, well-ventilated area.
-
Hydrodistillation : The dried aerial parts are subjected to hydrodistillation for a specified period (e.g., 3 hours) using a Clevenger-type apparatus. This process isolates the essential oil from the plant material. The oil is then collected and dried over anhydrous sodium sulfate (B86663) to remove any residual water.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The quantitative and qualitative analysis of the essential oil composition is performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS).
-
Instrumentation : A GC-MS system equipped with a fused silica (B1680970) capillary column (e.g., VF-1ms, 30 m x 0.33 mm x 0.25 µm) is used.
-
Carrier Gas : Helium is typically used as the carrier gas at a constant flow rate.
-
Oven Temperature Program : A programmed temperature gradient is applied to the oven to separate the different components of the essential oil. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).
-
Injector and Detector Temperatures : The injector and detector temperatures are maintained at a high temperature (e.g., 250°C and 260°C, respectively) to ensure proper volatilization and detection of the compounds.
-
Compound Identification : The components of the essential oil are identified by comparing their retention times and mass spectra with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantification : The relative percentage of each component is calculated from the GC peak areas without the use of a correction factor.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in Mentha species.
Caption: Experimental workflow for this compound analysis.
This guide highlights the significant variability of this compound content within the Mentha genus, emphasizing the importance of considering the specific species and geographical source for research and development purposes. The provided protocols offer a foundational methodology for the consistent and reliable quantification of this compound.
References
- 1. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent this compound: Biological Activities and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Characterization of the Essential Oil Compositions of Mentha spicata and M. longifolia ssp. cyprica from the Mediterranean Basin and Multivariate Statistical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Synergistic Antimicrobial Effects of Piperitenone Oxide with Conventional Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates novel therapeutic strategies, including the use of natural compounds to enhance the efficacy of existing antibiotics. Piperitenone (B1678436) oxide (PEO), a major constituent of essential oils from various Mentha species, has demonstrated significant potential as a synergistic agent. This guide provides a comparative analysis of the synergistic effects of piperitenone oxide with a range of conventional antibiotics against clinically relevant bacteria, supported by experimental data and detailed protocols.
Quantitative Analysis of Synergistic Activity
The synergistic interaction between this compound and conventional antibiotics is quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of a synergistic relationship, meaning the combined effect of the two substances is significantly greater than the sum of their individual effects.
A key study investigated the synergistic potential of PEO against 28 clinical isolates of Staphylococcus aureus (a Gram-positive bacterium) and 10 clinical isolates of Escherichia coli (a Gram-negative bacterium). The results, summarized below, demonstrate a significant potentiation of antibiotic activity in the presence of PEO.[1][2][3]
Table 1: Synergistic Effects against Staphylococcus aureus
| Antibiotic | Class | % of Strains Showing Synergy (FICI ≤ 0.5) | % of Strains Showing Additive Effect (0.5 < FICI < 1) | % of Strains Showing Indifference (1 < FICI ≤ 2) |
| Ceftriaxone | Cephalosporin | 67.86% | 14.29% | 17.86% |
| Levofloxacin | Fluoroquinolone | 67.86% | 17.86% | 14.29% |
| Linezolid | Oxazolidinone | 67.86% | 7.14% | 25.00% |
| Vancomycin | Glycopeptide | 60.71% | 21.43% | 17.86% |
| Ampicillin | Penicillin | 57.14% | 17.86% | 25.00% |
| Penicillin | Penicillin | 53.57% | 14.29% | 32.14% |
| Minocycline | Tetracycline | 42.86% | 14.29% | 42.86% |
| Meropenem | Carbapenem | 35.71% | 14.29% | 50.00% |
| Tigecycline | Glycylcycline | 3.57% | 0.00% | 96.43% |
Data sourced from Alexopoulos et al., 2019.[1]
Table 2: Synergistic Effects against Escherichia coli
| Antibiotic | Class | % of Strains Showing Synergy (FICI ≤ 0.5) | % of Strains Showing Additive Effect (0.5 < FICI < 1) | % of Strains Showing Indifference (1 < FICI ≤ 2) |
| Amikacin | Aminoglycoside | 100% | 0% | 0% |
| Ampicillin | Penicillin | 100% | 0% | 0% |
| Ceftazidime | Cephalosporin | 100% | 0% | 0% |
| Meropenem | Carbapenem | 100% | 0% | 0% |
| Minocycline | Tetracycline | 100% | 0% | 0% |
| Ceftriaxone | Cephalosporin | 80% | 20% | 0% |
| Levofloxacin | Fluoroquinolone | 60% | 20% | 20% |
| Tigecycline | Glycylcycline | 50% | 30% | 20% |
| Penicillin | Penicillin | 0% | 20% | 80% |
Data sourced from Alexopoulos et al., 2019.[1][4]
Proposed Mechanism of Synergy
While the precise signaling pathways for the synergistic action of this compound with antibiotics are still under investigation, a general mechanism has been proposed for essential oil components.[5] It is hypothesized that PEO, being a lipophilic molecule, disrupts the bacterial cell membrane's integrity. This disruption increases membrane permeability, facilitating the entry of antibiotics into the bacterial cell and allowing them to reach their intracellular targets more effectively. This is particularly relevant for overcoming the complex outer membrane of Gram-negative bacteria like E. coli.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the synergistic effects of this compound with antibiotics.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[1][5]
Materials:
-
This compound (PEO)
-
Conventional antibiotics
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of PEO and each antibiotic in an appropriate solvent.
-
Plate Setup: Add 100 µL of MHB to each well of a 96-well microplate.
-
Serial Dilutions: In the first well of a row, add 100 µL of the PEO or antibiotic stock solution. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.
-
Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to each well.
-
Controls: Include a positive control (wells with MHB and bacteria, but no antimicrobial) and a negative control (wells with MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth is observed.
Checkerboard Assay for Synergy Testing
The checkerboard assay is used to assess the in vitro interactions between two antimicrobial agents.[1][6][7][8]
Procedure:
-
Plate Preparation: In a 96-well microplate, create a two-dimensional array of concentrations. Serially dilute antibiotic A horizontally (across columns) and antibiotic B (PEO) vertically (down rows). This results in each well containing a unique combination of concentrations of the two agents.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Data Collection: After incubation, determine the MIC of each agent alone and in combination.
-
FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
FICI = FIC of Agent A + FIC of Agent B
Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI < 1
-
Indifference: 1 ≤ FICI ≤ 2
-
Antagonism: FICI > 2
-
References
- 1. Combined Action of Piperitenone Epoxide and Antibiotics Against Clinical Isolates of Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combined Action of Piperitenone Epoxide and Antibiotics Against Clinical Isolates of Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Combined Action of Piperitenone Epoxide and Antibiotics Against Clinical Isolates of Staphylococcus aureus and Escherichia coli [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Piperitenone Oxide: A Potent Monoterpene Insecticide Compared to Other Monoterpenes
For Immediate Release
A detailed comparative analysis reveals the significant insecticidal potential of piperitenone (B1678436) oxide, a monoterpene found in various aromatic plants, particularly those of the Mentha genus. This guide provides a comprehensive overview of its efficacy in comparison to other structurally related monoterpenes—pulegone, menthone, and carvone—supported by experimental data from various studies. The findings suggest that piperitenone oxide exhibits potent activity against key insect vectors, highlighting its potential as a lead compound for the development of novel biopesticides.
The growing concern over insecticide resistance and the environmental impact of synthetic pesticides has spurred research into naturally derived alternatives. Monoterpenes, a class of secondary metabolites found in essential oils, have emerged as promising candidates due to their diverse biological activities, including insecticidal properties. This guide focuses on this compound and its standing among other common monoterpenes.
Quantitative Comparison of Insecticidal Activity
The insecticidal efficacy of this compound and other selected monoterpenes has been evaluated against various insect species, with a significant focus on mosquito larvae, which are crucial vectors for diseases like malaria and dengue. The following tables summarize the available quantitative data from key studies. It is important to note that direct comparisons are most accurate when experimental conditions and target insect species are identical.
| Compound | Target Insect | Bioassay | Quantitative Measurement | Result | Reference |
| This compound | Anopheles stephensi (Malaria vector) | Larvicidal | LD50 | 61.64 µg/mL | [1][2] |
| Anopheles stephensi | Ovicidal | Egg Hatch Inhibition | 100% at 75.0 µg/mL | [1][2] | |
| Anopheles stephensi | Oviposition Deterrence | Oviposition | Complete inhibition at 60.0 µg/mL | [1][2] | |
| Carvone | Anopheles stephensi | Larvicidal | LC50 | 19.33 ppm | [3] |
| Aedes aegypti (Dengue vector) | Larvicidal | LC50 | 23.69 ppm | [3] | |
| Culex quinquefasciatus (Vector of various diseases) | Larvicidal | LC50 | 25.47 ppm | [3] | |
| Pulegone | Culex pipiens (Vector of West Nile virus) | Larvicidal | LC50 | 27.23 mg/L | [4] |
| Menthone | Culex pipiens | Larvicidal | LC50 | >100 mg/L | [4] |
| Aedes aegypti | Larvicidal (in essential oil) | LC50 of Mentha arvensis oil (2.51% menthone) | 78.1 ppm | [5][6][7] |
Note: LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) are measures of the lethal dose of a toxin. Lower values indicate higher toxicity. ppm (parts per million) is approximately equal to µg/mL for water-based solutions.
The data indicates that this compound demonstrates significant larvicidal activity against Anopheles stephensi.[1][2] When compared to carvone's activity against the same species, a direct numerical comparison is challenging due to the different units reported (µg/mL vs. ppm). However, both compounds show potent effects. Pulegone also exhibits considerable larvicidal efficacy against Culex pipiens, while menthone appears to be less potent under the tested conditions.[4]
Experimental Protocols
The methodologies outlined below are based on key experiments conducted to determine the insecticidal potency of these monoterpenes.
Larvicidal Bioassay
This protocol is adapted from the World Health Organization (WHO) guidelines for testing mosquito larvicides.
Objective: To determine the lethal concentration (LC50 or LD50) of a compound against insect larvae.
Materials:
-
Test compound (e.g., this compound)
-
Solvent (e.g., ethanol (B145695) or acetone)
-
Distilled water
-
Third or fourth instar larvae of the target insect species (e.g., Anopheles stephensi)
-
Beakers or glass vials
-
Pipettes
-
Larval food
Procedure:
-
Preparation of Test Solutions: A stock solution of the test compound is prepared in a suitable solvent. A series of dilutions are then made in distilled water to achieve the desired final concentrations. A solvent control (distilled water with the same amount of solvent) and a negative control (distilled water only) are also prepared.
-
Exposure of Larvae: Approximately 20-25 larvae are placed in each beaker or vial containing a specific concentration of the test solution or control. A small amount of larval food is added to each container.
-
Incubation: The larvae are kept under controlled conditions of temperature and light for a specified period, typically 24 hours.
-
Data Collection: After the exposure period, the number of dead larvae in each container is counted. Larvae are considered dead if they are immobile and do not respond to probing.
-
Data Analysis: The percentage mortality is calculated for each concentration, and the LC50 or LD50 value is determined using statistical methods such as probit analysis.
Ovicidal Bioassay
Objective: To assess the effect of a compound on insect egg hatching.
Procedure:
-
Freshly laid insect eggs are collected.
-
Groups of eggs (e.g., 50 eggs) are exposed to various concentrations of the test compound in a suitable medium.
-
The number of hatched larvae is recorded after a specific incubation period (e.g., 48 hours).
-
The percentage of egg hatch inhibition is calculated relative to a control group.
Proposed Mechanism of Action: A Multi-Target Approach
The insecticidal action of monoterpenes like this compound is believed to involve multiple targets within the insect's nervous system, a common characteristic of this class of compounds. The two primary proposed mechanisms are the inhibition of acetylcholinesterase (AChE) and the disruption of octopamine (B1677172) signaling.
Acetylcholinesterase (AChE) Inhibition: AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve impulses, which results in paralysis and ultimately death of the insect.
Octopamine Receptor Interaction: Octopamine is a key neurotransmitter, neurohormone, and neuromodulator in insects, regulating vital processes such as heart rate, movement, and behavior. Some monoterpenes are known to interact with octopamine receptors, disrupting the normal signaling pathways and leading to physiological and behavioral abnormalities that contribute to their insecticidal effect.
Caption: Proposed insecticidal signaling pathways for monoterpenes.
Conclusion
This compound demonstrates significant insecticidal activity, particularly against the malaria vector Anopheles stephensi. While direct comparative data with other monoterpenes under identical conditions is limited, the available evidence suggests that this compound is a potent natural insecticide. Its multi-target mechanism of action, affecting both the cholinergic and octopaminergic systems, makes it a promising candidate for the development of new biopesticides that could help mitigate the development of insecticide resistance. Further research is warranted to fully elucidate its spectrum of activity and to optimize its application for effective pest management.
References
- 1. This compound as toxic, repellent, and reproduction retardant toward malarial vector Anopheles stephensi (Diptera: Anophelinae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical composition and larvicidal activity of essential oil from Mentha spicata (Linn.) against three mosquito species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. mdpi.com [mdpi.com]
- 6. Larvicidal and Repellent Activity of Mentha arvensis L. Essential Oil against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Piperitenone Oxide: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Piperitenone (B1678436) oxide, a monoterpene found in the essential oils of various Mentha species, has garnered scientific interest for its diverse pharmacological activities. This guide provides an objective comparison of the in vitro and in vivo efficacy of piperitenone oxide, supported by available experimental data. While in vitro studies have demonstrated a broad spectrum of activities, including antiviral, anticancer, antibacterial, and insecticidal effects, in vivo research remains limited, highlighting a critical gap in the comprehensive evaluation of this natural compound.
Data Presentation
The following tables summarize the quantitative data from various studies, offering a clear comparison of the in vitro and in vivo biological activities of this compound.
Table 1: In Vitro Efficacy of this compound
| Biological Activity | Cell Line / Organism | Assay | Metric | Value | Reference(s) |
| Antiviral | Herpes Simplex Virus Type 1 (HSV-1) | Plaque Reduction Assay | IC50 | 1.4 µg/mL | [1] |
| Anticancer | RCM-1 (Human Colon Cancer) | Differentiation Assay | - | Potent Inducer | [2][3] |
| Huh7 (Human Hepatocellular Carcinoma) | PCSK9 Inhibition | IC50 | 18.2 ± 6.3 µg/mL | [4] | |
| HepG2 (Human Hepatocellular Carcinoma) | PCSK9 Inhibition | IC50 | 27.3 ± 15.5 µg/mL | [4] | |
| Antibacterial | Staphylococcus aureus (28 clinical isolates) | Broth Microdilution | Average MIC | 172.8 ± 180.7 µg/mL | [5][6] |
| Escherichia coli (10 clinical isolates) | Broth Microdilution | Average MIC | 512.2 ± 364.7 µg/mL | [5][6] |
Table 2: In Vivo Efficacy of this compound
| Biological Activity | Animal Model | Assay | Dosage | Effect | Reference(s) |
| Anti-inflammatory | Rat | Carrageenan-induced paw edema | Not specified | 82% inhibition relative to indomethacin (B1671933) (for Mentha suaveolens essential oil with this compound as a major component) | |
| Antinociceptive | Mouse | Acetic acid-induced writhing | 200 mg/kg (oral) | Significant reduction in writhing | |
| Mouse | Formalin test (late phase) | 100 mg/kg (oral) | Reduction in paw licking time from 20.6 ± 2.1 s to 8.3 ± 2.7 s | ||
| 200 mg/kg (oral) | Reduction in paw licking time to 3.0 ± 1.2 s | ||||
| Insecticidal | Anopheles stephensi (4th instar larvae) | Larvicidal bioassay | - | LD50: 61.64 µg/mL | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. It is important to note that specific protocols for in vivo studies using pure this compound are not extensively detailed in the available literature; therefore, generalized protocols for these standard assays are presented.
In Vitro Protocols
Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell Line: Vero cells.
-
Virus: Herpes Simplex Virus Type 1 (HSV-1).
-
Procedure:
-
Grow Vero cells to confluence in 24-well plates.
-
Infect the cell monolayers with HSV-1 for 1 hour.
-
Remove the virus and add fresh medium containing serial dilutions of this compound.
-
Incubate the plates for 24-48 hours to allow for the formation of viral plaques.
-
Fix the cells and stain with a solution like crystal violet.
-
Count the number of plaques in each well and calculate the percentage of viral inhibition relative to an untreated control.[6]
-
Antimicrobial Activity Assay (Broth Microdilution)
-
Organisms: Bacterial strains (e.g., S. aureus, E. coli).
-
Procedure:
-
Prepare a bacterial suspension to a concentration of 1.5 × 10⁸ CFU/mL.
-
In a 96-well plate, add Mueller-Hinton Broth (MHB).
-
Perform serial dilutions of this compound (dissolved in a suitable solvent like DMSO) across the plate.
-
Add the bacterial suspension to each well.
-
Incubate the plates at 37°C for 16–24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that inhibits visible bacterial growth.[5][6]
-
In Vivo Protocols
Carrageenan-Induced Paw Edema in Rats (Generalized Protocol)
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Procedure:
-
Administer this compound or the vehicle control to the animals (e.g., orally or intraperitoneally).
-
After a predetermined time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.[9][10]
-
Acetic Acid-Induced Writhing Test in Mice (Generalized Protocol)
-
Animal Model: Albino mice.
-
Procedure:
-
Administer this compound or the vehicle control to the animals (e.g., orally).
-
After a set time (e.g., 30 minutes), inject a 0.6-1% solution of acetic acid intraperitoneally.
-
Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 10-20 minutes).
-
The analgesic effect is determined by the percentage reduction in the number of writhes in the treated group compared to the control group.[11][12][13]
-
Formalin Test in Mice (Generalized Protocol)
-
Animal Model: Mice.
-
Procedure:
-
Administer this compound or the vehicle control to the animals.
-
After a specified time, inject a small volume (e.g., 20 µL) of a dilute formalin solution (e.g., 1-5%) into the plantar surface of the right hind paw.
-
Observe the animal and record the total time spent licking or biting the injected paw.
-
The observation period is typically divided into two phases: the early phase (0-5 minutes after injection, representing neurogenic pain) and the late phase (15-30 minutes after injection, representing inflammatory pain).
-
The antinociceptive effect is quantified by the reduction in the duration of paw licking/biting in the treated group compared to the control group.[14][15][16]
-
Signaling Pathways and Experimental Workflows
The precise molecular mechanisms of this compound are still under investigation. However, based on studies of related compounds like piperine, several signaling pathways are hypothesized to be involved in its biological activities.[6]
References
- 1. In vitro inhibition of herpes simplex virus type 1 replication by Mentha suaveolens essential oil and its main component this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Combined Action of Piperitenone Epoxide and Antibiotics Against Clinical Isolates of Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound as toxic, repellent, and reproduction retardant toward malarial vector Anopheles stephensi (Diptera: Anophelinae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 13. m.youtube.com [m.youtube.com]
- 14. scielo.br [scielo.br]
- 15. NOS inhibitors exhibit antinociceptive properties in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the genotoxicity of piperitenone (B1678436) oxide and its structurally related compounds, including pulegone (B1678340), carvone (B1668592), and limonene (B3431351) oxide. The information presented is collated from in vitro and in silico studies to assist researchers, scientists, and drug development professionals in evaluating the potential DNA-damaging effects of these naturally occurring monoterpenes.
Executive Summary
Piperitenone oxide has been demonstrated to possess genotoxic properties, inducing both point mutations and DNA damage in vitro.[1][2][3][4] Computational predictions support these findings, identifying the epoxide functional group and the α,β-unsaturated carbonyl moiety as likely structural alerts for its DNA reactivity.[1][2][3][4] In contrast, related monoterpenes such as carvone are generally considered non-genotoxic. Pulegone has shown mixed results in some mutagenicity assays but is largely considered non-mutagenic in the Ames test, though it is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC). Limited direct genotoxicity data is available for pulegone oxide and limonene oxide in the public domain.
Comparative Genotoxicity Data
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results
| Compound | Test System | Metabolic Activation (S9) | Concentration Range Tested | Result | Reference(s) |
| This compound | Salmonella typhimurium strains | With and Without | Not specified in abstract | Mutagenic (induces point mutations) | [1][2][3][4] |
| Pulegone | S. typhimurium TA97, TA98, TA100, TA1535, TA1537 | With and Without | Up to 800 µ g/plate | Non-mutagenic | [1][5] |
| Pulegone | S. typhimurium TA98 and E. coli WP2 uvrA/pKU101 | With | Not specified | Positive | [6] |
| Carvone (d-Carvone) | S. typhimurium TA98, TA100, TA1535, TA1537 | With and Without | Not specified | Non-mutagenic | [N/A] |
| Limonene | S. typhimurium | With and Without | Up to 200 µ g/plate | Non-mutagenic | [7] |
| Limonene Oxide | Not available | Not available | Not available | Not available |
Table 2: In Vitro Micronucleus Assay Results
| Compound | Cell Line | Metabolic Activation (S9) | Concentration Range Tested | Result | Reference(s) |
| This compound | Not specified in abstract | Not specified in abstract | Not specified in abstract | Genotoxic (induces clastogenic or aneuploidic damage) | [1][2][3][4] |
| Pulegone | Not available | Not available | Not available | Not available | |
| Carvone (d-Carvone) | Chinese Hamster Ovary (CHO) cells | With and Without | Not specified | Induced chromosomal aberrations and sister chromatid exchanges | [N/A] |
| Limonene Oxide | Not available | Not available | Not available | Not available |
Table 3: In Vitro Comet Assay (Single Cell Gel Electrophoresis) Results
| Compound | Cell Line | Parameter Measured | Concentration Range Tested | Result | Reference(s) |
| This compound | HepG2 cells | DNA strand breaks | Not specified in abstract | Genotoxic (induces DNA damage) | [2][4] |
| Pulegone | Not available | Not available | Not available | Not available | |
| Carvone | Not available | Not available | Not available | Not available | |
| Limonene Oxide | Not available | Not available | Not available | Not available |
Experimental Protocols
The following are detailed methodologies for the key genotoxicity assays cited in this guide, based on standardized OECD guidelines.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.
Methodology:
-
Tester Strains: A set of bacterial strains, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA, is selected to detect different types of point mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. This mimics mammalian metabolism and allows for the detection of mutagens that require metabolic activation.
-
Exposure: The test compound is incubated with the bacterial tester strains in the presence or absence of the S9 mix. Two primary methods are used: the plate incorporation method and the pre-incubation method.
-
Plating and Incubation: After exposure, the bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid (e.g., histidine for S. typhimurium).
-
Scoring: The plates are incubated for 48-72 hours at 37°C. The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted for each concentration of the test substance and compared to the number of spontaneous revertant colonies on negative control plates.
-
Data Analysis: A compound is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.
In Vitro Mammalian Cell Micronucleus Assay - OECD 487
This assay detects genotoxic damage by identifying micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Methodology:
-
Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), human peripheral blood lymphocytes, or human-derived cell lines like TK6.
-
Metabolic Activation: Similar to the Ames test, the assay is conducted with and without an S9 metabolic activation system.
-
Treatment: Cell cultures are exposed to at least three concentrations of the test substance for a short period (e.g., 3-6 hours) in the presence and absence of S9, or for a longer period (e.g., 1.5-2 normal cell cycle lengths) in the absence of S9.
-
Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after the start of the treatment.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium (B1200493) iodide, or acridine (B1665455) orange).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The Cytokinesis-Block Proliferation Index (CBPI) is also calculated to assess cytotoxicity.
-
Data Analysis: A test substance is considered positive if it induces a concentration-dependent and statistically significant increase in the frequency of micronucleated cells.
In Vitro Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. While a standardized OECD guideline for the in vitro assay is not yet fully established, the general protocol is widely used.
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the chosen cell line (e.g., HepG2) after exposure to the test compound.
-
Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose alkali-labile sites as strand breaks. A low-voltage electrophoresis is then performed, during which the broken DNA fragments migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Scoring: The comets are visualized using a fluorescence microscope and analyzed using image analysis software. Key parameters measured include the percentage of DNA in the tail (% tail DNA), tail length, and tail moment.
-
Data Analysis: An increase in the measured comet parameters in treated cells compared to control cells indicates DNA damage.
Visualizations
The following diagrams illustrate key concepts related to the genotoxicity of this compound.
Caption: Putative mechanism of this compound-induced genotoxicity.
Caption: Standard workflow for in vitro genotoxicity assessment.
References
- 1. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Concentration- and time-dependent genotoxicity profiles of isoprene monoepoxides and diepoxide, and the cross-linking potential of isoprene diepoxide in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genotoxicity assessment of this compound: An in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PULEGONE AND RELATED SUBSTANCES [inchem.org]
- 6. mdpi.com [mdpi.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
Comparison of different extraction methods for piperitenone oxide yield
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various extraction methods for obtaining piperitenone (B1678436) oxide, a valuable monoterpenoid found in various Mentha species. The efficiency of extraction, measured by the yield of piperitenone oxide, is a critical factor for researchers in natural product chemistry and drug development. This document summarizes quantitative data from experimental studies, offers detailed protocols for key extraction techniques, and presents a visual workflow to aid in understanding the extraction process.
Data Presentation: Quantitative Comparison of Extraction Methods
The yield of this compound is highly dependent on the plant species and the extraction method employed. The following table summarizes the reported yields from different experimental studies.
| Extraction Method | Plant Material | This compound Yield (% of essential oil) | Reference |
| Hydrodistillation (HD) | Mentha suaveolens | 59.3% | [1] |
| Microwave-Assisted Hydrodistillation (MAHD) | Mentha suaveolens | 73.5% | [1] |
| Hydrodistillation with Clevenger (HDC) | Mentha longifolia | 0 - 22.02% | [2][3] |
| Steam Distillation with Kaiser device (SDK) | Mentha longifolia | 0 - 22.02% | [2][3] |
| Simultaneous Distillation-Extraction (SDE) | Mentha longifolia | 0 - 22.02% | [2][3] |
| Hydrodistillation with Microwave device (HDM) | Mentha longifolia | 0 - 22.02% | [2][3] |
| Ultrasonic waves + Clevenger (U+HDC) | Mentha longifolia | 0 - 22.02% | [2][3] |
| Supercritical Fluid Extraction (SFE) | Mentha longifolia | 3.77% | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are the protocols for the key extraction methods cited in this guide.
Protocol 1: Hydrodistillation (HD) for Mentha suaveolens
This method is a conventional technique for extracting essential oils.
Methodology:
-
Plant Material Preparation: 400 g of dried leaves of Mentha suaveolens are used.
-
Apparatus Setup: A Clevenger-type apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a condenser, and a collection vessel.
-
Extraction Process:
-
The dried leaves are placed in the flask with 400 mL of water.
-
The mixture is heated to boiling for 3 hours.
-
The steam and volatilized essential oil pass through the condenser.
-
The condensed mixture of water and essential oil is collected in the graduated tube of the Clevenger apparatus, where the oil separates from the water.
-
-
Oil Collection and Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) and stored in a dark container at low temperature.[1]
Protocol 2: Microwave-Assisted Hydrodistillation (MAHD) for Mentha suaveolens
MAHD is a modern, more rapid extraction method that utilizes microwave energy.
Methodology:
-
Plant Material Preparation: 400 g of dried leaves of Mentha suaveolens are used.
-
Apparatus Setup: A modified Clevenger apparatus is placed inside a multimode microwave reactor (2450 MHz).
-
Extraction Process:
-
The dried leaves are placed in the flask with 400 mL of water.
-
The mixture is subjected to microwave irradiation at a power of 460 W for 80 minutes at atmospheric pressure.
-
The essential oil is vaporized, condensed, and collected as in conventional hydrodistillation.
-
-
Oil Collection and Drying: The collected essential oil is dried over anhydrous sodium sulfate and stored in a dark container at low temperature.[1]
Protocol 3: Supercritical Fluid Extraction (SFE) for Mentha longifolia
SFE is a green extraction technique that uses a supercritical fluid, typically CO2, as the solvent.
Methodology:
-
Plant Material Preparation: The aerial parts of Mentha longifolia are dried and ground.
-
Apparatus Setup: A two-stage supercritical fluid extraction apparatus is used.
-
Extraction Process:
-
The ground plant material is packed into the extraction vessel.
-
Supercritical CO2 is passed through the plant material.
-
The extraction pressure and flow are maintained constant using a backpressure regulator.
-
During the extraction, water co-extracted from the plant material is decanted.
-
-
Fraction Collection: The crude extract is collected and weighed. The process can yield different fractions depending on the separation conditions. For instance, a semi-solid wax fraction and an oil fraction can be obtained.[4]
Protocol 4: Steam Distillation
This method involves passing steam through the plant material to vaporize the volatile compounds.
Methodology:
-
Plant Material Preparation: Fresh or air-dried plant material (e.g., leaves, flowers) is cut into small pieces to increase the surface area.
-
Apparatus Setup: A steam distillation apparatus is assembled, which includes a steam generator, a biomass flask, a condenser, and a collection vessel.
-
Distillation Process:
-
The chopped plant material is loaded into the biomass flask.
-
Steam is generated and passed through the plant material, causing the essential oils to vaporize.
-
The mixture of steam and essential oil vapor is then passed through a condenser.
-
-
Condensation and Separation: The vapor is cooled and condensed back into a liquid. The essential oil, being immiscible with water, forms a separate layer and is collected.
Protocol 5: Simultaneous Distillation-Extraction (SDE)
SDE combines distillation and solvent extraction in a single step, which can be more efficient for certain compounds.
Methodology:
-
Plant Material Preparation: The plant material is typically dried and powdered.
-
Apparatus Setup: A Likens-Nickerson type SDE apparatus is used. This consists of two flasks, one for the plant material and water, and the other for the extraction solvent, connected by a condenser and a return tube.
-
Extraction Process:
-
The powdered plant material is homogenized with distilled water in one flask.
-
An organic solvent with a lower boiling point than water (e.g., pentane (B18724) or n-hexane) is placed in the second flask.
-
Both flasks are heated simultaneously. The steam from the plant material flask and the solvent vapor from the solvent flask mix in the condenser.
-
The condensed liquid, containing both water and the extracted essential oil in the solvent, returns to the flasks, allowing for continuous extraction. The extraction is typically run for 1-3 hours.
-
-
Solvent Removal: After extraction, the organic solvent containing the essential oil is collected and the solvent is carefully evaporated to obtain the pure essential oil.
Protocol 6: Ultrasonic-Assisted Hydrodistillation
This method uses ultrasonic waves to enhance the extraction process.
Methodology:
-
Plant Material Preparation: The plant material is dried and ground.
-
Apparatus Setup: A Clevenger-type hydrodistillation apparatus is used in conjunction with an ultrasonic probe or bath.
-
Extraction Process:
-
The plant material is mixed with water in the distillation flask.
-
The mixture is subjected to ultrasonic irradiation for a specific duration (e.g., 30 minutes) and power before or during heating. The ultrasonic waves disrupt the plant cell walls, facilitating the release of essential oils.
-
The mixture is then heated, and the essential oil is collected via hydrodistillation as described in Protocol 1.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from Mentha species.
References
The Structural Dance of Activity: A Comparative Guide to Piperitenone Oxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Piperitenone (B1678436) oxide, a naturally occurring monoterpene found in various Mentha species, has emerged as a molecule of significant interest in the scientific community. Its diverse biological activities, ranging from insecticidal to potential anticancer effects, have prompted investigations into its structure-activity relationship (SAR). This guide provides a comprehensive comparison of piperitenone oxide and its derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing putative signaling pathways to facilitate further research and drug discovery efforts.
Unveiling the Activity Landscape: A Quantitative Comparison
The biological efficacy of this compound and its analogs is intricately linked to their chemical structures. Modifications to the parent molecule can dramatically alter its potency and spectrum of activity. The following tables summarize the available quantitative data for various biological effects.
Table 1: Insecticidal Activity
The insecticidal properties of this compound have been notably studied against various pests. The introduction of an epoxide ring appears to be a critical factor in its toxicity to insects.
| Compound/Extract | Bioassay | Target Species | Quantitative Measurement | Result | Reference(s) |
| This compound | Larvicidal | Anopheles stephensi | LD50 | 61.64 µg/mL | [1] |
| M. spicata var. viridis Oil (rich in this compound) | Larvicidal | Anopheles stephensi | LD50 | 82.95 µg/mL | [1] |
| This compound | Ovicidal | Anopheles stephensi | Egg Hatch Inhibition | 100% at 75.0 µg/mL | [1] |
| M. spicata var. viridis Oil | Ovicidal | Anopheles stephensi | Egg Hatch Inhibition | 78.82% at 75.0 µg/mL | [1] |
| This compound | Oviposition Deterrence | Anopheles stephensi | Oviposition | Complete inhibition at 60.0 µg/mL | [1] |
| This compound | Developmental Toxicity | Anopheles stephensi | Adult Emergence | Complete inhibition at 10.0 µg/mL | [1] |
Table 2: Antimicrobial Activity
This compound and its derivatives have demonstrated notable activity against a range of microbial pathogens. The data suggests a greater efficacy against Gram-positive bacteria.
| Compound | Microorganism | Activity | Metric | Value (µg/mL) | Reference(s) |
| Piperitenone Epoxide (PEO) | Staphylococcus aureus (clinical isolates) | Antibacterial | Average MIC | 172.8 ± 180.7 | [2] |
| Piperitenone Epoxide (PEO) | Escherichia coli (clinical isolates) | Antibacterial | Average MIC | 512.2 ± 364.7 | [2] |
Table 3: Cytotoxic and Differentiation-Inducing Activity
The potential of this compound derivatives as anticancer agents is an active area of research. Studies on human colon cancer cells have revealed important structural requirements for activity, highlighting the significance of the epoxide group and stereochemistry.
| Compound | Cell Line | Cell Type | Assay | Key Finding | Reference(s) |
| (+)-Piperitenone Oxide | RCM-1 | Human Colon Cancer | Differentiation Assay | Stronger differentiation-inducing activity | [3] |
| (-)-Piperitenone Oxide | RCM-1 | Human Colon Cancer | Differentiation Assay | Weaker differentiation-inducing activity | [3] |
| trans-Piperitenone Dioxide | RCM-1 | Human Colon Cancer | Differentiation Assay | Activity is dependent on the epoxide at C-1 and C-6 | [3] |
| Piperitenone | RCM-1 | Human Colon Cancer | Differentiation Assay | No differentiation-inducing effect | [3] |
| Carvone | RCM-1 | Human Colon Cancer | Differentiation Assay | No differentiation-inducing effect | [3] |
| Menthol | RCM-1 | Human Colon Cancer | Differentiation Assay | No differentiation-inducing effect | [3] |
| This compound | Huh7 | Human Hepatocellular Carcinoma | PCSK9 Inhibition | IC50: 18.2 ± 6.3 µg/mL (72h) | |
| This compound | HepG2 | Human Hepatocellular Carcinoma | PCSK9 Inhibition | IC50: 27.3 ± 15.5 µg/mL (72h) |
Deciphering the "How": Experimental Protocols
To ensure the reproducibility and validation of the cited data, this section provides detailed methodologies for key experiments.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound (e.g., piperitenone epoxide) is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Control wells containing only the broth and the inoculum (positive control) and broth alone (negative control) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the molecular pathways through which this compound derivatives exert their effects is crucial for targeted drug design. While the exact signaling pathways for many of its activities are still under investigation, we can infer potential mechanisms based on related compounds and initial findings.
Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Proposed insecticidal mechanisms of action for this compound.
Caption: Putative anticancer signaling pathways modulated by this compound derivatives, inferred from the related compound piperine.
Concluding Remarks and Future Directions
The available data strongly suggests that this compound and its derivatives are a promising class of bioactive compounds. The structure-activity relationships highlighted in this guide, particularly the importance of the epoxide functionality and stereochemistry, provide a solid foundation for the rational design of novel analogs with enhanced potency and selectivity.
Future research should focus on:
-
Systematic Structural Modifications: A broader range of derivatives with modifications at various positions of the this compound scaffold should be synthesized and evaluated to build a more comprehensive SAR profile.
-
Elucidation of Molecular Targets: Identifying the specific protein targets and signaling pathways for each biological activity will be crucial for understanding the mechanism of action and for optimizing lead compounds.
-
In Vivo Studies: Promising candidates identified through in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights presented in this guide, researchers can accelerate the development of this compound-based compounds as potential new therapeutics in medicine and agriculture.
References
A Comparative Analysis of the Anti-inflammatory Properties of Piperitenone and Pulegone
In the quest for novel anti-inflammatory agents from natural sources, the structurally related monoterpenes, piperitenone (B1678436) and pulegone (B1678340), found in various aromatic plants of the Mentha genus, have garnered scientific interest. This guide provides a detailed comparative analysis of their anti-inflammatory activities, summarizing key experimental data, outlining methodologies, and illustrating the known molecular pathways. Due to a notable scarcity of mechanistic data for piperitenone, this guide will also reference the well-studied anti-inflammatory compound piperine (B192125) as a comparative model to highlight the types of detailed investigations that are yet to be performed on piperitenone.
Quantitative Data on Anti-inflammatory Activity
The following tables summarize the available quantitative data on the anti-inflammatory effects of pulegone. At present, equivalent quantitative data for piperitenone's direct effects on key inflammatory markers is not available in the scientific literature. Research on piperitenone has primarily focused on its derivative, piperitenone oxide, and its effects in preclinical models of inflammation.
Table 1: In Vitro Anti-inflammatory Activity of Pulegone
| Compound | Assay | Cell Line | Key Inflammatory Marker | Result (EC50/IC50) | Reference |
| Pulegone | TNF-α Secretion Assay | LPS-stimulated THP-1 cells | TNF-α | EC50: 1.2 ± 0.2 mM | [1][2] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Compound | Animal Model | Assay | Result | Reference |
| This compound | Rat | Carrageenan-induced paw edema | Inhibition of edema | [3] |
Mechanistic Insights into Anti-inflammatory Action
Pulegone: A Multifaceted Inhibitor of Inflammation
Pulegone has demonstrated significant anti-inflammatory properties through the modulation of several key signaling pathways.[4] Experimental evidence suggests that pulegone exerts its effects by:
-
Inhibiting Pro-inflammatory Mediators: Pulegone significantly inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4][5]
-
Downregulating the NF-κB Pathway: Pulegone has been shown to down-regulate the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for the expression of pro-inflammatory genes.[4] It achieves this by inhibiting the phosphorylation of the p65 subunit of NF-κB.[4]
-
Modulating MAPK Signaling: The anti-inflammatory effects of pulegone are also attributed to its ability to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically JNK and p38.[4]
-
Activating the Nrf-2/HO-1 Pathway: Pulegone upregulates the expression of the transcription factor Nrf-2 and the cytoprotective enzyme heme oxygenase-1 (HO-1), which play a crucial role in the antioxidant and anti-inflammatory response.[4]
-
Suppressing the NLRP3 Inflammasome: Pulegone has been found to inhibit inflammation by suppressing the NLRP3 inflammasome and reducing the production of pro-inflammatory cytokines like IL-1β and IL-18.[6][7]
Piperitenone: An Unexplored Potential
In stark contrast to pulegone, the molecular mechanisms underlying the anti-inflammatory activity of piperitenone remain largely uncharacterized.[3] While its oxidized form, this compound, has shown anti-inflammatory effects in animal models, there is no published data on piperitenone's effects on key signaling pathways such as NF-κB or MAPK, nor on its ability to inhibit the production of pro-inflammatory mediators like COX-2, iNOS, TNF-α, IL-6, or IL-1β.[3]
Signaling Pathway Diagrams
To visualize the known and potential mechanisms of action, the following diagrams are provided. Given the lack of data for piperitenone, the well-elucidated anti-inflammatory pathways of pulegone and piperine are presented.
References
Safety Operating Guide
Personal protective equipment for handling Piperitenone oxide
Essential Safety and Handling Guide for Piperitenone (B1678436) Oxide
This guide provides crucial safety and logistical information for the handling of Piperitenone oxide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance in the laboratory.
Hazard Identification and Safety Precautions
This compound is classified with several hazards that necessitate careful handling. It is considered harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1]
Precautionary Statements Summary:
-
Prevention: Avoid breathing in dust or vapors and prevent contact with skin and eyes. Handle in a well-ventilated area, preferably within a chemical fume hood.[1] Wear appropriate personal protective equipment.
-
Response: In case of contact or if you feel unwell, seek medical attention. Specific first aid measures are detailed below.
-
Storage: Store in a dry, well-ventilated place with the container tightly closed and locked up.
-
Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
Quantitative Data Summary
The following table summarizes key quantitative safety and physical data for this compound.
| Property | Value | Source |
| Flash Point | 107.22 °C (225.00 °F) - Closed Cup | [2][3] |
| Boiling Point | 255.3 °C at 760 mmHg | [3] |
| Melting Point | 0 °C (32 °F) | |
| Density | 1.112 g/cm³ | [3] |
| Vapor Pressure | 0.0165 mmHg at 25°C | [3] |
Operational and Disposal Plans
A systematic approach to handling, from preparation to disposal, is essential.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses or goggles.[1] | To protect against splashes and eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., latex or vinyl).[1] | To prevent skin contact and irritation.[1] |
| Skin and Body Protection | Laboratory coat or other protective clothing.[1] | To prevent skin contact.[1] |
| Respiratory Protection | Handle in a well-ventilated area or a chemical fume hood.[1] | To avoid inhalation of vapors or dust.[1] |
Step-by-Step Handling and Storage Procedures
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Work in a designated, well-ventilated area, such as a chemical fume hood.[1]
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent the generation of dusts. Keep a safe distance when handling.
-
Hygiene: Immediately change any contaminated clothing. Wash hands and face thoroughly after working with the substance. Apply preventive skin protection.
-
Storage: Store in original, tightly closed containers in a dry and well-ventilated area.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air.[4] If breathing is difficult, give oxygen.[4] Seek medical attention.[4] |
| Skin Contact | Immediately flush skin with plenty of water.[4] Take off contaminated clothing and wash it before reuse.[4] If skin irritation occurs, get medical advice. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[4] Continue rinsing and get medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[4] Call a physician or Poison Control Center immediately.[4] |
Spill Management Protocol
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]
-
Containment: Use an inert absorbent material like sand, vermiculite, or a spill kit to contain the spill.[1]
-
Collection: Carefully collect the absorbed material and any contaminated surfaces into a designated, sealable waste container.[1]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: All cleanup materials must be treated as hazardous waste and disposed of accordingly.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Material: this compound waste should be treated as hazardous waste.[1] It must be disposed of in accordance with national and local regulations. Do not mix with other waste.
-
Empty Containers: Handle uncleaned containers as you would the product itself. Containers should be triple-rinsed before being considered for non-hazardous disposal, depending on institutional policies.[1]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor for pickup and disposal.[1]
Experimental Protocols
While this document focuses on safety and handling, any experimental use of this compound, such as for its potential insecticidal or differentiation-inducing properties, should be conducted under a detailed, peer-reviewed protocol.[5][6] Methodologies for such experiments often involve preparing serial dilutions and applying them to cell cultures or organisms, with appropriate controls in place.[6][7]
Visual Workflow for Emergency Response
The following diagram illustrates the logical workflow for responding to a this compound exposure incident.
Caption: Workflow for this compound Exposure Response.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 35178-55-3 [thegoodscentscompany.com]
- 3. This compound|lookchem [lookchem.com]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
